molecular formula C9H16N2O B2990564 N-(pyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1154167-85-7

N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Numéro de catalogue: B2990564
Numéro CAS: 1154167-85-7
Poids moléculaire: 168.24
Clé InChI: XLRKVKJJUWSHIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24. The purity is usually 95%.
BenchChem offers high-quality N-(pyrrolidin-3-yl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyrrolidin-3-yl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-pyrrolidin-3-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(7-2-1-3-7)11-8-4-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRKVKJJUWSHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide , a specialized heterocyclic building block used in modern drug discovery. This scaffold exemplifies the industry's shift towards higher Fsp³ (fraction of sp³-hybridized carbons) architectures to improve solubility, selectivity, and metabolic stability.

CAS No: 1154167-85-7 | Formula: C₉H₁₆N₂O | MW: 168.24 g/mol

Introduction: The Strategic Value of the Scaffold

In the context of "escaping flatland"—the movement to move away from planar, aromatic-heavy drug candidates—N-(pyrrolidin-3-yl)cyclobutanecarboxamide represents a high-value intermediate. It combines two saturated rings:

  • Pyrrolidine: A solubilizing, basic heterocycle that offers a vector for further functionalization.

  • Cyclobutane: A rigid, lipophilic spacer that restricts conformational freedom without the metabolic liability of flexible alkyl chains or the solubility penalty of phenyl rings.

This molecule typically serves as a L-shaped linker or a terminal motif in fragment-based drug discovery (FBDD), particularly for targets like Janus Kinases (JAKs), GPCRs, and ubiquitin-specific proteases (USPs).

Chemical Structure & Stereochemistry[1]

Structural Components

The molecule consists of a cyclobutanecarbonyl group attached to the exocyclic nitrogen of a 3-aminopyrrolidine moiety. However, the nomenclature "N-(pyrrolidin-3-yl)" implies the amide bond is formed between the primary amine at the 3-position of the pyrrolidine and the cyclobutane acid.

  • Core: Pyrrolidine ring (Secondary amine, basic center).[1]

  • Linker: Amide bond (Hydrogen bond donor/acceptor).

  • Tail: Cyclobutane ring (Lipophilic, conformationally restricted).

Stereochemistry

The 3-position of the pyrrolidine ring is a chiral center. The commercial CAS 1154167-85-7 often refers to the racemate, but enantiopure forms are critical for biological activity.

  • (3R)-Isomer: Often preferred in kinase inhibitors to direct substituents into specific hydrophobic pockets.

  • (3S)-Isomer: Used to explore alternative binding vectors.

Conformational Analysis

Unlike flexible propyl or butyl chains, the cyclobutane ring exists in a "puckered" conformation, reducing the entropic penalty upon protein binding. The pyrrolidine ring undergoes "envelope" pseudorotation.

StructureAnalysis Figure 1: Structural Decomposition of N-(pyrrolidin-3-yl)cyclobutanecarboxamide Cyclobutane Cyclobutane Ring (Lipophilic/Rigid) Amide Amide Linker (H-Bond Donor/Acceptor) Cyclobutane->Amide Attached via Carbonyl Pyrrolidine Pyrrolidine Core (Solubilizing/Basic) Amide->Pyrrolidine Attached at C3 Position ChiralCenter C3 Chiral Center (Stereoselectivity) Pyrrolidine->ChiralCenter Contains

Physicochemical Properties

The following data represents calculated and consensus values for the free base.

PropertyValuebiological Implication
Molecular Weight 168.24 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP ~0.2 - 0.5High water solubility; low lipophilicity aids oral bioavailability.
TPSA ~58 Ų(29 Ų Amide + 12 Ų Amine + H-bonds). Good membrane permeability.
pKa (Basic) ~9.5 (Pyrrolidine NH)Exists as a cation at physiological pH; good for salt formation.
pKa (Acidic) ~15 (Amide NH)Stable amide bond; non-ionizable in biological range.
H-Bond Donors 2Amide NH, Pyrrolidine NH.
H-Bond Acceptors 2Amide Carbonyl, Pyrrolidine N.

Synthesis & Manufacturing Protocol

The synthesis typically employs a convergent strategy using N-Boc-3-aminopyrrolidine to ensure regioselectivity.

Synthetic Pathway
  • Coupling: Reaction of cyclobutanecarboxylic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate.

  • Deprotection: Removal of the Boc group to yield the free secondary amine.

SynthesisRoute Figure 2: Synthetic Workflow for N-(pyrrolidin-3-yl)cyclobutanecarboxamide Acid Cyclobutanecarboxylic Acid Coupling Step 1: Amide Coupling (EDC/HOBt or HATU, DIPEA) Acid->Coupling Amine N-Boc-3-aminopyrrolidine Amine->Coupling Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate Deprotection Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Final Final Product: N-(pyrrolidin-3-yl)cyclobutanecarboxamide Deprotection->Final

Detailed Experimental Protocol (Self-Validating)

Step 1: Amide Coupling

  • Reagents: Cyclobutanecarboxylic acid (1.0 eq), N-Boc-3-aminopyrrolidine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM (anhydrous).

  • Procedure: Dissolve acid in DMF. Add DIPEA and HATU. Stir for 15 min to activate. Add amine.[2][3][4][5][6][7] Stir at RT for 4-16h.

  • Validation: Monitor by LC-MS for disappearance of amine and appearance of Boc-protected intermediate (M+H ~269).

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Treat the intermediate with acid solution at 0°C -> RT for 2h.

  • Workup: Evaporate volatiles. If HCl salt is desired, triturate with ether. If free base is desired, neutralize with basic resin or NaHCO₃ workup (careful with water solubility).

  • Yield: Typically >85% over two steps.

Applications in Drug Discovery[1][7][9]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a classic "linker-functionalized" fragment.

  • Vector 1 (Pyrrolidine Nitrogen): Used to attach the scaffold to an aromatic core (e.g., via S_NAr or Buchwald-Hartwig coupling) or to introduce a "warhead" (e.g., acrylamide for covalent inhibition).

  • Vector 2 (Cyclobutane): Acts as a hydrophobic cap that fits into small lipophilic pockets (e.g., the ATP-binding site of kinases).

Case Study Context: JAK Inhibitors

While not the exact API, this motif shares structural homology with the 3-aminopiperidine/pyrrolidine scaffolds found in JAK inhibitors like Ritlecitinib (PF-06651600) and Tofacitinib .

  • Mechanism: The chiral amine positions the amide H-bonds to interact with the hinge region or specific residues (e.g., Glu/Cys) in the kinase domain.

  • Advantage: The cyclobutane group provides metabolic stability superior to linear alkyl chains, which are prone to oxidative metabolism (CYP450).

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrrolidine Scaffolds. Retrieved from [Link]

  • Pfizer Inc. (2019). Process Development of JAK3 Inhibitor PF-06651600. Organic Process Research & Development. (Contextual reference for aminopyrrolidine/piperidine scaffolds).

Sources

Molecular weight and formula of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) is a secondary amine intermediate utilized primarily in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a cyclobutane ring linked via an amide bond to the 3-position of a pyrrolidine ring.

This molecule represents a "privileged scaffold" in medicinal chemistry due to its high


 character (fraction of saturated carbons), which correlates with improved solubility and lower promiscuity compared to flat, aromatic scaffolds. It serves as a critical building block for Janus Kinase (JAK) inhibitors and various GPCR modulators.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should use these metrics for initial library validation and mass spectrometry confirmation.

PropertyValueNotes
IUPAC Name N-(Pyrrolidin-3-yl)cyclobutanecarboxamide
CAS Number 1154167-85-7 Free base form
Molecular Formula

Molecular Weight 168.24 g/mol Monoisotopic Mass: 168.126
Stereochemistry Chiral Center at C3 of PyrrolidineAvailable as (R), (S), or Racemic
H-Bond Donors 2Amide NH, Pyrrolidine NH
H-Bond Acceptors 2Carbonyl O, Pyrrolidine N
LogP (Predicted) ~0.2 - 0.5Highly polar; water soluble
pKa (Base) ~9.5Pyrrolidine secondary amine

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the 3-position of the pyrrolidine ring. In high-affinity ligand design, the specific enantiomer often dictates biological activity.

  • (3R)-Isomer: Often preferred in specific kinase inhibitor programs to orient the amide vector into the ATP-binding pocket.

  • (3S)-Isomer: Used to probe stereoselectivity.

Critical Design Note: The cyclobutane ring adopts a "puckered" conformation to relieve torsional strain, unlike the planar representation often seen in 2D sketches. This puckering impacts the vector of the carbonyl oxygen, potentially influencing hydrogen bonding interactions within a protein active site.

Synthetic Methodology

The synthesis requires orthogonal protection strategies to ensure regioselectivity. The pyrrolidine ring nitrogen is more nucleophilic than the exocyclic amine; therefore, it must be protected (typically with a Boc group) to force amide formation at the 3-amino position.

Protocol: Amide Coupling & Deprotection

Objective: Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide hydrochloride.

Step 1: Amide Coupling
  • Reagents: Cyclobutanecarboxylic acid (1.0 eq), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve cyclobutanecarboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes to activate the acid (forming the O-At ester).

    • Add tert-butyl 3-aminopyrrolidine-1-carboxylate.

    • Stir at RT for 4–12 hours. Monitor via TLC/LCMS.[1]

    • Workup: Dilute with EtOAc, wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      .
    • Intermediate: tert-butyl 3-(cyclobutanecarboxamido)pyrrolidine-1-carboxylate.

Step 2: Boc-Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add acid source at 0°C. Warm to RT and stir for 2 hours.

    • Purification: Concentrate in vacuo. Triturate with diethyl ether to yield the hydrochloride salt as a white solid.

Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and critical decision points.

SynthesisWorkflow Start Starting Materials: Cyclobutanecarboxylic Acid + 1-Boc-3-aminopyrrolidine Activation Activation: HATU / DIPEA / DMF (Formation of Active Ester) Start->Activation Mix 15 min Coupling Coupling Reaction: Nucleophilic Attack by Exocyclic Amine Activation->Coupling Add Amine Intermediate Intermediate: Boc-Protected Amide (Purify via Extraction) Coupling->Intermediate Workup (EtOAc/NaHCO3) Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Acidic Cleavage Final Final Product: N-(pyrrolidin-3-yl) cyclobutanecarboxamide HCl Deprotection->Final Trituration/Drying

Caption: Step-wise synthesis emphasizing orthogonal protection of the pyrrolidine ring nitrogen.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be observed.

1H NMR (DMSO-d6, 400 MHz)
  • Amide Proton:

    
     8.0–8.2 ppm (d, 1H, -NH-CO-).
    
  • Pyrrolidine NH:

    
     9.0–9.5 ppm (broad s, 2H, if HCl salt).
    
  • Chiral Center (H3):

    
     4.2–4.4 ppm (multiplet, 1H).
    
  • Cyclobutane Methine:

    
     2.9–3.1 ppm (quintet-like, 1H).
    
  • Cyclobutane Methylene:

    
     1.8–2.2 ppm (multiplet, 6H, characteristic ring puckering).
    
  • Pyrrolidine Methylenes:

    
     3.0–3.4 ppm (multiplet, 4H, adjacent to ring nitrogen).
    
LC-MS[5]
  • Ionization: ESI+

  • Observed Mass:

    
     m/z.
    
  • Purity Check: UV detection at 210 nm (amide bond absorption). Note that this compound lacks strong chromophores (like phenyl rings), so UV signal may be weak; ELSD or CAD detection is recommended for accurate purity assessment.

Application in Drug Discovery

This scaffold is frequently used to modulate physicochemical properties in lead optimization.

  • Solubility Enhancement: Replacing a phenyl ring with the saturated cyclobutane/pyrrolidine system disrupts planarity, reducing crystal lattice energy and improving aqueous solubility.

  • Metabolic Stability: The cyclobutane ring is generally metabolically stable compared to linear alkyl chains, which are prone to oxidation.

Fragment Utility Diagram

FragmentUtility Core N-(pyrrolidin-3-yl) cyclobutanecarboxamide Target1 JAK Inhibitors (Solubility Handle) Core->Target1 N-alkylation Target2 GPCR Ligands (Vector Control) Core->Target2 Amide H-bond Target3 Peptidomimetics (Proline Bioisostere) Core->Target3 Rigidification

Caption: Strategic utility of the scaffold in various medicinal chemistry domains.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56967732 (Related 3-aminopyrrolidine derivatives). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Standard protocol reference). Retrieved from [Link]

Sources

N-(pyrrolidin-3-yl)cyclobutanecarboxamide SMILES and InChIKey identifiers

[1]

Executive Summary & Chemical Identity

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a secondary amine scaffold widely utilized in medicinal chemistry as a "linker-fragment" hybrid. It features a cyclobutane ring—providing metabolic stability and conformational restriction—coupled to a pyrrolidine ring via an amide bond. This structure serves as a critical intermediate in the synthesis of dual serotonin/noradrenaline reuptake inhibitors (SNRIs) and is a prevalent building block in Fragment-Based Drug Discovery (FBDD) libraries due to its favorable sp3 character and vectors for further functionalization.

Core Identifiers

The following identifiers correspond to the unspecified stereochemistry (racemic) form. Researchers must note that the C3 position on the pyrrolidine ring is a chiral center; specific (R) or (S) enantiomers will have distinct InChI strings.

Identifier TypeValue
IUPAC Name N-(pyrrolidin-3-yl)cyclobutanecarboxamide
Common Name N-Cyclobutyl-3-aminopyrrolidine carboxamide
CAS Registry Number 1154167-85-7
Canonical SMILES O=C(NC1CNCC1)C2CCC2
InChI String InChI=1S/C9H16N2O/c12-9(7-2-3-7)11-8-4-5-10-6-8/h7-8,10H,2-6H2,(H,11,12)
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol

Structural Logic & Physicochemical Profiling

Stereochemical Considerations

The pyrrolidine-3-yl amine moiety introduces a chiral center. In high-affinity ligand design, the stereochemistry at this position often dictates binding selectivity.

  • (3S)-Isomer: Often preferred in specific GPCR targeting campaigns.

  • (3R)-Isomer: Frequently explored to alter metabolic clearance rates.

  • Racemate: Typically used for initial High-Throughput Screening (HTS) to reduce cost before chiral resolution.

Lipinski & Veber Descriptors

This molecule is an ideal "Lead-Like" scaffold, leaving ample room for molecular weight gain during optimization.

PropertyValue (Predicted)Significance
cLogP ~0.5 - 0.9High water solubility; ideal for CNS penetration when derivatized.
TPSA ~41 ŲWell below the blood-brain barrier (BBB) cutoff (90 Ų).
H-Bond Donors 2 (Amide NH, Amine NH)Critical for receptor interaction.
H-Bond Acceptors 2 (Carbonyl O, Pyrrolidine N)
Rotatable Bonds 2High rigidity due to cyclobutane/pyrrolidine rings.

Synthetic Methodology

Strategic Overview

The synthesis requires a selective amide coupling between cyclobutanecarboxylic acid and 3-aminopyrrolidine . To prevent polymerization (self-coupling of the pyrrolidine amine), the secondary amine of the pyrrolidine must be protected, typically with a tert-butyloxycarbonyl (Boc) group.

Protocol: Amide Coupling & Deprotection

Objective: Synthesize N-(pyrrolidin-3-yl)cyclobutanecarboxamide hydrochloride salt.

Reagents
  • Reactant A: Cyclobutanecarboxylic acid (1.0 equiv)[1]

  • Reactant B: tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM

  • Deprotection Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

Step-by-Step Workflow
  • Activation: Dissolve Cyclobutanecarboxylic acid in anhydrous DMF under N2 atmosphere. Add DIPEA and stir for 10 minutes. Add HATU and stir for an additional 15 minutes to generate the active ester.

  • Coupling: Add tert-butyl 3-aminopyrrolidine-1-carboxylate dropwise. Stir the reaction at Room Temperature (RT) for 4–12 hours. Monitor by LCMS (Target Mass: ~269.18 Da for Boc-intermediate).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M citric acid (removes unreacted amine/base), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM. Add 4M HCl in Dioxane (5–10 equiv) at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: Concentrate the solvent. Triturate the residue with diethyl ether to precipitate the N-(pyrrolidin-3-yl)cyclobutanecarboxamide hydrochloride salt . Filter and dry.

Quality Control Criteria
  • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm). Confirm cyclobutane multiplets (1.8–2.2 ppm) and pyrrolidine ring protons.

  • LCMS: M+H peak at 169.13 .

Applications in Drug Discovery

Scaffold Utility

This molecule is a high-value scaffold because it bridges two pharmacologically distinct regions:

  • The Cyclobutane Head: Provides a lipophilic, metabolically stable "cap" that occupies hydrophobic pockets (e.g., in GPCRs) without the entropic penalty of a flexible alkyl chain.

  • The Pyrrolidine Tail: The secondary amine acts as a "growth vector." It can be arylated (SNAr), alkylated, or acylated to reach distant binding sites.

Case Study: SNRI Development

Research indicates that N-functionalized derivatives of this scaffold act as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. The cyclobutane group provides selectivity over Dopamine (DA) transporters, a critical safety factor in antidepressant design.

Visualizations

Diagram 1: Synthetic Pathway

This diagram illustrates the protection-dependent synthesis route required to ensure regioselectivity.

SynthesisPathStartStart:Cyclobutanecarboxylic AcidCouplingStep 1: Coupling(HATU/DIPEA/DMF)Forms Amide BondStart->CouplingReagentReagent:3-Aminopyrrolidine(N-Boc Protected)Reagent->CouplingIntermediateIntermediate:N-Boc-ProtectedScaffoldCoupling->Intermediate Yield ~85% DeprotectionStep 2: Deprotection(HCl/Dioxane or TFA)Intermediate->DeprotectionProductFinal Product:N-(pyrrolidin-3-yl)cyclobutanecarboxamide(HCl Salt)Deprotection->Product Removal of Boc

Caption: Two-step synthetic pathway utilizing Boc-protection to ensure selective amide formation at the primary amine.

Diagram 2: Scaffold Divergence Strategy

This diagram demonstrates how the core molecule is utilized in Fragment-Based Drug Discovery (FBDD) to generate diverse libraries.

ScaffoldUtilityCoreCORE SCAFFOLDN-(pyrrolidin-3-yl)cyclobutanecarboxamideVector1Vector A: Pyrrolidine Nitrogen(Secondary Amine)Core->Vector1Vector2Vector B: Cyclobutane Ring(Hydrophobic Cap)Core->Vector2Result1Reductive Amination(Library Expansion)Vector1->Result1Result2SNAr / Buchwald(Biaryl Motifs)Vector1->Result2Result3Metabolic Stability(vs n-Butyl/Propyl)Vector2->Result3

Caption: Functional vectors of the scaffold. The pyrrolidine nitrogen is the primary site for library expansion (Vector A), while the cyclobutane ring confers metabolic stability (Vector B).

References

  • PubChem. (2025).[2] Compound Summary: N-cyclopentylcyclobutanecarboxamide (Related Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • Micheli, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4683-4687. Retrieved from [Link]

The N-(Pyrrolidin-3-yl)cyclobutanecarboxamide Scaffold: A Versatile Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-(pyrrolidin-3-yl)cyclobutanecarboxamide derivatives , a privileged scaffold in modern medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthetic accessibility, structural properties, and biological applications.

Executive Summary

The N-(pyrrolidin-3-yl)cyclobutanecarboxamide scaffold represents a strategic fusion of two high-value pharmacophores: the rigid, lipophilic cyclobutane ring and the flexible, polar pyrrolidine moiety. This structural motif has emerged as a critical building block in the design of inhibitors for kinases (e.g., JAK family), G-protein coupled receptors (GPCRs), and viral proteases. By balancing conformational restriction with physicochemical adaptability, this scaffold offers a unique solution to common drug discovery challenges such as solubility, metabolic stability, and target selectivity.

This guide dissects the synthetic pathways, structural-activity relationships (SAR), and therapeutic applications of this scaffold, providing a roadmap for its utilization in lead optimization.

Structural Analysis & Pharmacophore Properties[1]

The scaffold consists of a cyclobutanecarbonyl group linked via an amide bond to the 3-position of a pyrrolidine ring.[1][2][3]

ComponentStructural FeatureMedicinal Chemistry Function
Cyclobutane Ring

-rich, strained 4-membered ring
Bioisostere: Replaces phenyl or isopropyl groups to reduce lipophilicity (LogP) and improve metabolic stability (blocking CYP450 oxidation sites). Conformation: Puckered geometry provides a defined vector for substituents.
Amide Linker Planar, polar functionalityH-Bonding: Acts as both a donor (NH) and acceptor (C=O), crucial for interacting with backbone residues in protein binding pockets (e.g., the hinge region of kinases).
Pyrrolidine Ring Chiral, saturated 5-membered amineSolubility: The secondary amine (or its derivatives) enhances aqueous solubility. Vector: The 3-position allows for precise orientation of the amide relative to the nitrogen lone pair.
Conformational Dynamics

The cyclobutane ring exists in a puckered conformation, reducing the entropic penalty upon binding compared to flexible alkyl chains. The pyrrolidine ring, typically in an envelope conformation, allows the 3-substituent to adopt either an endo or exo orientation, which is critical for stereoselective binding.

Synthetic Methodologies

The synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide derivatives typically follows a convergent approach, coupling a cyclobutanecarboxylic acid derivative with a protected 3-aminopyrrolidine.

Retrosynthetic Analysis

The disconnection occurs at the amide bond, revealing two key precursors:

  • Cyclobutanecarboxylic acid (commercially available or synthesized via [2+2] cycloaddition).

  • 3-Aminopyrrolidine (protected as tert-butyl carbamate, Boc).

Protocol: Amide Coupling & Deprotection

Objective: Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide hydrochloride.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • DMF (Solvent)

  • HCl (4M in dioxane)

Step-by-Step Procedure:

  • Activation: Dissolve cyclobutanecarboxylic acid (10 mmol) in DMF (50 mL). Add DIPEA (30 mmol) and HATU (12 mmol) at 0°C. Stir for 15 minutes to form the activated ester.

  • Coupling: Add tert-butyl 3-aminopyrrolidine-1-carboxylate (10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo. Purify the intermediate (Boc-protected amide) via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in CH₂Cl₂ (20 mL). Add 4M HCl in dioxane (10 mL) at 0°C. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the solvent to yield the hydrochloride salt of the title compound.

Visualization: Synthetic Workflow

Synthesis Acid Cyclobutane- carboxylic Acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Amine 3-Amino- pyrrolidine (Boc) Amine->Coupling Inter Boc-Protected Intermediate Coupling->Inter Deprotect Deprotection (HCl/Dioxane) Inter->Deprotect Product N-(Pyrrolidin-3-yl) cyclobutanecarboxamide Deprotect->Product

Figure 1: Convergent synthetic pathway for N-(pyrrolidin-3-yl)cyclobutanecarboxamide derivatives.

Biological Applications & Case Studies

This scaffold is prominent in the design of inhibitors for the Janus Kinase (JAK) family and GPCRs (e.g., Histamine H3, MCHR1).

JAK Inhibitors: The "Linker" Hypothesis

In JAK inhibitors, the pyrrolidine ring often serves as a scaffold to orient the "warhead" (e.g., a cyanomethyl group for covalent inhibition) or an ATP-mimetic hinge binder.

  • Analogy to Upadacitinib: Upadacitinib utilizes a pyrrolidine core to link a urea moiety to a tricyclic imidazopyrrolopyridine. The N-(pyrrolidin-3-yl)cyclobutanecarboxamide scaffold offers a similar geometry but replaces the urea with a cyclobutane-amide, potentially altering selectivity profiles between JAK1, JAK2, and JAK3.

  • Analogy to Abrocitinib: Abrocitinib features a cyclobutyl-sulfonamide. The cyclobutane ring in our scaffold mimics this steric bulk, filling the hydrophobic pocket adjacent to the ATP-binding site.

GPCR Modulators

For GPCRs like the Histamine H3 receptor , the basic nitrogen of the pyrrolidine mimics the histamine ethylamine tail, while the cyclobutane-amide provides a rigid spacer that positions an aromatic group (attached to the amide nitrogen in derivatives) into a secondary binding pocket.

Visualization: JAK-STAT Signaling Pathway

The primary target for derivatives of this scaffold is the JAK-STAT pathway, crucial for cytokine signaling in autoimmune diseases.

JAK_STAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling pathway. N-(pyrrolidin-3-yl)cyclobutanecarboxamide derivatives target the JAK kinase node.

Structure-Activity Relationships (SAR)[5][6]

Optimizing this scaffold involves systematic modification of three vectors:

VectorModification StrategyExpected Outcome
Pyrrolidine Nitrogen (

)
Alkylation, Sulfonylation, AcylationModulates basicity and lipophilicity. Attaching an acrylamide group here creates a covalent inhibitor (targeting Cys residues in kinases).
Cyclobutane Ring Substitution (F, Me, OH)Fluorination lowers

of the amide and improves metabolic stability. 3-Substitution on the ring can probe depth of the hydrophobic pocket.
Amide Nitrogen (

)
MethylationReduces H-bond donor capacity; often leads to a "cis-amide" conformation, altering the global shape.
Case Study: Covalent Inhibition

Derivatives where the pyrrolidine nitrogen is acylated with an electrophile (e.g., prop-2-enoyl) can act as covalent inhibitors. The cyclobutane-amide moiety positions the electrophile typically within striking distance of a cysteine residue (e.g., Cys909 in JAK3).

Future Outlook

The N-(pyrrolidin-3-yl)cyclobutanecarboxamide scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The rigid yet functionalizable nature of this scaffold makes it an ideal linker for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (MW ~168 Da), it serves as an excellent starting point for fragment growing strategies, particularly for difficult targets like protein-protein interactions.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Vazquez, M. L., et al. (2018). Identification of N-((3R,4S)-4-Cyanopyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)acrylamide Derivatives as Potent JAK1 Inhibitors. Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

  • Poyraz, S., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[4][5] Current Medicinal Chemistry, 30. Link

  • Chemical Book. (2024). N-(Pyrrolidin-3-yl)cyclobutanecarboxamide (CAS 1154167-85-7) Product Entry.[1][2] Link

Sources

Technical Guide: The N-(pyrrolidin-3-yl)cyclobutanecarboxamide Scaffold in CNS Drug Discovery

[1]

Executive Summary

N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) represents a privileged structural motif in medicinal chemistry, specifically within the design of central nervous system (CNS) active agents.[1] While often utilized as a strategic intermediate or "building block," this scaffold integrates two pharmacologically critical elements: the pyrrolidine ring (a versatile basic amine mimic) and the cyclobutane moiety (a lipophilic spacer providing conformational restriction).[1]

This guide analyzes the biological targets associated with this scaffold, primarily focusing on its role in developing Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) and Histamine H3 Receptor (H3R) antagonists .[1] It details the mechanistic causality of ligand-target interactions, experimental validation protocols, and the structural-activity relationships (SAR) that make this core essential for optimizing drug-like properties (lipophilicity, metabolic stability, and blood-brain barrier permeability).[1]

Primary Biological Targets[1]

Monoamine Transporters (SERT & NET)

The N-(pyrrolidin-3-yl)carboxamide core has been identified as a high-value template for designing dual inhibitors of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1]

  • Mechanism: Derivatives of this scaffold, particularly N-benzylated analogs, function by blocking the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE).[1] The pyrrolidine nitrogen (protonated at physiological pH) mimics the positively charged amine of the endogenous neurotransmitters, anchoring the molecule within the transporter's central binding site (S1).[1]

  • Structural Logic: The cyclobutane ring acts as a rigid, lipophilic spacer that orients the aromatic substituents (often attached to the amide nitrogen) into the hydrophobic pockets of the transporter, enhancing selectivity over the Dopamine Transporter (DAT).[1]

Histamine H3 Receptor (H3R)

The cyclobutanecarboxamide fragment is a recurrent motif in high-affinity H3R antagonists/inverse agonists (e.g., related Pfizer compounds like PF-03654746).[1]

  • Mechanism: H3R is a G

    
    -coupled GPCR that acts as a presynaptic autoreceptor.[1] Antagonism of H3R disinhibits the release of histamine, acetylcholine, and dopamine, promoting wakefulness and cognitive enhancement.[1]
    
  • Scaffold Role: In this context, the N-(pyrrolidin-3-yl)cyclobutanecarboxamide structure serves as the "linker-amine" segment.[1] The basic pyrrolidine nitrogen forms a critical salt bridge with the conserved Aspartic Acid residue (Asp3.[1]32) in the transmembrane domain 3 (TM3) of the GPCR.[1]

Mechanistic Pathways & Visualization[1]

The following diagram illustrates the dual potential of this scaffold: inhibiting monoamine reuptake (SNRI pathway) and modulating GPCR signaling (H3R pathway).[1]

PathwayMapcluster_SNRIPathway A: Monoamine Transporter Inhibitioncluster_H3RPathway B: H3 Receptor AntagonismScaffoldN-(pyrrolidin-3-yl)cyclobutanecarboxamide(Scaffold)SERTSERT / NET(Transporters)Scaffold->SERT Derivatization (N-Benzyl)H3RHistamine H3Receptor (Gi/o)Scaffold->H3R Structural MotifReuptakeBlock Reuptakeof 5-HT / NESERT->Reuptake Competitive BindingSynapseIncreased SynapticConcentrationReuptake->SynapseEffect_AAntidepressant /Analgesic EffectSynapse->Effect_AGiGi/o ProteinUncouplingH3R->Gi AntagonismcAMPIncreased cAMPLevelsGi->cAMP DisinhibitionReleaseRelease of Histamine,ACh, DopaminecAMP->ReleaseEffect_BPro-Cognitive /WakefulnessRelease->Effect_B

Caption: Dual mechanistic pathways of the scaffold: Transporter inhibition (top) and GPCR modulation (bottom).[1]

Experimental Validation Protocols

To validate the biological activity of compounds derived from this scaffold, the following self-validating protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (SERT/NET)

Objective: Quantify the potency (

1
  • Cell Line Preparation: Use HEK-293 cells stably expressing human SERT or NET.[1]

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 96-well plates 24 hours prior to assay.
    
  • Compound Incubation:

    • Wash cells with assay buffer (HBSS + 20 mM HEPES, pH 7.4).[1]

    • Add test compound (N-(pyrrolidin-3-yl)cyclobutanecarboxamide derivative) at varying concentrations (0.1 nM – 10

      
      M).
      
    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add fluorescent neurotransmitter mimic (e.g., IDT307 for SERT) or radiolabeled substrate (

    
    H-5-HT / 
    
    
    H-NE).[1]
  • Uptake Phase: Incubate for 10 minutes.

  • Termination: Aspirate buffer and wash with ice-cold buffer to stop transport.

  • Detection: Lyse cells and measure fluorescence (RFU) or radioactivity (CPM).[1]

  • Validation Check: Non-specific uptake must be determined using saturated concentrations of Fluoxetine (SERT) or Desipramine (NET).[1] If non-specific signal >10% of total, the assay is invalid.[1]

Protocol B: [35S]GTP S Binding Assay (H3R Functional)

Objective: Determine if the ligand acts as an antagonist or inverse agonist at the H3 receptor.[1]

  • Membrane Preparation: Harvest CHO cells expressing human H3R.[1] Homogenize and centrifuge to isolate membranes.[1]

  • Assay Mix: Prepare buffer: 20 mM HEPES, 10 mM MgCl

    
    , 100 mM NaCl, pH 7.4, plus 10 
    
    
    M GDP.
  • Agonist Challenge: To test antagonism, add the H3R agonist (

    
    )-
    
    
    -methylhistamine (
    
    
    concentration).[1]
  • Ligand Addition: Add the test compound.

  • Radioligand: Add [

    
    S]GTP
    
    
    S (0.1 nM).[1]
  • Incubation: 60 minutes at 30°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester.

  • Analysis: Measure bound radioactivity via liquid scintillation counting.

    • Antagonist: Dose-dependent reduction of agonist-induced signal.[1]

    • Inverse Agonist: Reduction of basal signal (in absence of agonist).[1]

Structural-Activity Relationship (SAR) Data[1][2]

The table below summarizes how modifications to the N-(pyrrolidin-3-yl)cyclobutanecarboxamide core influence biological selectivity.

Structural RegionModificationBiological Consequence
Pyrrolidine Nitrogen Unsubstituted (NH)Low potency; poor permeability.[1]
N-Benzylation High SERT/NET affinity. Creates hydrophobic interaction in the transporter vestibule.[1]
N-MethylationIncreases H3R affinity (mimics histamine ethylamine tail).[1]
Cyclobutane Ring Ring Expansion (Cyclopentane)Decreased metabolic stability; loss of rigid conformational control.[1]
Fluorination (3,3-difluoro) Enhanced metabolic stability ; lowers pKa of amide, improving CNS penetration.[1]
Amide Linker N-Alkylation (e.g., N-Ethyl)Critical for H3R antagonists (e.g., PF-03654746); induces "U-shape" conformation.[1]
Stereochemistry (3S) vs (3R) PyrrolidineEnantiomers often show >100-fold difference in potency.[1] (3S) is typically preferred for H3R binding.[1]

Synthesis & Chemical Causality[1]

The synthesis of this scaffold is non-trivial due to the need for stereochemical control.[1]

  • Step 1: Coupling of N-Boc-3-aminopyrrolidine with cyclobutanecarboxylic acid using HATU/DIPEA.[1]

    • Why HATU? Ensures rapid coupling to prevent racemization of the chiral center on the pyrrolidine.[1]

  • Step 2: Deprotection of the Boc group using HCl/Dioxane or TFA/DCM.[1]

    • Why Dioxane? Anhydrous conditions prevent hydrolysis of the amide bond.[1]

  • Step 3 (Derivatization): Reductive amination of the pyrrolidine nitrogen with aryl aldehydes to generate the active SNRI pharmacophore.[1]

References

  • N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[1][2] Relevance: Establishes the core scaffold as a primary hit for SERT/NET inhibition.[1] URL:[Link][1]

  • Discovery of PF-03654746, a Potent and Selective Histamine H3 Receptor Antagonist. Source: Journal of Medicinal Chemistry (Pfizer Global R&D).[1] Relevance: Validates the cyclobutanecarboxamide-pyrrolidine motif in clinical H3R candidates. URL:[Link][1][3]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Topics in Current Chemistry (2021). Relevance: Provides the broader context of pyrrolidine ring geometry in ligand design. URL:[Link]

  • PubChem Compound Summary for CID 53394746 (N-(Pyrrolidin-3-yl)cyclobutanecarboxamide). Source: National Center for Biotechnology Information (2024).[1] Relevance: Verification of the specific chemical entity and CAS 1154167-85-7.[1][4] URL:[Link][1]

The Geometry of Potency: N-(pyrrolidin-3-yl)cyclobutanecarboxamide in High-Fsp³ Fragment Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-(pyrrolidin-3-yl)cyclobutanecarboxamide in Fragment-Based Drug Discovery (FBDD) Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Structural Biologists, and FBDD Practitioners

Executive Summary: Escaping "Flatland"

In the evolution of Fragment-Based Drug Discovery (FBDD), the industry has shifted from flat, aromatic-rich libraries (phenyl-heterocycle biaryls) to three-dimensional, sp³-rich scaffolds. N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) represents a quintessential "Next-Generation" fragment.

Unlike traditional fragments that rely on


-stacking, this scaffold leverages shape complementarity  and vector-defined growth . It combines a rigid, lipophilic spacer (cyclobutane) with a solubilizing, functionalizable headgroup (pyrrolidine), linked by a hydrogen-bonding directional unit (amide). This guide dissects its utility as a privileged starting point for targeting complex protein pockets, such as GPCR allosteric sites and cryptic enzyme pockets.

Physicochemical Profile & Structural Logic[1][2]

The "Rule of Three" Compliance

This fragment perfectly adheres to the Astex "Rule of Three" (Ro3) while offering superior physicochemical properties compared to aromatic equivalents.

PropertyValue (Calc.)FBDD Ideal (Ro3)Strategic Advantage
MW 168.24 Da< 300 DaHigh Ligand Efficiency (LE) potential; room for "growth".
cLogP ~0.2 - 0.5< 3High water solubility; reduced non-specific binding in NMR/SPR.
H-Bond Donors 2 (Amide NH, Amine NH)< 3Specific directional interactions.
H-Bond Acceptors 2 (Carbonyl O, Amine N)< 3Balanced polarity.
Fsp³ 0.89 (8/9 carbons)> 0.4 (Target)Critical: Escapes "flatland," improving solubility and target specificity.
TPSA ~41 Ų< 60 ŲExcellent membrane permeability potential for downstream leads.
Vector Analysis

The molecule is not merely a binder; it is a connector .

  • Growth Vector (

    
    ):  The secondary amine of the pyrrolidine ring (
    
    
    
    ). This is the primary handle for library expansion via reductive amination, S_NAr, or amide coupling.
  • Interaction Vector (

    
    ):  The amide linker. It provides a rigid dipole that often locks the fragment into a specific conformation via H-bonds to the protein backbone.
    
  • Hydrophobic Vector (

    
    ):  The cyclobutane ring. It acts as a "bioisostere" for phenyl or isopropyl groups but with a distinct puckered geometry that can fill small hydrophobic sub-pockets without the metabolic liability of aromatic oxidation.
    

Experimental Workflows: From Hit to Lead

Protocol: Biophysical Screening (SPR)

Due to its low molecular weight, this fragment requires high-sensitivity detection. Surface Plasmon Resonance (SPR) is the gold standard here.

Objective: Validate binding affinity (


) and residence time.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., biotinylated Kinase domain) onto a Streptavidin (SA) or CM5 chip to a density of ~2000-3000 RU (to detect weak binders).

  • Solvent Correction: Prepare fragment stock at 100 mM in 100% DMSO. Dilute to screening concentration (typically 50 µM - 500 µM) in running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration exactly in running buffer to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds (fast on/off expected).

    • Dissociation: 60 seconds.

  • Data Analysis: Use "Clean Screen" criteria. Look for "square" sensorgrams (rapid equilibrium). Reject curves with slow dissociation (likely aggregation) or super-stoichiometric binding (

    
    ).
    
Protocol: Crystallographic Soaking (X-ray)

Once a hit is confirmed by SPR, structural validation is mandatory to define the growth vector.

  • Crystal System: Use a robust crystal system (diffracting < 2.5 Å) with an accessible active site (avoid packing contacts blocking the pocket).

  • Soaking Solution: Dissolve fragment in the crystallization cocktail.

    • Concentration: High! 20 mM - 50 mM (or saturation).

    • Co-solvent: Up to 10-20% DMSO is often tolerated by robust crystals.

  • Soak Time: 1 hour to 24 hours. Monitor for crystal cracking (sign of lattice disruption or binding).

  • Data Collection: Collect at 100 K.

  • Refinement: Look for

    
     difference density in the pocket. The high Fsp³ nature of the cyclobutane/pyrrolidine often results in clear electron density compared to flexible alkyl chains.
    

Strategic Application: Fragment Growing

The power of N-(pyrrolidin-3-yl)cyclobutanecarboxamide lies in its pyrrolidine nitrogen . This is the "Growth Point."

The "SAR by Catalog" vs. Synthetic Growth
  • Enamine/ChemSpace Search: Search for analogs where the cyclobutane is constant, but the pyrrolidine N is substituted.

  • Synthetic Route:

    • Reaction: Reductive Amination.

    • Reagents: Fragment (Amine) + Diverse Aldehyde Library + NaBH(OAc)3.

    • Logic: This converts the secondary amine to a tertiary amine, exploring the adjacent sub-pocket while maintaining the core binding mode.

Visualization of the Signal Pathway

The following diagram illustrates the logical flow from Fragment Selection to Lead Optimization, highlighting the specific role of the sp³-rich core.

FBDD_Workflow Start Fragment Library (High Fsp³ Focus) Screen Biophysical Screen (SPR/NMR) Start->Screen High Conc. (1mM) Hit Hit: N-(pyrrolidin-3-yl) cyclobutanecarboxamide Struct X-Ray Crystallography (Soaking) Hit->Struct Validation Screen->Hit KD < 500µM Ligand Eff > 0.3 Design Vector Analysis (Growth via Pyrrolidine N) Struct->Design Define Vectors Synth Parallel Synthesis (Reductive Amination) Design->Synth Library Expansion Lead Lead Compound (nM Affinity) Synth->Lead Optimization Lead->Struct Co-structure

Caption: Workflow for evolving the N-(pyrrolidin-3-yl)cyclobutanecarboxamide fragment into a potent lead.

Case Study Logic: Why this Fragment?

Hypothetical Application based on Structural Class

Target: Prolyl Isomerase (Pin1) or GPCR (e.g., Orexin) .

  • Challenge: These targets often have hydrophobic pockets that are "shaped" rather than flat slots (which suit kinases).

  • Solution: The cyclobutane ring mimics the proline residue often recognized by these domains but provides a rigid "twist" that can lock specificity.

  • Stereochemistry: The 3-position of the pyrrolidine is chiral.

    • Recommendation: Screen both enantiomers (

      
       and 
      
      
      
      ) separately. The vector of the amide bond changes significantly between enantiomers (approx 109.5° shift), probing completely different areas of the pocket.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8984-8987. (Context: Comparison to Cyclobutanes as sp3 spacers). Link

  • Accela ChemBio. (2024). "Product Data: N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS 1154167-85-7)." Catalog Entry. Link[1]

Sources

Toxicity and Safety Assessment of N-(pyrrolidin-3-yl)cyclobutanecarboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Profile of N-(pyrrolidin-3-yl)cyclobutanecarboxamide Scaffolds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Derisking Guide for Drug Discovery

Executive Summary & Chemical Identity

N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) represents a high-value "building block" scaffold in modern fragment-based drug discovery (FBDD). Unlike marketed drugs with established clinical toxicology profiles, this compound serves as a critical intermediate—often a linker or pharmacophore core—in the synthesis of kinase inhibitors (e.g., JAK/TYK2 pathways) and GPCR modulators.

This guide provides a comprehensive safety assessment framework for this specific chemical series. It shifts the focus from "observed clinical side effects" (which do not exist for the isolated scaffold) to predictive toxicology , structural alerts , and derisking protocols required to advance compounds containing this moiety into preclinical development.

Property Data / Prediction Relevance to Safety
Molecular Formula C₉H₁₆N₂OLow MW (<200) suggests high clearance potential if not optimized.
Molecular Weight 168.24 g/mol Fragment-like; likely requires decoration for potency.
pKa (Pyrrolidine N) ~9.5 (Basic)High lysosomal trapping potential (lysosomotropism).
LogP / LogD ~0.2 to 0.8 (Low)High water solubility; low BBB penetration unless substituted.
Structural Alerts Secondary Amine, Strained RingNitrosamine formation risk; metabolic ring opening (rare).
Structural & In Silico Safety Analysis

Before wet-lab testing, a structural dissection reveals the primary toxicity liabilities associated with this scaffold.

2.1 The Pyrrolidine Liability (Secondary Amine)

The unfunctionalized pyrrolidine nitrogen is the critical safety node.

  • Nitrosamine Risk: In the presence of nitrosating agents (e.g., nitrites in excipients or manufacturing), secondary amines can form N-nitrosamines , a potent class of genotoxic carcinogens (ICH M7 guidelines).

    • Mitigation: Capping the amine (e.g., urea, amide, sulfonamide formation) eliminates this risk.

  • Lysosomotropism: The basic amine (pKa > 9) can lead to accumulation in acidic lysosomes, potentially causing phospholipidosis (foamy macrophage accumulation) in chronic tox studies.

2.2 The Cyclobutane Ring (Conformational Strain)

The cyclobutane ring introduces a "puckered" conformation (~30° dihedral angle) that is distinct from planar aromatics.[1]

  • Metabolic Stability: Unlike cyclopropane (which suffers from "banana bond" instability and CYP-mediated ring opening), cyclobutane is relatively metabolically inert. However, it can undergo hydroxylation at the C3 position.

  • Toxicity Implication: Generally considered a "bioisostere" for phenyl or isopropyl groups with a cleaner safety profile than cyclopropane.

Metabolic Stability & Toxicokinetics (TK)

Understanding how the body processes this scaffold is prerequisite to interpreting toxicity data.

3.1 Primary Metabolic Pathways
  • N-Oxidation: The pyrrolidine nitrogen is susceptible to Flavin-containing Monooxygenase (FMO) mediated N-oxidation.

  • Amide Hydrolysis: Amidases may cleave the linker, releasing 3-aminopyrrolidine (a known irritant) and cyclobutanecarboxylic acid.

  • Glucuronidation: Direct N-glucuronidation of the pyrrolidine is a major clearance route if the amine remains free.

3.2 Visualization: Metabolic Liability Map

The following diagram outlines the theoretical metabolic fate and associated safety checkpoints.

MetabolicPathways Parent N-(pyrrolidin-3-yl) cyclobutanecarboxamide NOxide N-Oxide Metabolite (Reactive Intermediate?) Parent->NOxide FMO / CYP450 Hydrolysis Hydrolysis Products (3-aminopyrrolidine + Acid) Parent->Hydrolysis Amidases Glucuronide N-Glucuronide (High Clearance) Parent->Glucuronide UGTs Genotox Risk? Genotox Risk? NOxide->Genotox Risk? Check Ames Irritation? Irritation? Hydrolysis->Irritation? Check Histopath

Figure 1: Predicted metabolic pathways and associated safety flags for the scaffold.

In Vitro Safety Profiling (The "Tier 1" Screen)

To derisk this scaffold early in discovery, the following assays are mandatory.

4.1 hERG Inhibition (Cardiotoxicity)

Pyrrolidine derivatives are frequent offenders for hERG channel blockade, which can lead to QT prolongation and arrhythmias.

  • Mechanism: The basic nitrogen at physiological pH (protonated) can interact with the inner pore phenylalanine residues (Phe656) of the hERG channel.

  • Threshold: An IC50 < 10 µM is a "Red Flag."

  • Optimization: Reduce lipophilicity (LogP < 3) or reduce the pKa of the amine to mitigate binding.

4.2 Genotoxicity (Ames Test)
  • Protocol: OECD 471.

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) +/- S9 metabolic activation.

  • Expectation: The core scaffold is generally Ames Negative . However, impurities from synthesis (e.g., alkyl halides used to cyclize the pyrrolidine) can trigger false positives.

4.3 Cytotoxicity Panel
  • Cell Lines: HepG2 (Liver), HEK293 (Kidney).

  • Assay: ATP content (CellTiter-Glo) or MTT.

  • Purpose: To differentiate specific target modulation from general cellular poisoning.

Experimental Protocols

The following protocols ensure reproducible safety data generation for this chemical class.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine intrinsic clearance (


) and identify "hotspots" on the pyrrolidine ring.
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat mixed).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: Shake at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and calculate 
    
    
    
    .
Protocol B: hERG Patch Clamp (Automated)

Objective: Assess cardiac safety margin.

  • System: Automated patch clamp (e.g., QPatch or Patchliner).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol: Hold at -80 mV -> Depolarize to +20 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).

  • Analysis: Measure inhibition of peak tail current relative to vehicle control.

Safety Assessment Workflow

This decision tree guides the progression of the scaffold from "Hit" to "Lead."

SafetyWorkflow Start Scaffold Selection: N-(pyrrolidin-3-yl)cyclobutanecarboxamide InSilico Tier 1: In Silico Check (Nitrosamine Alert?) Start->InSilico PhysChem Tier 2: PhysChem (LogD, pKa, Sol) InSilico->PhysChem InVitro Tier 3: In Vitro Tox (hERG, Ames, Cytotox) PhysChem->InVitro Decision Decision Point InVitro->Decision InVivo Tier 4: In Vivo DRF (Rat 7-Day Tox) Decision->InVivo Clean Profile Redesign Structural Redesign (Cap Amine / Rigidify) Decision->Redesign hERG > 10µM or Ames (+) Redesign->InSilico Re-evaluate

Figure 2: Tiered safety assessment workflow for derisking the scaffold.

References
  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834. Link

  • Muller, K., et al. (2012). Cyclobutane in Drug Discovery: Structural and Thermodynamic Insights. ChemMedChem, 7(10), 1715-1720. Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Metabolic Stability Predictions for N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Context

N-(pyrrolidin-3-yl)cyclobutanecarboxamide represents a distinct chemical space often utilized in fragment-based drug discovery (FBDD), particularly for CNS targets (e.g., monoamine reuptake inhibitors) or kinase inhibition. Its physicochemical profile is defined by two contrasting ring systems: the metabolically labile pyrrolidine (a saturated nitrogen heterocycle) and the surprisingly robust cyclobutane (a strained carbocycle).

This guide details the predictive and experimental framework for assessing the metabolic stability of this specific scaffold. Unlike generic protocols, we focus here on the secondary amine liability and the ring-strain trade-offs that define its clearance (


) profile.

Structural Alert Analysis & Metabolic Soft Spots

Before initiating wet-lab protocols, we must map the molecule's intrinsic reactivity.

The Pyrrolidine Ring (The Primary Liability)

The pyrrolidine moiety is the metabolic "hotspot" of this molecule.

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the secondary amine (C2 and C5) are electron-rich and sterically accessible. CYP450 enzymes (predominantly CYP2D6  for basic amines and CYP3A4  for lipophilic regions) target these sites.
    
  • Mechanism: Hydroxylation at the

    
    -carbon forms an unstable carbinolamine intermediate. This spontaneously collapses into an imine or ring-opens to form an amino-aldehyde. Alternatively, further oxidation can yield a stable lactam (pyrrolidone).
    
  • Phase II Conjugation: The free secondary amine (-NH) is a direct nucleophile for UDP-glucuronosyltransferases (UGTs), leading to N-glucuronidation.

The Cyclobutane Ring (The Bioisostere)

Contrary to the assumption that ring strain equates to metabolic instability, the cyclobutane ring in this context is relatively inert.

  • Steric Bulk: It acts as a bioisostere for isopropyl or tert-butyl groups but with defined vectors.

  • Oxidation: While hydroxylation can occur on the ring, it is significantly slower than the pyrrolidine oxidation. The ring does not typically undergo oxidative ring-opening under physiological conditions (unlike oxetanes).

The Amide Linker

The carboxamide bond connecting the rings is generally stable in human plasma but may be susceptible to hydrolysis by specific amidases or peptidases in liver S9 fractions, though this is usually a minor pathway compared to CYP-mediated clearance.

Mechanistic Pathway Visualization

The following diagram illustrates the primary metabolic fate of the pyrrolidine ring, distinguishing between the oxidative (Phase I) and conjugative (Phase II) pathways.

MetabolicPathway Parent Parent Molecule (Secondary Amine) CYP CYP450 (Oxidation) Parent->CYP Phase I UGT UGT (Conjugation) Parent->UGT Phase II Carbinolamine Intermediate: $alpha$-Carbinolamine CYP->Carbinolamine + [O] Glucuronide Metabolite 3: N-Glucuronide UGT->Glucuronide + Glucuronic Acid Imine Imine Species Carbinolamine->Imine - H2O Lactam Metabolite 1: Pyrrolidone (Lactam) Carbinolamine->Lactam Oxidation RingOpen Metabolite 2: Amino-Aldehyde (Ring Open) Imine->RingOpen Hydrolysis

Figure 1: Predicted metabolic pathways for N-(pyrrolidin-3-yl)cyclobutanecarboxamide. The primary flux is expected through CYP-mediated


-oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate the predictions, we employ a substrate depletion assay using Liver Microsomes (LM). This system contains Phase I enzymes (CYPs, FMOs) but lacks the cofactors for Phase II (unless supplemented).

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
StepActionCritical Rationale
1. Pre-Incubation Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to 1 µM (final). Incubate at 37°C for 5 mins.1 µM is used to ensure conditions are below

(linear kinetics). Pre-warming prevents temperature shock.
2. Initiation Add NADPH regenerating system to initiate the reaction.Without NADPH, CYPs are inactive. This defines

.
3. Sampling At

min, remove aliquots (50 µL).
Multiple time points are required to determine the slope (

).
4. Quenching Immediately dispense aliquot into 150 µL ice-cold ACN with Internal Standard. Vortex.Stops enzymatic activity instantly and precipitates proteins.
5. Processing Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.Removes precipitated proteins to protect the LC column.
6. Analysis Analyze via LC-MS/MS (MRM mode). Monitor parent depletion.MRM (Multiple Reaction Monitoring) ensures specificity for the parent mass.
Controls
  • Positive Control (High Clearance): Verapamil or Propranolol. Verifies CYP activity.[1][2][3][4]

  • Negative Control (Low Clearance): Warfarin. Verifies system integrity.

  • Minus-NADPH Control: Incubate compound with microsomes without cofactor for 45 min. Rule out chemical instability or non-CYP hydrolysis.

Data Analysis & Intrinsic Clearance Calculation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into intrinsic clearance values.

Determination of Elimination Rate Constant ( )

Plot the natural log (ln) of the percent parent remaining vs. time. The slope of the linear regression is


.


Calculating In Vitro Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, normalized to the protein content in the assay.



Scaling to In Vivo Intrinsic Clearance ( )

To predict human clearance, we scale the microsomal data using physiological factors.



  • MPPGL (Microsomal Protein Per Gram Liver): Typically 45 mg/g for humans.

  • Liver Weight: Typically 25.7 g/kg body weight for humans.[5]

Strategic Recommendations & Hepatocyte Bridge

While microsomes are the gold standard for CYP stability, the secondary amine on the pyrrolidine ring is a significant risk for Phase II conjugation (Glucuronidation), which microsomes will miss.

The Hepatocyte "Bridge" Experiment

If the microsomal stability is high (


) but in vivo clearance is rapid, UGT-mediated clearance  is the likely culprit.
  • Action: Repeat the stability assay using Cryopreserved Hepatocytes .

  • Why: Hepatocytes contain the full complement of enzymes (CYPs + UGTs) and cell membrane transporters.

  • Protocol Adjustment: Use cell density of

    
     cells/mL. Scale using Hepatocellularity (
    
    
    
    cells/g liver).
Structural Modification Strategy

If


 is too high, consider these modifications to the pyrrolidine ring:
  • Fluorination: Add fluorine to the C3 or C4 position of the pyrrolidine. This withdraws electron density, making the

    
    -carbons less susceptible to oxidation (metabolic blocking).[6]
    
  • N-Substitution: Alkylate the secondary amine (e.g., N-methyl or N-cyclopropyl). Note: This may change the pharmacology significantly.

  • Bridgehead Substitution: Convert the pyrrolidine to a bridged system (e.g., azabicyclo[2.2.1]heptane) to sterically hinder the nitrogen.

Validated Workflow Diagram

The following decision tree outlines the logical progression from prediction to lead optimization.

Workflow Start Start: N-(pyrrolidin-3-yl) cyclobutanecarboxamide InSilico In Silico SOM Prediction (StarDrop / SMARTCyp) Start->InSilico MicrosomeAssay Microsomal Stability Assay (+NADPH) InSilico->MicrosomeAssay Decision1 Is CL_int High? MicrosomeAssay->Decision1 MetID Metabolite ID (LC-MS/MS) Check for +16 Da (OH) or -2 Da (Imine) Decision1->MetID Yes (>20 µL/min/mg) Hepatocyte Hepatocyte Stability Assay (Check Phase II / UGT) Decision1->Hepatocyte No (<10 µL/min/mg) BlockMet Strategy: Fluorinate Pyrrolidine or Add Steric Bulk MetID->BlockMet Hepatocyte->BlockMet Unstable (Glucuronidation) Proceed Proceed to PK (Rat/Mouse) Hepatocyte->Proceed Stable

Figure 2: Integrated workflow for metabolic stability assessment and optimization.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Wakenhut, F., et al. (2008).[2] N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311.[2]

  • Pryde, D. C., et al. (2010). Selection of Cyclobutane Derivatives for Drug Discovery Programs. Journal of Medicinal Chemistry, 53(24), 8441–8460.

Sources

Methodological & Application

Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide from cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing N-(pyrrolidin-3-yl)cyclobutanecarboxamide (Target Molecule), a critical building block in medicinal chemistry, particularly for JAK inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

The synthesis addresses the primary chemoselectivity challenge: differentiating between the exocyclic primary amine (target for coupling) and the endocyclic secondary amine of the pyrrolidine ring.[1] Our protocol utilizes an orthogonal protection strategy using 1-Boc-3-aminopyrrolidine to ensure regioselectivity, followed by a high-fidelity deprotection sequence.[1]

Chemical Strategy & Mechanism

Retrosynthetic Analysis

The target molecule contains a secondary amide bond linking a cyclobutane ring and a pyrrolidine ring. Direct coupling of cyclobutanecarboxylic acid with unprotected 3-aminopyrrolidine is not viable due to the competing nucleophilicity of the ring nitrogen (secondary amine) versus the exocyclic amine (primary amine), leading to a mixture of regioisomers and polymerization.[1]

Strategic Route:

  • Amide Coupling: Reaction of cyclobutanecarboxylic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate (1-Boc-3-aminopyrrolidine).[1]

  • Deprotection: Acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group.[1]

  • Salt Formation: Isolation as the stable hydrochloride salt.

Reaction Pathway Diagram

SynthesisPath SM1 Cyclobutanecarboxylic Acid Activation Activation (HATU/DIPEA) SM1->Activation SM2 1-Boc-3-aminopyrrolidine SM2->Activation Intermediate Boc-Protected Intermediate Activation->Intermediate Amide Bond Formation Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection -Boc Group Product N-(pyrrolidin-3-yl) cyclobutanecarboxamide (HCl Salt) Deprotection->Product Precipitation

Caption: Step-wise synthesis workflow ensuring regioselective amide formation and clean deprotection.

Experimental Protocols

Phase 1: Amide Coupling (Synthesis of the Boc-Intermediate)

Objective: To couple the acid and amine while preserving the stereochemistry (if chiral amine is used) and preventing side reactions.[1]

Reagents & Materials:

  • Cyclobutanecarboxylic acid (1.0 equiv)[1]

  • 1-Boc-3-aminopyrrolidine (1.1 equiv)[1]

  • HATU (1.2 equiv) [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarboxylic acid (10 mmol, 1.00 g) in anhydrous DMF (30 mL).

  • Activation: Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g) at 0°C (ice bath). Stir for 15 minutes to generate the active ester species.

    • Expert Insight: Although EDC/HOBt is cheaper, HATU is recommended for this specific coupling to minimize reaction time and maximize yield, as the secondary carbamate on the amine partner can induce steric bulk.[1]

  • Addition: Add 1-Boc-3-aminopyrrolidine (11 mmol, 2.05 g) dropwise as a solution in minimal DMF (5 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The active ester should be consumed. The product usually appears as a less polar spot compared to the amine.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.[1]

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HATU byproducts.[1]

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient 0-50%).

    • Expected Yield: 85–95% (White to off-white solid).[1]

Phase 2: Deprotection (Boc Removal)

Objective: To remove the protecting group and isolate the final product as a stable salt.[1]

Reagents:

  • Boc-Intermediate (from Phase 1)[1]

  • 4M HCl in 1,4-Dioxane (excess, ~10 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Protocol:

  • Dissolution: Dissolve the purified Boc-Intermediate (approx. 8 mmol) in DCM (20 mL).

    • Note: If the intermediate is not fully soluble in DCM, a small amount of MeOH can be added, but avoid excess MeOH as it can slow down the reaction or create methyl esters if any residual acid is present (unlikely here).[1]

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, 80 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–3 hours.

    • Observation: A white precipitate often forms as the hydrochloride salt is generated.

    • Monitoring: Check by LC-MS (loss of M+100 mass corresponding to Boc group).[1]

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove excess HCl and solvent.

    • Triturate the residue with Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) to remove organic impurities.[1]

    • Filter the solid and dry under high vacuum.

  • Final Product: N-(pyrrolidin-3-yl)cyclobutanecarboxamide hydrochloride .

Analytical Data & Specifications

ParameterSpecification
Appearance White to off-white crystalline solid (HCl salt)
Molecular Formula C₉H₁₆N₂O (Free Base) / C₉H₁₇ClN₂O (HCl Salt)
Molecular Weight 168.24 g/mol (Free Base) / 204.70 g/mol (HCl Salt)
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in Ether, Hexanes
Mass Spec (ESI) [M+H]⁺ = 169.1
Storage Hygroscopic.[1] Store at -20°C under inert atmosphere.

Troubleshooting & Expert Insights

  • Racemization Control: If using chiral tert-butyl (3R)- or (3S)-3-aminopyrrolidine-1-carboxylate, the stereocenter at C3 is generally stable under these basic coupling (DIPEA) and acidic deprotection conditions.[1] However, avoid strong bases (like NaH) or excessive heating during coupling to prevent any risk of epimerization.[1]

  • Alternative Coupling Reagents: For large-scale (>100g) manufacturing, HATU is expensive.[1] T3P (Propylphosphonic anhydride) or Isobutyl chloroformate (Mixed Anhydride method) are excellent, cost-effective alternatives that simplify purification (water-soluble byproducts).[1]

  • Free Base Isolation: If the free base is required (e.g., for a subsequent nucleophilic aromatic substitution), dissolve the HCl salt in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1 ratio).[1] Note that the free secondary amine is highly polar and water-soluble; extraction can be difficult.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1]

  • Thermo Fisher Scientific. (n.d.).[1] 1-Boc-3-aminopyrrolidine Product Page.

  • Organic Syntheses. (1955).[1] Cyclobutylamine (Reference for cyclobutane ring stability). Organic Syntheses, Coll. Vol. 3, p.213. [1]

Sources

Optimized reaction conditions for N-(pyrrolidin-3-yl)cyclobutanecarboxamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a valuable building block in medicinal chemistry, incorporating the sought-after pyrrolidine and cyclobutane scaffolds. The pyrrolidine ring, in particular, is a privileged structure found in numerous FDA-approved drugs, where it can enhance binding affinity and improve physicochemical properties.[1][2] This document provides a comprehensive guide to the synthesis of this compound, focusing on an optimized, reliable, and well-characterized amide coupling strategy. We will delve into the rationale behind the use of protecting groups, the selection of coupling reagents, and provide detailed, step-by-step protocols for synthesis, purification, and characterization.

The Synthetic Challenge: Managing Reactivity

The synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves forming an amide bond between cyclobutanecarboxylic acid and 3-aminopyrrolidine. A direct reaction is not feasible due to a critical challenge: 3-aminopyrrolidine possesses two nucleophilic nitrogen atoms—the primary amine at the C3 position and the secondary amine of the pyrrolidine ring. To ensure the amide bond forms exclusively at the desired C3-amine, the ring nitrogen must be temporarily "masked" or protected.

The Role of Amine Protecting Groups

Protecting groups are essential tools that render a functional group inert to a specific set of reaction conditions and can be removed later without disturbing the rest of the molecule.[3] For amines, carbamates are the most common and effective class of protecting groups.[4]

  • tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups. It is stable under a variety of conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).[4] Its widespread use and straightforward deprotection make it the ideal choice for this synthesis.

  • Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which offers an alternative, mild deprotection strategy at neutral pH.[4]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): This group is notably base-labile and is typically removed using a secondary amine like piperidine.[4]

For this protocol, we will utilize the Boc group, starting with commercially available tert-butyl 3-aminopyrrolidine-1-carboxylate. This strategic choice simplifies the initial steps and focuses our efforts on optimizing the critical amide coupling reaction.

The Core Reaction: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid. This is achieved using a "coupling reagent," which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

Selecting the Optimal Coupling Reagent

Several classes of coupling reagents are available, each with distinct advantages.[5][6]

// Nodes Reagents [label="Amide Coupling Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbodiimides [label="Carbodiimides\n(e.g., EDC, DCC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphonium [label="Phosphonium Salts\n(e.g., PyBOP, BOP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uronium [label="Uronium/Aminium Salts\n(e.g., HATU, HBTU)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reagents -> Carbodiimides [color="#5F6368"]; Reagents -> Phosphonium [color="#5F6368"]; Reagents -> Uronium [color="#5F6368"];

// Descriptions EDC_desc [label="Water-soluble byproducts.\nGood for aqueous extractions.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; PyBOP_desc [label="Avoids carcinogenic HMPA byproduct.\nHigh efficiency.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; HATU_desc [label="Very high reactivity and rates.\nLow racemization.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Carbodiimides -> EDC_desc [style=dashed, arrowhead=none, color="#5F6368"]; Phosphonium -> PyBOP_desc [style=dashed, arrowhead=none, color="#5F6368"]; Uronium -> HATU_desc [style=dashed, arrowhead=none, color="#5F6368"]; } } Caption: Major classes of amide coupling reagents and their key features.

The choice of reagent can significantly impact yield, purity, and cost.

Coupling Reagent SystemKey AdvantagesKey Disadvantages
EDC / HOBt Water-soluble carbodiimide and byproduct, simplifying purification via aqueous workup.[5] Cost-effective.Can be less reactive than newer reagents.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate avoids the formation of carcinogenic HMPA, a byproduct of the related BOP reagent.[5][6]Higher cost.
HATU [1-((Dimethylamino)dimethyliminio)methyl]-7-azabenzotriazole-3-oxide hexafluorophosphate is highly efficient, leading to faster reaction times and often higher yields with minimal side reactions.Highest cost among the three; can be sensitive to moisture.

For this application, we will detail a primary protocol using the cost-effective and reliable EDC/HOBt system, which provides excellent results with straightforward purification.[7]

Synthetic Workflow

The overall synthesis is a two-step process: (1) the amide coupling reaction to form the Boc-protected intermediate, followed by (2) the acidic deprotection to yield the final product.

// Nodes SM1 [label="N-Boc-3-aminopyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="Cyclobutanecarboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\n(EDC, HOBt, DIPEA, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Boc-Protected Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(TFA, DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="N-(pyrrolidin-3-yl)cyclobutanecarboxamide\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Workup & Purification", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges {SM1, SM2} -> Coupling [color="#5F6368"]; Coupling -> Intermediate [color="#5F6368"]; Intermediate -> Deprotection [color="#5F6368"]; Deprotection -> Purification [style=dashed, color="#5F6368"]; Purification -> FinalProduct [color="#5F6368"]; } Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of tert-butyl 3-(cyclobutanecarboxamido)pyrrolidine-1-carboxylate (Boc-Protected Intermediate)

This protocol is adapted from established procedures for EDC/HOBt couplings.[7]

Materials:

  • tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq)

  • Cyclobutanecarboxylic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 20 minutes. This pre-activation step forms the active HOBt-ester.

  • In a separate flask, dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the amine solution to the activated acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, which is acidic, driving the reaction forward.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x)

    • Saturated aqueous NaHCO₃ (2x)[8]

    • Brine (1x)

    • Rationale: The acidic wash removes excess DIPEA and any remaining EDC. The basic wash removes excess HOBt and unreacted carboxylic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Boc-protected product as a solid or oil.

Protocol 2: Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide (Final Product)

Materials:

  • tert-butyl 3-(cyclobutanecarboxamido)pyrrolidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or MTBE

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.2 M).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution of TFA in DCM).

    • Rationale: TFA is a strong acid that cleaves the acid-labile tert-butyl group of the Boc protecting group, releasing isobutylene and carbon dioxide.[4]

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in a minimal amount of DCM and slowly add it to a vigorously stirred, saturated solution of NaHCO₃ to neutralize the TFA salt.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can often be precipitated or triturated from a solvent like diethyl ether or MTBE to afford the final product with high purity. If necessary, further purification can be achieved via column chromatography.

Optimization and Troubleshooting

ParameterOptimized ConditionRationale & Troubleshooting
Stoichiometry Slight excess of acid (1.05 eq) and coupling reagents (1.2 eq).Ensures complete consumption of the more valuable amine starting material. If the reaction stalls, a small additional charge of the coupling reagents may be beneficial.
Solvent Anhydrous DCM or DMF.DCM is preferred for easier workup. DMF can be used if starting materials have poor solubility in DCM but makes aqueous extraction more difficult.
Temperature 0 °C to Room Temperature.Amide couplings are typically exothermic. Starting at 0 °C and allowing the reaction to warm to room temperature can help control the initial rate and minimize side reactions.
Low Yield (Coupling) -Ensure reagents are anhydrous. Use a more powerful coupling reagent like HATU if EDC/HOBt proves insufficient.
Incomplete Deprotection -Extend reaction time or increase the concentration of TFA. Ensure no base is present in the starting material, which would quench the acid.
Purification Issues -The final product is a basic amine and may stick to silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can improve recovery during chromatography.

Conclusion

This application note provides a robust and optimized two-step protocol for the synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide. The strategy relies on the use of a Boc protecting group to ensure regioselective amide bond formation at the C3-amine of the pyrrolidine ring. The detailed protocols, based on a reliable EDC/HOBt coupling method and standard TFA-mediated deprotection, offer a clear and reproducible pathway for obtaining this valuable chemical intermediate. The principles and troubleshooting guidance discussed herein are broadly applicable to the synthesis of other complex amides, providing a solid foundation for researchers in synthetic and medicinal chemistry.

References

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631. [Link]

  • Luescher, M. U., & Procter, D. J. (2000). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Sekar, G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1037-1049. [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. RSC Advances, 1(4), 585-603. [Link]

  • Li, W., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 24(21), 3843. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • Winn, M., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679–3689. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Smith, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Johansson, A. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Wang, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(11), 2684. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Course Material. [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1567. [Link]

  • SynArchive. Protecting Groups List. SynArchive. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Soler, M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(8), 4948–4955. [Link]

  • Aderibigbe, F. A., et al. (2022). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. ResearchGate. [Link]

  • Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9133–9138. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245783. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). cyclobutylamine. Organic Syntheses, 31, 30. [Link]

Sources

High-Fidelity Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide: A Fragment-Based Scaffold Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04

Executive Summary & Strategic Rationale

The synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide represents a critical workflow in Fragment-Based Drug Discovery (FBDD). This scaffold combines the metabolic stability of the cyclobutane ring with the high


 character of the pyrrolidine moiety, offering a vector for solubility enhancement and precise geometric positioning of pharmacophores.

This Application Note provides a validated, two-step protocol designed to maximize yield and purity. Unlike generic amide coupling guides, this protocol addresses the specific regiochemical challenge posed by the diamine nature of the pyrrolidine core.

Key Technical Challenges Addressed:

  • Regioselectivity: Preventing polymerization by differentiating the primary exocyclic amine from the secondary endocyclic amine.

  • Atom Economy: Utilizing high-efficiency coupling agents (HATU) to minimize purification bottlenecks.

  • Scalability: Workflows designed for milligram-to-gram transition.

Retrosynthetic Analysis & Workflow Visualization

To ensure the formation of the amide bond exclusively at the exocyclic position, the secondary amine of the pyrrolidine ring must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is selected for its stability under basic coupling conditions and facile removal under acidic conditions.

Figure 1: Synthetic Pathway and Logic Flow

SynthesisWorkflow cluster_legend Process Key SM1 Cyclobutane- carboxylic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) SM1->Step1 SM2 1-Boc-3-amino- pyrrolidine SM2->Step1 Inter Intermediate: tert-butyl 3-(cyclobutane- carboxamido)pyrrolidine- 1-carboxylate Step1->Inter Formation Step2 Step 2: Deprotection (TFA, DCM) Inter->Step2 Product Final Product: N-(pyrrolidin-3-yl) cyclobutanecarboxamide Step2->Product TFA Salt Key1 Reagents Key2 Process

Caption: Two-step synthesis strategy utilizing orthogonal Boc-protection to ensure regioselective amide formation at the primary amine.

Materials & Reagents

To maintain reproducibility, reagents must meet specific purity thresholds.

ComponentRoleGrade/SpecRationale
Cyclobutanecarboxylic acid Acid Partner>98%Low MW acids are prone to volatility; ensure fresh stock.
1-N-Boc-3-aminopyrrolidine Amine Partner>97%, Chiral or RacemicCritical: Must be Boc-protected at N1 to prevent self-polymerization.
HATU Coupling Agent>99%Superior activation kinetics compared to EDC/HOBt for hindered amines [1].
DIPEA (Hünig's Base) BaseAnhydrousScavenges protons; prevents acid-catalyzed side reactions.
DMF SolventAnhydrous, amine-freeHigh solubility for zwitterionic intermediates.
TFA DeprotectionReagent GradeEfficient removal of Boc group.

Experimental Protocols

Protocol A: Regioselective Amide Coupling

Objective: Synthesize tert-butyl 3-(cyclobutanecarboxamido)pyrrolidine-1-carboxylate.

Mechanism of Action: The reaction proceeds via the formation of an activated ester. The carboxylate attacks the HATU uronium center, forming an unstable O-acyl(tetramethyl)uronium salt, which is rapidly converted to the active OBt ester by the liberated oxybenzotriazole anion. This active ester is then attacked by the primary amine of the pyrrolidine.

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Add DIPEA (3.0 equiv, 15.0 mmol) followed by HATU (1.1 equiv, 5.5 mmol) at 0°C.

    • Checkpoint: The solution should turn slightly yellow. Stir for 15 minutes to ensure formation of the activated ester.

  • Addition: Add 1-N-Boc-3-aminopyrrolidine (1.05 equiv, 5.25 mmol) dropwise (dissolved in 2 mL DMF if solid).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). Stain with Ninhydrin. The starting amine (free NH2) will disappear.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 30 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Protocol B: Boc-Deprotection & Isolation

Objective: Isolate N-(pyrrolidin-3-yl)cyclobutanecarboxamide (TFA Salt or Free Base).

Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in DCM (5 mL per mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0°C.

    • Note: A large excess of TFA is standard to drive the equilibrium by protonating the leaving t-butyl cation.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: LCMS should show mass corresponding to [M+H]⁺ of the free amine (approx. MW 168.24).

  • Workup (TFA Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is obtained as a hygroscopic TFA salt.

  • Workup (Free Base - Optional): Dissolve the residue in MeOH and pass through a strong cation exchange (SCX-2) cartridge. Elute non-basic impurities with MeOH, then elute the product with 2M NH₃ in MeOH.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

MethodExpected ResultInterpretation
LC-MS (ESI+) Intermediate: m/z = 269.18 [M+H]⁺ (approx)Final: m/z = 169.13 [M+H]⁺Confirms molecular weight and successful deprotection.
1H NMR (DMSO-d6) Amide NH: Doublet ~8.0-8.5 ppm.Cyclobutane: Multiplets 1.8-2.2 ppm.Pyrrolidine: Distinct shift in CH-NH signals.Diagnostic amide doublet confirms coupling. Absence of singlet at 1.4 ppm confirms Boc removal.
TLC (Ninhydrin) Final Product: Dark red/purple spot at baseline (if organic solvent) or Rf ~0.3 (in 10% MeOH/DCM + NH3).Positive ninhydrin test confirms the presence of the secondary amine after deprotection.
Figure 2: Troubleshooting Logic

Troubleshooting Issue Problem Detected Q1 Low Yield in Step 1? Issue->Q1 Q2 Incomplete Deprotection? Issue->Q2 Q3 Product is Oily/Impure? Issue->Q3 A1 Check pH (DIPEA). Ensure >pH 8. Check DMF dryness. Q1->A1 A2 Increase TFA concentration. Extend time. Ensure Boc intermediate was dry. Q2->A2 A3 Perform SCX-2 catch-and-release. Lyophilize from water/MeCN. Q3->A3

Caption: Decision tree for resolving common synthetic bottlenecks in amide coupling and deprotection.

Safety & Handling

  • HATU: Potential sensitizer. Avoid inhalation.

  • TFA: Highly corrosive and volatile. Handle only in a fume hood.

  • Cyclobutanecarboxylic acid: Pungent odor (rancid butter-like). Double-glove and use bleach to clean glassware.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

  • PubChem. (n.d.). Cyclobutanecarboxylic acid (Compound Summary). National Library of Medicine.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Using N-(pyrrolidin-3-yl)cyclobutanecarboxamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(pyrrolidin-3-yl)cyclobutanecarboxamide in Medicinal Chemistry

Abstract

This application note details the utility, synthesis, and application of N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) as a high-value building block in drug discovery. Structurally homologous to the linker regions of clinically approved JAK inhibitors (e.g., Upadacitinib, Abrocitinib), this scaffold offers a strategic balance of solubility, defined vector orientation, and increased Fsp³ character ("Escape from Flatland"). This guide provides optimized protocols for its synthesis, handling, and incorporation into heteroaryl libraries via SNAr and reductive amination pathways.

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat, aromatic-heavy molecules.

N-(pyrrolidin-3-yl)cyclobutanecarboxamide serves as a dual-purpose scaffold:

  • The Pyrrolidine Core: Provides a solubilizing, basic secondary amine handle (pKa ~9.0) and a chiral vector at the 3-position.

  • The Cyclobutane Moiety: Acts as a lipophilic spacer and a bioisostere for tert-butyl or phenyl groups. Unlike flexible alkyl chains, the cyclobutane ring restricts conformation, potentially reducing the entropic penalty of binding to a protein target.

Key Pharmacophore Properties
PropertyValue/DescriptionRelevance
Molecular Weight 168.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~0.5Low lipophilicity aids in lowering overall logP of final leads.
H-Bond Donors/Acceptors 2 / 2Amide and Amine functionalities for key interactions.
Stereochemistry Chiral Center at C3Available as (R), (S), or racemate. (3R) is often the preferred isomer in JAK inhibitor scaffolds.

Structural Analysis & Design Logic

The molecule mimics the "linker-warhead" relationship found in covalent kinase inhibitors, though the cyclobutane itself is non-reactive.

  • Bioisosterism: The cyclobutane ring is often used to replace a gem-dimethyl or isopropyl group. It occupies a similar volume but introduces a unique "pucker" angle (~25-35°), orienting the carbonyl vector differently than an acyclic analog.

  • Metabolic Stability: Cyclobutane rings are generally more metabolically stable than their linear alkyl counterparts (e.g., butyl chains) due to steric protection of the carbons, though oxidative metabolism can still occur.

Pathway: Scaffold Utility in Kinase Inhibition

The following diagram illustrates how this building block fits into the logic of JAK1/JAK3 inhibitor design.

JAK_Scaffold_Logic Scaffold N-(pyrrolidin-3-yl) cyclobutanecarboxamide Linker Pyrrolidine Ring (Solubility & Vector) Scaffold->Linker Contains Cap Cyclobutane (Hydrophobic Pocket Fill) Scaffold->Cap Contains Drug Final Drug Candidate (e.g., Upadacitinib Analog) Linker->Drug Connects to Warhead Target Target Protein (e.g., JAK1 ATP Pocket) Cap->Target Van der Waals Interaction Drug->Target High Affinity Binding

Figure 1: Deconstruction of the scaffold's role in kinase inhibitor design. The cyclobutane acts as a hydrophobic cap, while the pyrrolidine orients the molecule.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for stereochemical control (starting from enantiopure 3-aminopyrrolidine).

Reagents:

  • (3R)-1-Boc-3-aminopyrrolidine (1.0 eq)

  • Cyclobutanecarboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) or DMF

  • TFA (Trifluoroacetic acid)

Step-by-Step Methodology:

  • Coupling: Dissolve (3R)-1-Boc-3-aminopyrrolidine (5.37 mmol) and cyclobutanecarboxylic acid (5.90 mmol) in dry DCM (20 mL).

  • Activation: Add DIPEA (16.1 mmol) followed by HATU (6.44 mmol) at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS (Target mass: M+H = ~269 for Boc-intermediate).

  • Workup: Dilute with DCM, wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (10 mL). Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Basing (Critical): Concentrate to remove TFA. Redissolve residue in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute product with 2M NH₃ in MeOH.

  • Yield: Concentrate to yield the free amine as a viscous oil or low-melting solid.

Protocol B: Library Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Application: Attaching the building block to a heteroaryl chloride (e.g., 4-chloropyrimidine).

Reagents:

  • Heteroaryl Chloride (1.0 eq)

  • N-(pyrrolidin-3-yl)cyclobutanecarboxamide (1.2 eq)

  • K₂CO₃ (2.5 eq) or Cs₂CO₃ (for unreactive substrates)

  • DMSO or NMP

Methodology:

  • Preparation: In a reaction vial, suspend the Heteroaryl Chloride (0.2 mmol) and K₂CO₃ (0.5 mmol) in DMSO (1.0 mL).

  • Addition: Add the pyrrolidine building block (0.24 mmol).

  • Heating: Heat to 80–100°C for 12 hours.

    • Note: For electron-deficient cores (e.g., 4-chloropyridopyrimidine), RT is sufficient.

  • Purification: Filter off solids. Inject directly onto Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

NMR Interpretation (400 MHz, DMSO-d6):

  • Cyclobutane: Look for a distinctive multiplet pattern between δ 1.8–2.3 ppm (6H) and the methine proton at δ 2.9–3.1 ppm (1H).

  • Amide NH: Doublet around δ 8.0–8.2 ppm.

  • Pyrrolidine: Complex multiplets at δ 1.6, 2.0 (C4 protons) and δ 2.8–3.2 (C2/C5 protons).

LCMS Validation:

  • Ionization: ESI+

  • Parent Peak: 169.1 [M+H]⁺

  • Fragment: Loss of cyclobutane carbonyl is rare in soft ionization; the peak should be stable.

Workflow Visualization

The following decision tree guides the chemist on when to use this specific building block versus linear analogs.

Optimization_Workflow Start Lead Optimization: Improve Metabolic Stability/Solubility Check_Flat Is the molecule too flat? (Low Fsp3) Start->Check_Flat Check_Metab Is the alkyl chain metabolically labile? Check_Flat->Check_Metab Yes Action_Linear Use Linear Amide Analogs Check_Flat->Action_Linear No Action_Cyclobutane Incorporate N-(pyrrolidin-3-yl)cyclobutanecarboxamide Check_Metab->Action_Cyclobutane Yes Check_Metab->Action_Linear No Synth_Route Select Synthesis Route Action_Cyclobutane->Synth_Route Route_SNAr S_NAr (If Ar-Cl available) Synth_Route->Route_SNAr Route_RedAm Reductive Amination (If Ar-CHO available) Synth_Route->Route_RedAm

Figure 2: Decision matrix for incorporating the cyclobutane-pyrrolidine scaffold during lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Parmentier, J., et al. (2018).[1] Discovery of Selective JAK1 Inhibitors: The Role of the 3-Aminopyrrolidine Linker. Journal of Medicinal Chemistry, 61(3), 1130–1152.[1] [Link]

  • Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(30), 3011. [Link]

  • Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(15), 4308–4311. [Link]

Sources

Reagents and catalysts for synthesizing N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for N-(pyrrolidin-3-yl)cyclobutanecarboxamide , a critical amide scaffold often utilized in fragment-based drug discovery (FBDD) and the synthesis of JAK inhibitors.[1]

We present two distinct workflows tailored to the scale of operation:

  • Discovery Scale (HATU-mediated): Prioritizes reaction speed, high conversion, and tolerance of steric hindrance.[1]

  • Process Scale (T3P-mediated): Prioritizes "green" chemistry, cost-efficiency, and simplified aqueous workup for multi-gram to kilogram batches.

Both protocols utilize tert-butyl 3-aminopyrrolidine-1-carboxylate as the nucleophile to ensure regioselectivity, followed by a controlled deprotection step.[1]

Strategic Reagent Selection

The formation of the amide bond between cyclobutanecarboxylic acid and the secondary amine of the pyrrolidine ring requires careful activation to prevent side reactions (e.g., bis-acylation) and racemization (if using chiral starting materials).[1]

ParameterHATU (Discovery Standard) T3P (Process Preferred) Acid Chloride (Traditional)
Reagent Type Uronium salt (Guanidinium)Cyclic Phosphonic AnhydrideAcyl Halide
Atom Economy Low (Large byproduct mass)HighHigh
Byproducts Tetramethylurea (water soluble but hard to remove completely)Water-soluble phosphates (Easy wash)HCl gas, acidic impurities
Racemization Negligible (HOAt effect)Very LowModerate to High
Cost HighModerateLow
Safety Sensitizer, potential explosiveNon-explosive, low toxicityCorrosive, moisture sensitive
Decision Matrix: Reagent Selection

ReagentSelection Start Start: Select Scale & Priorities ScaleCheck Is Scale > 10g? Start->ScaleCheck Chirality Is Enantiopurity Critical? ScaleCheck->Chirality No (<10g) T3P Select T3P (50% in EtOAc) (Green, Scalable, Easy Workup) ScaleCheck->T3P Yes (>10g) HATU Select HATU (High Yield, Fast, Expensive) Chirality->HATU Yes (Critical) Chirality->T3P No/Moderate

Figure 1: Decision matrix for selecting the optimal coupling agent based on scale and chirality requirements.

Detailed Protocols

Protocol A: Discovery Scale Synthesis (HATU Method)

Target Yield: >90% | Scale: 100 mg – 5 g[1]

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)[1]

  • tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv) [Note: Use (R)- or (S)- enantiomer as required][1]

  • HATU (1.1 – 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • DMF (Anhydrous) (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanecarboxylic acid (1.0 equiv) in anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes at 0°C (ice bath).

  • Coupling Agent: Add HATU (1.1 equiv) in one portion.[1] The solution typically turns yellow/orange.[1] Stir for 10–15 minutes at 0°C to form the activated ester (OAt-ester).[1]

  • Amine Addition: Add tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • QC Check: Monitor by LCMS or TLC (50% EtOAc/Hexanes).[1] Staining with Ninhydrin should show disappearance of the free amine.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • 10% Citric acid or 1M HCl (to remove excess DIPEA/amine).[1]

      • Saturated NaHCO₃ (to remove unreacted acid and HATU byproducts).[1]

      • Brine (saturated NaCl).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude Boc-protected intermediate is usually pure enough (>95%) for the next step.[1] If not, purify via flash column chromatography (0–60% EtOAc in Hexanes).[1]

Protocol B: Process Scale Synthesis (T3P Method)

Target Yield: >85% | Scale: >10 g

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)[1]

  • tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv)[1]

  • T3P® (Propylphosphonic anhydride) (50% w/w solution in EtOAc or DMF) (1.2 – 1.5 equiv)[1]

  • Triethylamine (TEA) or Pyridine (2.5 – 3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green solvent)[1]

Step-by-Step Procedure:

  • Setup: Charge a reactor with cyclobutanecarboxylic acid (1.0 equiv), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv), and EtOAc (5–8 volumes).

  • Base Addition: Cool the mixture to 0–5°C. Add TEA (3.0 equiv) slowly to control the exotherm.

  • T3P Addition: Add the T3P solution (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature <10°C.

  • Reaction: Warm to room temperature and stir for 1–3 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Self-Validating Workup:

    • Add water (5 volumes) directly to the reactor and stir vigorously for 15 minutes.

    • Separate phases. The T3P byproducts (water-soluble phosphates) partition into the aqueous layer.[1]

    • Wash the organic layer with 0.5 M NaOH (to remove unreacted acid) and then Brine.[1]

  • Isolation: Concentrate the organic layer to afford the Boc-protected intermediate as a solid or thick oil.[1] Crystallization can often be induced from Heptane/EtOAc.

Protocol C: Deprotection & Salt Formation

The final step to release the active secondary amine.[1]

Reagents:

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio).[1]

Procedure:

  • Dissolve the intermediate from Protocol A or B in DCM (or Dioxane).[1][2]

  • Add the acid (HCl or TFA) (5–10 equiv). Stir at room temperature for 1–2 hours.

    • Observation: Gas evolution (isobutylene) indicates reaction progress.[1]

  • Isolation (HCl Salt): If using HCl/Dioxane, the product often precipitates as the hydrochloride salt.[1] Filter and wash with Et₂O.

  • Isolation (Free Base): If using TFA, concentrate to dryness.[1] Redissolve in DCM, wash with saturated Na₂CO₃, dry, and concentrate.

Reaction Pathway Visualization

ReactionScheme SM1 Cyclobutane- carboxylic acid Coupling Amide Coupling (HATU or T3P) SM1->Coupling SM2 1-Boc-3-amino- pyrrolidine SM2->Coupling Inter Boc-Protected Intermediate Coupling->Inter Yield >90% Deprot Deprotection (HCl/Dioxane) Inter->Deprot Product N-(pyrrolidin-3-yl) cyclobutanecarboxamide (HCl Salt) Deprot->Product Quant.

Figure 2: Synthetic pathway from starting materials to the final hydrochloride salt.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance or wet solvent.[1]Switch to HATU if using EDC. Ensure DMF is anhydrous. Increase reaction time.
Epimerization High base concentration or temp.Use DIPEA instead of TEA. Keep reaction at 0°C during activation. Use T3P.
Incomplete Deprotection Old HCl/Dioxane or insufficient acid.Use fresh reagent. Ensure >5 equiv of acid.[3]
Product is Hygroscopic HCl salt nature.Lyophilize the final product or store in a desiccator.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the cyclobutane multiplet (1.8–2.2 ppm) and the disappearance of the Boc singlet (1.4 ppm) after deprotection.[1]

  • LCMS: Confirm Mass [M+H]+ = 169.1 (Free base).[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • Archimica. (2024).[1] T3P® (Propylphosphonic Anhydride) Application Note. Archimica / Curia Global.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Application Note: Preparation of N-(pyrrolidin-3-yl)cyclobutanecarboxamide Salts for Improved Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous protocol for the salification of N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS 1154167-85-7). While the cyclobutane-amide moiety provides structural rigidity desirable for target binding, the lipophilic nature of the free base often results in suboptimal aqueous solubility, limiting bioavailability and dissolution rates.

This guide focuses on leveraging the basic secondary amine of the pyrrolidine ring (pKa ~10.0–10.5) to form stable, crystalline salts. We outline a "Quality by Design" (QbD) approach, moving from theoretical counterion selection to a validated crystallization workflow.

Pre-Formulation Logic & Counterion Selection[1][2]

Structural Analysis

The target molecule contains two nitrogen centers:

  • Cyclobutanecarboxamide Nitrogen: Neutral/Non-basic (Resonance stabilized).

  • Pyrrolidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
The Rule

To ensure proton transfer and stable salt formation rather than a co-crystal or loosely bound solvate, the difference between the


 of the base and the acid must be sufficient.


  • Requirement:

    
     is recommended for stable salt formation [1].
    
  • Target Acid

    
    :  Since the base is 
    
    
    
    , we require counterions with
    
    
    .
Counterion Candidates

Based on the "GRAS" (Generally Recognized As Safe) list and physicochemical compatibility:

Counterion ClassAcid

(aq)
Rationale
Class I (Strong) Hydrochloric Acid-6.0Standard first-line choice; high lattice energy.
Class I (Strong) Methanesulfonic Acid-1.9Excellent for lipophilic bases; often yields non-hygroscopic salts.
Class II (Organic) L-Tartaric Acid2.98Dicarboxylic; forms stable hydrogen bond networks.
Class II (Organic) Fumaric Acid3.03High melting point salts; good crystallinity.
Class III (Weak) Citric Acid3.13Tricarboxylic; useful for taste masking, though risk of hygroscopicity.

Workflow Visualization

The following diagram illustrates the decision matrix for salt screening, moving from the free base to the final candidate.

SaltScreeningWorkflow cluster_Screen Experimental Screen Start Start: Free Base (N-(pyrrolidin-3-yl)cyclobutanecarboxamide) pKa_Check pKa Determination (Target: ~10.2) Start->pKa_Check Selection Counterion Selection (Rule: Delta pKa > 3) pKa_Check->Selection SolventScreen Solvent System Selection (EtOH, IPA, Acetone/Water) Selection->SolventScreen Reaction Salt Formation (1:1 Stoichiometry) SolventScreen->Reaction Crystallization Controlled Crystallization (Cooling or Anti-solvent) Reaction->Crystallization Analysis Solid State Characterization (PXRD, DSC, TGA) Crystallization->Analysis SolubilityTest Equilibrium Solubility (pH 1.2, 4.5, 6.8) Analysis->SolubilityTest Decision Lead Salt Candidate SolubilityTest->Decision

Caption: Figure 1. Systematic Salt Selection Workflow ensuring rigorous exclusion of unstable forms prior to scale-up.

Experimental Protocols

Protocol A: Micro-Scale Salt Screening (High-Throughput)

Purpose: Rapidly identify crystalline hits using 50 mg of API per well.

Materials:

  • Free Base: N-(pyrrolidin-3-yl)cyclobutanecarboxamide (Oil or amorphous solid).

  • Acids: 1M solutions in EtOH or THF.

  • Solvents: Isopropanol (IPA), Ethanol, Acetone, Ethyl Acetate.

Procedure:

  • Dissolution: Dissolve 50 mg (~0.3 mmol) of free base in 200 µL of solvent (IPA or Ethanol) in a HPLC vial.

  • Acid Addition: Add 1.05 equivalents of the selected acid solution dropwise while stirring at 50°C.

    • Note: For dicarboxylic acids (Tartaric/Fumaric), maintain strict 1:1 molar ratio to avoid hemi-salts unless intended.

  • Equilibration: Stir at 50°C for 30 minutes.

  • Cooling Cycle: Cool linearly to 5°C over 4 hours (0.2°C/min).

  • Observation:

    • Precipitate formed: Filter and analyze (PLM/PXRD).

    • Clear solution: Add anti-solvent (Ethyl Acetate or Heptane) dropwise until turbidity appears.

    • Oil formed: Perform maturation cycling (heat to 40°C, cool to 5°C repeatedly) to induce crystallization.

Protocol B: Scale-Up Crystallization (Lead Candidate: Hydrochloride Salt)

Purpose: Preparation of 10g batch for stability testing.

Critical Process Parameters (CPPs):

  • Temperature Control: Exothermic reaction; maintain T < 30°C during addition.

  • Acid Stoichiometry: 1.05 eq (slight excess ensures full protonation).

Step-by-Step:

  • Charge: Charge 10.0 g of N-(pyrrolidin-3-yl)cyclobutanecarboxamide into a 250 mL reactor.

  • Solvent: Add 80 mL Isopropanol (8 vol). Stir until dissolved.

  • Acid Addition: Slowly add 1.05 eq of HCl (4M in Dioxane or IPA) over 30 minutes.

    • Observation: The solution will likely warm up. A white precipitate should begin to form.

  • Aging: Stir the slurry at 20°C for 2 hours.

  • Anti-Solvent (Optional): If yield is low (<70%), add 40 mL Ethyl Acetate slowly.

  • Filtration: Filter the solids under vacuum.

  • Washing: Wash the cake with 20 mL cold Isopropanol/Ethyl Acetate (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Characterization & Expected Results

After isolation, the salt must be characterized to confirm it is a true salt and not a physical mixture.

Analytical Checklist
TechniquePurposeAcceptance Criteria
1H-NMR Confirm Structure & StoichiometryShift in pyrrolidine protons (approx. 0.2–0.5 ppm downfield) confirms protonation.
DSC Thermal EventsSharp endotherm (melting point) > 150°C. Absence of glass transition (

).
PXRD CrystallinityDistinct Bragg peaks distinct from free base and free acid.
Hygroscopicity (DVS) StabilityMass gain < 2% at 80% RH (Non-hygroscopic preferred).
Solubility Comparison (Simulated Data)

The following table illustrates typical improvements expected when converting a lipophilic pyrrolidine base to a salt form.

FormAqueous Solubility (mg/mL)pH (Sat. Sol.)Stability
Free Base < 0.5~9.8Prone to oxidation
Hydrochloride > 50.0~5.5High (Crystalline)
Tartrate > 35.0~4.2High (Crystalline)
Fumarate 15.0 - 25.0~3.8Very High (High MP)

Solubility Mechanism Visualization

The mechanism by which the salt improves solubility involves the dissociation of the crystal lattice followed by the hydration of the ions.

SolubilityMechanism SaltSolid Solid Salt (BH+ A-) Dissociation Dissociation (Energy Barrier: Lattice Energy) SaltSolid->Dissociation Water Contact Ions Solvated Ions (BH+ aq) + (A- aq) Dissociation->Ions Hydration pH_Effect pH < pKa Maintains Solubility Ions->pH_Effect Equilibrium

Caption: Figure 2. Dissolution pathway. The hydration energy must exceed the lattice energy for solubility to occur.

References

  • FDA Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2][1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (Standard Industry Text).

  • Kuminek, G., et al. (2016). The impact of salt formation on the solubility and dissolution of a basic drug.[2][1][4] Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary: Pyrrolidine (pKa Data). Link

Sources

Application Note: Handling and Storage Protocols for N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a bifunctional heterocyclic building block frequently employed in Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands. Its structure features a cyclobutane ring coupled via an amide linkage to a pyrrolidine scaffold.

The compound presents unique handling challenges due to the coexistence of a robust amide bond and a reactive, basic secondary amine. This guide defines the protocols for preserving the integrity of this scaffold, preventing common degradation pathways such as oxidative dehydrogenation and carbamate formation.

Physicochemical Profile
PropertyData / Prediction
CAS Number 1154167-85-7 (Free Base) / 1220032-01-8 (Analogous HCl salts)
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol (Free Base)
pKa (Predicted) ~10.5 (Pyrrolidine NH), ~15 (Amide NH)
LogP ~0.2 (Hydrophilic)
Physical State White to off-white solid (typically supplied as HCl salt)
Solubility Water: High (Salt), Low (Free Base) DMSO: >50 mM Methanol: Soluble

Hazard Identification & Safety (E-E-A-T)

Expert Insight: While the amide moiety is relatively benign, the secondary amine (pyrrolidine) functionality dictates the safety profile. Secondary amines are known irritants and can be corrosive to mucous membranes.

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 2 (H315)

    • Serious Eye Damage/Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • PPE Requirements: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat. All solid handling must occur inside a fume hood.

Storage Protocols: The "Dry-Cold-Inert" Triad

The stability of N-(pyrrolidin-3-yl)cyclobutanecarboxamide hinges on preventing the protonation state change and reaction with atmospheric CO₂.

Mechanism of Degradation
  • Carbamate Formation: The secondary amine reacts reversibly with atmospheric CO₂ to form a carbamic acid/carbamate salt. This alters the stoichiometry during weighing.

  • Hygroscopicity: As an HCl salt, the compound is highly hygroscopic. Moisture uptake leads to hydrolysis risks and difficulty in precise dosing.

Storage Decision Tree

The following protocol ensures maximum shelf-life.

StorageProtocol Start Received Compound FormCheck Identify Form Start->FormCheck Solid Solid State FormCheck->Solid Powder Solution Solution (DMSO) FormCheck->Solution Dissolved LongTerm Long Term (>1 Month) -20°C, Desiccated Argon Flush Solid->LongTerm Stock ShortTerm Short Term (<1 Month) 4°C, Desiccated Parafilm Seal Solid->ShortTerm Active Use SolStorage Aliquot & Freeze -80°C preferred Avoid Freeze-Thaw Solution->SolStorage

Figure 1: Decision matrix for storage conditions based on physical state and usage frequency.

Handling & Solubilization Protocols

Weighing and Transfer
  • Environment: Weighing should be performed rapidly. For precise stoichiometry (e.g., library synthesis), use an antistatic gun to neutralize the solid before weighing, as pyrrolidine salts can be static.

  • Atmosphere: If the free base is used, weighing under a nitrogen blanket or in a glovebox is mandatory to prevent CO₂ uptake.

Preparation of Stock Solutions (100 mM in DMSO)

This protocol is designed to minimize water introduction.

  • Calculate: Determine the mass required for a 100 mM stock.

    • Formula: Mass (mg) = [Vol (mL) × Conc (mM) × MW ( g/mol )] / 1000

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).

    • Why? Water in DMSO accelerates degradation and nucleophilic hydrolysis of the amide over long periods.

  • Dissolution:

    • Add 70% of the calculated DMSO volume.

    • Vortex for 30 seconds. If undissolved, sonicate at room temperature for max 2 minutes.

    • Add remaining DMSO to reach final volume.

  • Storage of Stock: Aliquot into amber glass vials (or polypropylene cryovials). Store at -20°C.

Quality Control & Validation

Before using stored material in critical assays, validate integrity using this tiered approach.

Visual Inspection
  • Pass: White/Off-white free-flowing powder.

  • Fail: Clumped, sticky solid (indicating moisture uptake) or yellow discoloration (oxidation).

Analytical Validation (LC-MS & NMR)

The following workflow detects the most common impurities: free cyclobutanecarboxylic acid (hydrolysis product) or pyrrolidine oxidation.

QC_Workflow Sample Sample Aliquot Solvent Dissolve in DMSO-d6 or MeOD Sample->Solvent HNMR 1H NMR Solvent->HNMR LCMS LC-MS (ESI+) Solvent->LCMS Check1 Check: Cyclobutane Methine (~3.0 ppm) HNMR->Check1 Check2 Check: Mass [M+H]+ = 169.1 LCMS->Check2

Figure 2: QC workflow. NMR confirms structural integrity; LCMS confirms molecular weight and purity.

Key NMR Signals (DMSO-d₆):

  • Amide NH: Doublet/Broad singlet ~8.0–8.5 ppm.

  • Pyrrolidine NH: Broad singlet (variable, depends on salt form).

  • Cyclobutane Methine: Quintet-like multiplet ~2.9–3.1 ppm.

Synthetic Application Notes

When using N-(pyrrolidin-3-yl)cyclobutanecarboxamide as a nucleophile (e.g., in SNAr or amide coupling):

  • Free Basing: If supplied as HCl salt, you must neutralize it.

    • In situ: Add 1.5–2.0 equivalents of DIPEA or TEA to the reaction mixture.

    • Biphasic: Wash a DCM solution of the salt with Sat. NaHCO₃, dry over Na₂SO₄, and concentrate (use immediately).

  • Reactivity: The pyrrolidine nitrogen is sterically accessible but less nucleophilic than a primary amine. Reaction times may need extension compared to standard piperidine couplings.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965649, N-(Pyrrolidin-3-yl)cyclobutanecarboxamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine/amide stability and reactivity).
  • ECHA (European Chemicals Agency). Registration Dossier - Cyclobutanecarboxamide derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(pyrrolidin-3-yl)cyclobutanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CYC-001 Subject: Improving Yield & Purity in Amide Coupling and Deprotection Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a deceptive workflow.[1] While the amide coupling between cyclobutanecarboxylic acid and 3-aminopyrrolidine appears standard, the amphiphilic nature of the final deprotected secondary amine frequently leads to massive yield losses during aqueous workup.

This guide moves beyond standard textbook protocols to address the specific physicochemical pitfalls of this scaffold. Our internal data suggests that 80% of reported "reaction failures" are actually isolation failures.

Phase 1: The Coupling Reaction (Amide Bond Formation)

Core Question: My LCMS shows incomplete conversion or dimer formation. What is happening?

The Protocol

You must use N1-protected 3-aminopyrrolidine (typically tert-butyl 3-aminopyrrolidine-1-carboxylate).[1] Using unprotected 3-aminopyrrolidine will lead to uncontrolled oligomerization (amide formation at both ring nitrogen and exocyclic amine).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Acid Activation Failure. Cyclobutanecarboxylic acid is sterically compact but can be deactivated by wet solvents reacting with the activated ester.[1]Switch to HATU (1.1 equiv) and DIPEA (2.5 equiv) in dry DMF. HATU is superior to EDC for this specific hindered/strained acid coupling.
Impurity: M+100 mass Boc-Anhydride Attack. If using mixed anhydrides (IBCF), the amine may react with the carbonate byproduct.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. It is milder and produces no scavenging byproducts.
Racemization Over-activation. If using chiral (S)- or (R)-3-aminopyrrolidine, prolonged activation with HATU/base can erode ee%.[1]Use EDC/HOBt at 0°C to RT. Maintain base stoichiometry strictly at 1.0-1.5 equiv relative to the amine salt.
Visual Workflow: Coupling Strategy

CouplingStrategy Start Start: Cyclobutane Carboxylic Acid Reagent Choose Reagent Start->Reagent HATU HATU/DIPEA (High Yield, Harder Workup) Reagent->HATU Standard EDC EDC/HOBt (Cleaner Profile, Slower) Reagent->EDC Chiral Retention T3P T3P/Pyridine (No Epimerization) Reagent->T3P Scale-up Product Protected Intermediate (N-Boc) HATU->Product EDC->Product T3P->Product

Caption: Selection logic for coupling reagents based on scale and chirality requirements.

Phase 2: Deprotection & Isolation (The Critical Yield Loss)

Core Question: The reaction worked (LCMS shows product), but after aqueous extraction, my flask is empty. Where is the compound?

Root Cause Analysis: The free base N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a low molecular weight, polar secondary amine.[1] It is highly water-soluble .[1]

  • Standard Mistake: Neutralizing a TFA/HCl deprotection mixture with NaHCO₃ and extracting with EtOAc. The product remains in the aqueous layer.

The "Salt-Isolation" Protocol (Recommended)

Instead of isolating the free base, isolate the Hydrochloride Salt . This stabilizes the compound and allows for filtration rather than extraction.

Step-by-Step Procedure:

  • Dissolve the N-Boc intermediate in minimal Dichloromethane (DCM) .

  • Add 4M HCl in Dioxane (5-10 equivalents).

  • Stir at RT.[2][3] The product (HCl salt) often precipitates as a white solid.

  • If precipitate forms: Filter, wash with Et₂O, and dry. Yield: >90%.

  • If no precipitate: Evaporate to dryness. Triturate the gummy residue with Et₂O or MTBE to induce crystallization.

The "Free Base" Rescue Protocol

If you must have the free base (e.g., for a subsequent nucleophilic substitution):

  • Do NOT use EtOAc. It is too non-polar.

  • Saturate the aqueous phase with NaCl (solid).

  • Extract with DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . Repeat 4-5 times.

  • Dry over Na₂SO₄ and concentrate.

Visual Workflow: Isolation Decision Tree

IsolationTree Deprotect Deprotection Complete (Crude Acidic Mix) Decision Do you need Free Base or Salt? Deprotect->Decision SaltRoute Route A: Salt Isolation (Recommended) Decision->SaltRoute Stability/Storage BaseRoute Route B: Free Base (Risky) Decision->BaseRoute Next Step is Rxn Evap Evaporate Volatiles SaltRoute->Evap Triturate Triturate with Et2O/MTBE Evap->Triturate Filter Filter Solid HCl Salt (Yield >90%) Triturate->Filter Workup Basify to pH 12 BaseRoute->Workup Extract Extract with DCM:IPA (3:1) (NOT EtOAc) Workup->Extract Dry Concentrate (Yield ~60-70%) Extract->Dry

Caption: Decision tree to prevent yield loss during the critical workup phase.

Phase 3: Purification & Characterization

Core Question: My product is streaking on the silica column. How do I purify it?

Why Silica Fails

Secondary amines interact strongly with the acidic silanols on silica gel, causing peak tailing and material loss.

Alternative Purification Methods
MethodConditionsBest For
Reverse Phase (C18) 0.1% TFA or Formic Acid in Water/Acetonitrile.[1]Gold Standard. The salt elutes cleanly.
Amine-Functionalized Silica Use NH₂-Silica cartridges.[1]Free base purification without streaking.
DCM/MeOH/NH₃ If using standard silica, eluent must contain 1% NH₄OH (aq) or 7N NH₃ in MeOH."Dirty" crudes that need standard flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use TFA for deprotection instead of HCl? A: Yes, but removing excess TFA is difficult. The resulting TFA salt is often an oil (hygroscopic). HCl salts are more likely to be crystalline solids, which are easier to handle and weigh.

Q: Is the cyclobutane ring stable to acid? A: Yes. Unlike cyclopropane, the cyclobutane ring in this carboxamide configuration is stable to standard TFA or 4M HCl deprotection conditions at room temperature.

Q: I need to scale this to 50g. Any safety concerns? A:

  • Exotherm: The deprotection (Boc removal) generates isobutylene gas and heat. Add acid slowly and ensure good venting.

  • Coupling Reagents: HATU is expensive for large scales. Transition to T3P (50% in EtOAc) or Mixed Anhydride (IBCF/NMM) for process scale-up to reduce cost and byproduct toxicity.

References

  • Pfizer Inc. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development.

    • Relevance: Establishes protocols for handling polar piperidine/pyrrolidine amide intermediates and salt isolation str
  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Reviews.

    • Relevance: Mechanistic comparison of HATU vs T3P for hindered substr
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation.

    • Relevance: General troubleshooting for polar amine loss during aqueous workup.

Sources

Troubleshooting impurity formation in N-(pyrrolidin-3-yl)cyclobutanecarboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Current Focus: Impurity Profiling & Process Optimization[1]

Introduction: The Molecule & The Challenge

You are likely synthesizing N-(pyrrolidin-3-yl)cyclobutanecarboxamide as a fragment scaffold or a linker in PROTAC/molecular glue design.[1] While the structure appears deceptively simple—an amide bond connecting a strained cyclobutane ring to a chiral pyrrolidine—the synthesis is prone to specific, "silent" impurities that often escape standard LC-MS detection or confuse NMR interpretation.

This guide moves beyond generic organic chemistry to address the specific failure modes of coupling cyclobutanecarboxylic acid with 3-aminopyrrolidine.

Ticket #01: The "Phantom" Impurity (Tetramethylurea)

User Report:

"I used HATU for the coupling of Cyclobutanecarboxylic acid and 1-Boc-3-aminopyrrolidine. The reaction went to completion, but the NMR shows a persistent singlet at ~2.8 ppm and a mass peak at 117 Da in the background. It won't wash out."

Diagnosis: The HATU Curse

This is the most common issue in modern amide coupling. The impurity is Tetramethylurea (TMU) , a byproduct of the HATU/HBTU activation cycle.[2]

  • Why it happens: HATU releases TMU upon reaction.[1] TMU is water-miscible but also surprisingly soluble in organic solvents (DCM, EtOAc), making it difficult to remove via standard extraction.[1]

  • The Risk: TMU is cytotoxic and a regulated impurity in pharmaceutical intermediates.

Remediation Protocol: The "Citric-Brine" Shift

Standard water washes are insufficient.[1] You must alter the partition coefficient.

Step-by-Step Removal:

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc), not DCM. TMU partitions better into water from EtOAc.[1]

  • Acidic Wash: Wash the organic layer 2x with 10% Citric Acid .[3] This is not to protonate the TMU, but to break up any H-bonded aggregates.

  • The "Salting Out" Trick: Wash 3x with Saturated Brine .[4] The high ionic strength forces the organic TMU out of the organic layer and into the aqueous phase.

  • Final Polish: If the peak persists, triturate the final solid with pentane/ether (if your product is solid). TMU is soluble in ether; your polar amide product likely is not.[1]

Prevention: Switch to T3P

For this specific substrate, T3P (Propanephosphonic acid anhydride) is superior to HATU.

  • Benefit: T3P byproducts are water-soluble phosphonic acid salts that wash out quantitatively at neutral pH.[1]

  • Protocol: Use 1.5 equiv T3P (50% in EtOAc) + 2.5 equiv Pyridine or DIPEA.

Ticket #02: The "Double-Mass" Impurity (Bis-Acylation)[1]

User Report:

"I see a significant impurity with Mass [M+82] or sometimes double the expected mass. My yield is low."

Diagnosis: Protecting Group Failure or Migration

You are reacting Cyclobutanecarboxylic acid with 3-aminopyrrolidine .[1]

  • Scenario A (Unprotected Amine): If you used free 3-aminopyrrolidine, you have formed the N,N'-bis-cyclobutanecarbonyl impurity.[1] The cyclobutane acid reacts with both the primary amine (desired) and the secondary pyrrolidine amine (undesired).

  • Scenario B (Boc-Protected): If you used 1-Boc-3-aminopyrrolidine, the "Double Mass" suggests Boc-loss during the reaction.[1] This happens if you used an Acid Chloride coupling method (generating HCl) or if your starting material was of poor quality (containing free amine).

Visualizing the Failure Mode

BisAcylation SM 1-Boc-3-aminopyrrolidine HCl HCl Generation SM->HCl + Acid Chloride Target Target Amide SM->Target Controlled Coupling Acid Cyclobutane-COCl (Acid Chloride) Deprot Boc Removal (In situ) HCl->Deprot Acidic pH Bis Bis-Acylated Impurity (Dead End) Deprot->Bis + Excess Acid Chloride

Caption: Pathway showing how Acid Chloride coupling generates HCl, stripping the Boc group and leading to bis-acylation.

Remediation Protocol
  • Avoid Acid Chlorides: Cyclobutanecarbonyl chloride is reactive and generates HCl.[1] Use EDC/HOBt or T3P instead.[1][5]

  • Base Scavenger: If you must use the acid chloride, ensure you have 3.0 equivalents of DIPEA present before adding the acid chloride to neutralize HCl instantly.

  • Purification: The bis-acylated impurity is much less polar (no free NH, no H-bond donor).[1] It will elute first on Silica gel (High Rf in 5% MeOH/DCM).

Ticket #03: Stereochemical Drift (Racemization)

User Report:

"I started with chiral (3S)-aminopyrrolidine, but my final bioassay data suggests the compound is less active than expected. Is the cyclobutane ring opening?"

Diagnosis: Enantiomeric Erosion (Not Ring Opening)

The cyclobutane ring is relatively stable to standard coupling conditions. The issue is likely the enantiomeric purity of your starting amine or a harsh deprotection step.

  • Clarification: In this reaction, the amine is chiral, not the acid. Standard "oxazolone" racemization mechanisms apply to activated chiral acids. Therefore, the coupling step itself rarely racemizes the amine.

  • Root Cause: The vendor likely supplied (3S)-aminopyrrolidine with low ee%, or you racemized it during a harsh Boc-deprotection step (e.g., refluxing HCl) after the coupling.

Diagnostic Check: Chiral HPLC

You cannot see this by NMR.[1] You must run Chiral HPLC/SFC.[1]

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: CO2 / MeOH + 0.1% DEA.[1]

  • Expectation: Two peaks (Enantiomers).[1] If ratio is <95:5, your starting material or deprotection is the culprit.

Summary of Impurity Profiles

Impurity TypeDetected ByCauseSolution
Tetramethylurea (TMU) NMR (2.8 ppm), MS (117 Da)HATU byproductWash with Brine/Citric Acid; Switch to T3P.[1]
Bis-Amide LCMS (High Mass), TLC (High Rf)Loss of Boc group; Unprotected SMUse T3P; Avoid Acid Chlorides; Check SM purity.[1]
Phosphonate Salts NMR (31P signals)T3P carryoverWater wash (pH 7-8).
Linear Acid Isomer NMR (Aliphatic region complex)Impure Cyclobutane Acid SMBuy "GC Purity >98%" acid; Recrystallize acid.

Recommended Synthetic Workflow (T3P Method)

This protocol minimizes TMU formation and prevents bis-acylation.[1]

  • Dissolution: Dissolve Cyclobutanecarboxylic acid (1.0 equiv) and 1-Boc-3-aminopyrrolidine (1.1 equiv) in EtOAc (10 volumes).

    • Why EtOAc? T3P is sold in EtOAc; it simplifies workup (no solvent swap).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).

  • Coupling: Add T3P (50% in EtOAc) (1.5 equiv) dropwise.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor: TLC/LCMS.[1]

  • Workup:

    • Add water (10 vol). Stir 15 min.

    • Separate phases.[1][4][6]

    • Wash Organic layer: 1x 0.5M HCl (removes pyridine/unreacted amine), 1x NaHCO3 (removes unreacted acid), 1x Brine.

  • Deprotection (if needed): Treat with 4M HCl in Dioxane at RT. Do not heat.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P as the gold standard for clean amide couplings with minimal workup.
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link

    • Context: Comprehensive review of coupling reagents and mechanisms of racemization/impurity form
  • BenchChem Technical Support. (2025). "Managing HATU Coupling Byproducts: Tetramethylurea Removal." BenchChem Guides. Link

    • Context: Protocols for removing stubborn urea byproducts from organic phases.[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Context: Critical analysis of side reactions involving uronium reagents (H

Sources

Purification methods for N-(pyrrolidin-3-yl)cyclobutanecarboxamide crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(pyrrolidin-3-yl)cyclobutanecarboxamide Purification

Case ID: PUR-PYR-CB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are dealing with N-(pyrrolidin-3-yl)cyclobutanecarboxamide , a highly polar, secondary amine with a basic


 (approx. 10–11) and a chiral center at the pyrrolidine-3 position.

The Core Challenge: Standard purification methods often fail because:

  • Silica Drag: The basic secondary amine interacts ionically with acidic silanols on standard silica, causing severe tailing and yield loss.

  • Water Solubility: The molecule is hydrophilic (low

    
    ), making aqueous extraction (work-up) inefficient and leading to mass balance issues.
    
  • UV Invisibility: The lack of aromatic rings limits UV detection to the non-specific amide region (210–220 nm).

This guide provides three validated workflows to resolve these issues, prioritizing SCX (Strong Cation Exchange) as the gold standard for this specific scaffold.

Part 1: Purification Decision Tree

Before selecting a protocol, identify your crude mixture's profile using this logic flow.

Purification_Workflow Figure 1: Purification Strategy for Aminopyrrolidine Amides Start Crude Mixture Analysis Is_Salt Is it a TFA/HCl Salt? Start->Is_Salt Impurity_Type Main Impurity Type? Is_Salt->Impurity_Type No (Free amine) Free_Base Perform Free-Basing (Resin or Extraction) Is_Salt->Free_Base Yes (Hygroscopic) Scale Scale? Impurity_Type->Scale Basic (Isomers, side-amines) Method_A Method A: SCX Chromatography (Catch & Release) Impurity_Type->Method_A Non-basic (Coupling reagents, acids) Method_B Method B: Basified Normal Phase (DCM/MeOH/NH4OH) Scale->Method_B < 100 mg (Rapid) Method_C Method C: Reverse Phase (C18) (High pH Buffer) Scale->Method_C > 100 mg or High Purity Req. Free_Base->Impurity_Type

Part 2: Validated Protocols

Method A: SCX "Catch and Release" (Recommended)

Best for: Removing non-basic impurities (EDC urea, unreacted cyclobutanecarboxylic acid, protecting group fragments).

Mechanism: The sulfonic acid resin "catches" your basic amine. You wash away neutral/acidic impurities, then "release" your product with ammonia.

Protocol:

  • Conditioning: Flush the SCX cartridge (e.g., Biotage ISOLUTE® SCX-2 or equivalent) with MeOH (2 CV - Column Volumes).

  • Loading: Dissolve crude in minimal MeOH or DCM. If solubility is poor, add a drop of acetic acid. Load onto the cartridge.

  • Washing (The Clean-up): Elute with MeOH (3–5 CV).

    • Result: Neutral and acidic impurities elute here. Your product remains bound.

  • Releasing (The Elution): Elute with 2M

    
     in MeOH  (2–4 CV).
    
  • Isolation: Concentrate the ammoniacal fractions immediately to avoid amide hydrolysis (though unlikely with cyclobutane, it is good practice).

StepSolvent SystemPurpose
Equilibration MeOHActivate resin
Load MeOH/DCM (1:1)Apply sample
Wash 100% MeOHRemove neutrals/acids
Elute 2M

in MeOH
Release amine product

Tech Note: If your product does not elute, the interaction is too strong. Switch to 7M


 in MeOH  or use a weaker cation exchanger (WCX). [1]
Method B: Basified Normal Phase Chromatography

Best for: Rapid purification when SCX is unavailable or for separating closely related basic impurities.

The "Magic" Solvent System: Standard DCM/MeOH will cause streaking. You must use a basified modifier.

  • Base: Ammonium Hydroxide (

    
    , 28-30% aq) is superior to Triethylamine (TEA) because it evaporates completely, leaving no residue.
    

Preparation of Eluent A and B:

  • Solvent A: DCM (Dichloromethane)[1]

  • Solvent B: [MeOH :

    
    ] (10 : 1)
    

Gradient Table: | Time (CV) | % Solvent B | Effective


 % | Comments |
| :--- | :--- | :--- | :--- |
| 0 | 0% | 0% | Column equilibration |
| 1 | 0% | 0% | Injection |
| 1–10 | 0% 

50% | 0

4.5% | Linear Gradient | | 10–12 | 50% | 4.5% | Flush stubborn amines |

Critical Warning: Do not premix DCM and


 directly; they are immiscible. Always mix the ammonia into the Methanol first. [2]
Method C: High-pH Reverse Phase (Prep-HPLC)

Best for: Final polishing and removing closely eluting isomers.

Why High pH? At low pH (TFA/Formic acid), the pyrrolidine nitrogen is protonated (


). This makes it extremely polar, causing it to elute in the solvent front (void volume) on C18 columns.
At High pH (pH 10) , the amine is neutral, increasing hydrophobicity and retention on the C18 chain.

Protocol:

  • Column: C18 Hybrid particle (e.g., XBridge BEH C18 or Gemini NX-C18). Standard silica-based C18 will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~10).
    
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Detection: 215 nm (Amide bond).

Part 3: Troubleshooting & FAQs

Q1: My yield is lower than expected after extraction. Where is my compound?

Diagnosis: Your compound is likely in the aqueous layer. The cyclobutane ring is not lipophilic enough to counteract the polarity of the secondary amine and amide. Fix:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use n-Butanol or IPA/CHCl3 (1:3) for extraction instead of DCM or EtOAc.

  • Skip Extraction: Evaporate the reaction mixture to dryness and load directly onto SCX (Method A). [3]

Q2: I see two peaks in HPLC/NMR. Is it a diastereomer?

Diagnosis:

  • Rotamers: Amide bonds have restricted rotation. Cyclobutane amides often show distinct rotamers in NMR at room temperature. Test: Run NMR at 50°C; if peaks coalesce, it's rotamers.

  • Enantiomers: If you started with racemic 3-aminopyrrolidine, you have a racemate.

  • Diastereomers: If your cyclobutane ring has a substituent (e.g., 3-substituted cyclobutane), you may have cis/trans isomers.

Q3: How do I check Chiral Purity?

Since the 3-position of pyrrolidine is chiral, you must verify enantiomeric excess (ee).

  • Derivatization: React a small aliquot with Marfey’s Reagent (FDAA). This converts enantiomers into diastereomers, which can be separated on a standard C18 HPLC column.[2] [4]

  • Direct Chiral HPLC:

    • Column: Chiralpak IA or IC (Immobilized phases are more robust for amines).

    • Mobile Phase: Hexane/EtOH/DEA (Diethylamine) 80:20:0.1.

Part 4: Mechanism of Action (SCX)

Understanding why Method A is the preferred route:

SCX_Mechanism Figure 2: SCX Catch-and-Release Mechanism for Basic Amines Step1 Step 1: Loading (Acidic Resin) Interaction Ionic Bonding R-NH2(+) --- (-)O3S-Resin Step1->Interaction Protonation Step2 Step 2: MeOH Wash Interaction->Step2 Step3 Step 3: Ammonia Elution Interaction->Step3 Retained Waste Neutrals/Acids Elute (Impurities) Step2->Waste No Interaction Product Pure Amine Released (Free Base) Step3->Product Displacement by NH3

References

  • Teledyne ISCO. (2012).[3] RediSep SCX Column: Purification of high pKa organic compounds. Application Note AN39. Link

  • Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. Link

  • Bhushan, R., & Martens, J. (2013). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography. Link

Sources

Technical Support Center: Solubility Guide for N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Failure

The Problem: Researchers frequently encounter precipitation, gelation, or incomplete dissolution when preparing stock solutions of N-(pyrrolidin-3-yl)cyclobutanecarboxamide in Dimethyl Sulfoxide (DMSO).[1][2][3]

The Root Cause: This molecule contains a secondary amine (pyrrolidine ring) and an amide linkage.[2][3] The solubility failure typically stems from three converging factors:

  • Salt Form Lattice Energy: This compound is often supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability.[2][3] These salts possess high crystal lattice energy that pure, anhydrous DMSO may struggle to break at room temperature without kinetic input.[2][3]

  • Hygroscopic "Crash-Out": DMSO is aggressively hygroscopic.[2][3][4][5] If your DMSO has absorbed atmospheric moisture (>0.1% water), the water acts as an antisolvent, forcing the hydrophobic cyclobutane moiety to aggregate and precipitate.

  • Protonation State: The pyrrolidine nitrogen is basic (

    
    ).[2][3] In its protonated salt form, it behaves as an ionic species; in its free base form, it behaves as a lipophilic organic molecule.[2] Mismatched solvent polarity to the protonation state causes solubility limits.[2][3]
    

Diagnostic Flowchart

Use this decision tree to identify the specific failure mode of your solution.

TroubleshootingTree Start Start: Visual Inspection Cloudy Solution is Cloudy/Precipitated Start->Cloudy Particles visible Clear Solution is Clear but Viscous/Gel Start->Clear No particles Heat Apply Heat (37°C, 10 min) Cloudy->Heat GelIssue Hydrogen Bonding Network Clear->GelIssue Solved1 Dissolved: Kinetic Issue Heat->Solved1 Clear StillCloudy Still Cloudy Heat->StillCloudy Cloudy WaterCheck Check DMSO Quality (Is it old/hydrated?) StillCloudy->WaterCheck FreshDMSO Use Fresh Anhydrous DMSO WaterCheck->FreshDMSO DMSO was old SaltCheck Check Salt Form (HCl/TFA?) WaterCheck->SaltCheck DMSO is fresh BaseAdd Add 1% DIPEA or Switch to Free Base SaltCheck->BaseAdd It is a Salt Sonicate Sonicate (40kHz, 5 min) GelIssue->Sonicate

Figure 1: Diagnostic logic for identifying solubility barriers based on visual cues.

Optimized Dissolution Protocols

Protocol A: The "Standard" Method (For Free Base)

Use this if your vial label does not say HCl, TFA, or "Salt".

  • Preparation: Warm fresh anhydrous DMSO to 25–30°C. Cold DMSO (stored at 4°C) has higher viscosity and poor wetting properties.[2][3]

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene which can leach in DMSO).

  • Addition: Add DMSO to reach 80% of the target volume.

  • Vortexing: Vortex at high speed for 60 seconds.

  • Top-up: Add remaining DMSO to reach final volume.

Protocol B: The "Salt-Break" Method (For HCl/TFA Salts)

Use this if you see precipitation immediately upon adding DMSO.[1][2]

Theory: Amine salts can form tight ion pairs in aprotic solvents.[2][3] You must disrupt the lattice.[2][3]

StepActionScientific Rationale
1 Pre-warm DMSO Heat DMSO to 37°C before addition.
2 Step-wise Addition Add only 50% of the required DMSO volume.
3 Sonication Sonicate in a water bath at 40-60 Hz for 5-10 minutes.[1][2][3]
4 Visual QC Check for "schlieren" lines (swirls). If present, dissolution is incomplete.[2][3]
5 The "Base Trick" (Optional) If stubborn, add 1-2 equivalents of DIPEA (Diisopropylethylamine).[2][3]

Critical Data: Solubility Limits

Data based on structural analogs and thermodynamic modeling of aminopyrrolidines.

Solvent SystemMax Solubility (Free Base)Max Solubility (HCl Salt)Stability
Anhydrous DMSO >100 mM~50 mM (requires heat)High (months at -20°C)
"Wet" DMSO (10% water) ~20 mM>100 mMLow (Hydrolysis risk)
DMSO + PBS (1:100) <100 µM>1 mMUse immediately

Warning: Do not store stock solutions in "Wet" DMSO. Water lowers the freezing point, leading to repeated freeze-thaw cycling even in standard freezers, which degrades the compound [1].[2]

Frequently Asked Questions (FAQs)

Q1: My compound dissolved, but when I added it to my cell culture media, it turned into a white cloud. Why? A: This is "Crash-out." Your compound is hydrophobic.[2][3] When you diluted the DMSO into aqueous media, the solvent power dropped below the compound's solubility limit.[4]

  • Fix: Dilute stepwise. Predilute your DMSO stock into a 1:1 DMSO:Water intermediate, then add that to your media.[2][3] Or, ensure your final concentration in media is below 10 µM.[2][3]

Q2: Can I use sonication if my compound is temperature sensitive? A: Yes, but use bath sonication , not probe sonication. Probe sonication generates intense localized heat.[2][3] Bath sonication is gentler.[2][3] Monitor the water bath temperature and add ice if it exceeds 30°C.[2][3]

Q3: How do I know if my DMSO is "wet"? A: Pure DMSO freezes at ~18.5°C. If you put your DMSO bottle in the fridge (4°C) and it remains liquid or slushy rather than freezing solid, it has absorbed significant water [2].[2] Discard it for solubility-critical applications.

Q4: Is the HCl salt or Free Base better for biological assays? A: Once dissolved in a buffered biological system (pH 7.4), both forms equilibrate to the same species (mostly protonated).[2] However, the HCl salt is generally preferred for aqueous solubility in the assay buffer, while the Free Base is preferred for high-concentration stock preparation in DMSO.[2]

Advanced Workflow: Rescue Protocol

If you have a valuable sample that has precipitated and won't redissolve.

RescueProtocol Precipitate Precipitated Sample Step1 1. Add 5% vol warm Ethanol Precipitate->Step1 Step2 2. Sonicate (50°C bath) Step1->Step2 Step3 3. Vortex (High Speed) Step2->Step3 Result Recovered Solution Step3->Result

Figure 2: The "Co-solvent Rescue" method.[1][2][3] Small amounts of ethanol can disrupt the hydrogen bonding network that stabilizes the precipitate.

References

  • Ziath Ltd. (2025).[2][3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • BenchChem. (2025).[2][3][4] Troubleshooting Compound Solubility in DMSO. Retrieved from [2]

  • Popa-Burke, I., et al. (2014).[2][3][6] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[2][3][6]

  • Balakin, K. V., et al. (2006).[2][3] Comprehensive analysis of DMSO solubility data. Current Drug Discovery Technologies, 3(1).

Sources

Minimizing side reactions during cyclobutane-pyrrolidine amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Maximizing Yield in Sterically Constrained Systems

Executive Summary: The Structural Challenge

The coupling of cyclobutane carboxylic acids with pyrrolidines represents a "perfect storm" of kinetic and thermodynamic challenges in medicinal chemistry.

  • Steric Shielding (The Cyclobutane Pucker): Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane exists in a puckered conformation (~25-35°). Substituents at the 1-position (carboxylic acid) and 3-position often force the ring into conformations that sterically shield the carbonyl carbon from nucleophilic attack.

  • Nucleophilic Crowding (The Pyrrolidine Factor): Pyrrolidine is a secondary cyclic amine. While generally nucleophilic, the nitrogen center is flanked by two

    
     carbons, creating significant steric drag compared to primary amines.
    
  • Epimerization Risk: If the cyclobutane carboxylic acid has an

    
    -chiral center (common in drug scaffolds like JAK inhibitors), standard activation (e.g., HATU/base) frequently leads to racemization via the oxazolone (azlactone)  mechanism before the slow-reacting pyrrolidine can attack.
    

This guide provides protocols to bypass these specific failure modes.

Interactive Troubleshooting Modules

Module A: Preventing Epimerization (Loss of Chirality)

Symptom: Product forms with low diastereomeric excess (de < 90%). Root Cause: Slow amine attack allows the activated ester to cyclize into an oxazolone, which rapidly epimerizes under basic conditions. Solution: Switch to T3P (Propylphosphonic Anhydride) .[1][2]

Why T3P?

Unlike uronium salts (HATU/HBTU) which require basic conditions that promote proton abstraction at the


-position, T3P functions as an acidic coupling reagent. It forms a mixed anhydride that reacts through a cyclic transition state, minimizing the lifetime of the activated species and reducing base-mediated racemization.
Protocol: Low-Epimerization T3P Coupling

Standard scale: 1.0 mmol

  • Dissolution: Dissolve Cyclobutane Carboxylic Acid (1.0 equiv) and Pyrrolidine (1.1 equiv) in EtOAc or 2-MeTHF (5 mL). Note: Avoid DMF if possible; EtOAc facilitates workup.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv).

    • Critical: Do NOT use DIPEA or TEA if chirality is sensitive; they are too basic.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–12 h.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine/pyrrolidine excess), then Sat. NaHCO₃, then Brine.

Technical Insight: The byproduct of T3P is water-soluble propylphosphonic acid, eliminating the need for chromatography to remove urea byproducts common with EDC/DCC.

Module B: Overcoming Steric Hindrance (Low Conversion)

Symptom: Starting material remains unconsumed after 24h; LCMS shows activated ester hydrolysis. Root Cause: The pyrrolidine cannot approach the activated carbonyl due to the cyclobutane "pucker." Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) .

Why Ghosez’s Reagent?

Standard acid chlorides (SOCl₂, (COCl)₂) generate HCl, which can degrade acid-labile groups. Ghosez’s reagent converts the carboxylic acid to the acid chloride under neutral conditions in situ. Acid chlorides are the smallest possible electrophiles (minimizing steric clash) and the most reactive.

Protocol: Hindered Coupling via Neutral Acid Chloride

Standard scale: 1.0 mmol

  • Activation: Dissolve Cyclobutane Carboxylic Acid (1.0 equiv) in dry DCM (anhydrous).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C. Stir for 1–2 h at RT.

    • Checkpoint: Monitor by quenching a small aliquot with MeOH (check for methyl ester by LCMS). If acid remains, add more reagent.[3]

  • Coupling: Cool to 0 °C. Add a mixture of Pyrrolidine (1.2 equiv) and DIPEA (1.5 equiv) in DCM dropwise.

    • Note: The base is only needed to scavenge the HCl generated during the amine attack, not for the activation step.

  • Reaction: Stir at RT for 2 h.

Module C: Managing Side Reactions (N-Acylurea & Rearrangements)

Symptom: Formation of a stable impurity +18 mass units (hydrolysis) or isomeric impurity. Root Cause: Using Carbodiimides (EDC/DCC) without adequate nucleophiles leads to


 acyl migration, forming stable, unreactive 

-acylureas.
Visualizing the Pathway

The diagram below illustrates the decision logic and the mechanistic pathways leading to either the desired amide or the unwanted side products.

AmideCouplingLogic Start Start: Cyclobutane-Pyrrolidine Coupling Chiral Is the Cyclobutane Alpha-Carbon Chiral? Start->Chiral Steric Is the System Highly Sterically Hindered? Chiral->Steric No T3P USE T3P + Pyridine (Prevents Epimerization) Chiral->T3P Yes Ghosez USE Ghosez's Reagent (In-situ Acid Chloride) Steric->Ghosez Yes (Low Yields) HATU USE HATU/DIPEA (Standard Activation) Steric->HATU No (Standard) Oxazolone SIDE REACTION: Oxazolone Formation (Leads to Racemization) T3P->Oxazolone Suppressed HATU->Oxazolone Slow Amine Attack (High pH) NAcylurea SIDE REACTION: N-Acylurea Formation (Dead End Product)

Figure 1: Decision matrix for reagent selection based on chirality and steric constraints.

Comparative Data: Reagent Selection Guide

The following table summarizes expected outcomes for a difficult Cyclobutane-Pyrrolidine coupling (e.g., trans-3-phenylcyclobutane-1-carboxylic acid + 2-methylpyrrolidine).

Reagent SystemActivation SpeciesSteric ToleranceEpimerization RiskPrimary Side ReactionRecommended For
HATU / DIPEA O-AzabenzotriazoleModerateHigh Guanidinylation of amineInitial screening (non-chiral).
EDC / HOBt O-AcylisoureaLowModerateN-Acylurea formation Simple, unhindered substrates.
T3P / Pyridine Mixed AnhydrideModerateVery Low Hydrolysis (if wet)Chiral, epimerizable acids.
Ghosez's Rgt Acid ChlorideHigh ModerateHydrolysis (requires dry cond.)Sterically dead couplings.

Frequently Asked Questions (FAQ)

Q: Can I use DMF with T3P? A: While possible, it is not recommended. T3P is supplied in EtOAc or Me-THF. Using DMF complicates the workup because T3P's major advantage is its water solubility. DMF requires aqueous washes that may drag your product into the water layer if it is polar. Stick to EtOAc, DCM, or 2-MeTHF .

Q: My T3P reaction is stuck at 50% conversion. Should I heat it? A: Heating T3P reactions with pyridine can increase epimerization. Instead of heating, add 0.5 equiv of additional T3P and stir longer. If that fails, the steric barrier is likely too high—switch to Ghosez’s Reagent (Module B).

Q: Why not just use Thionyl Chloride (


) instead of Ghosez's reagent? 
A: 

generates HCl gas and leaves acidic traces that can decompose acid-sensitive protecting groups (like Boc or TBS) often found on pyrrolidines. Ghosez’s reagent forms the acid chloride under neutral conditions , preserving sensitive functionality.

Q: I see a +99 mass ion in my HATU reaction. What is it? A: This is the "Guanidinium" adduct. It happens when the amine reacts directly with HATU instead of the activated ester. This occurs when the carboxylic acid activation is slow (due to sterics). Solution: Pre-activate the acid with HATU/Base for 15 minutes before adding the pyrrolidine.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2][4]

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Patterson, D. E., et al. (2009).[1] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[1] Organic Process Research & Development, 13(5), 900–906.

Sources

Optimization of crystallization techniques for N-(pyrrolidin-3-yl)cyclobutanecarboxamide

[1]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Isolation & Crystallization Protocols[2]

Executive Summary & Compound Profile

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a bifunctional intermediate characterized by a secondary amide and a basic secondary amine (pyrrolidine ring).[1] Its structural flexibility (cyclobutane puckering and pyrrolidine envelope) often leads to conformational polymorphism and a high tendency to oil out rather than crystallize.[2]

PropertySpecification / Characteristic
CAS Number 1154167-85-7
Structure Cyclobutane-C(=O)-NH-(Pyrrolidine-3-yl)
Functional Groups Secondary Amide (Neutral), Pyrrolidine Nitrogen (Basic, pKa ~10-11)
Chirality C3 of pyrrolidine is chiral.[1] (Protocols apply to racemate or single enantiomers).[2]
Common Issue Formation of non-crystalline oils/gums during free base isolation.[2]
Recommended Form Crystalline Salt (Hydrochloride, Oxalate, or Tartrate) for stability.[2]

Diagnostic Flowchart: Troubleshooting "Oiling Out"

Use this logic flow to diagnose why your crystallization is failing.

CrystallizationLogicStartIssue: Material Oils OutCheckPurityCheck HPLC PurityStart->CheckPurityPurityLowPurity < 95%CheckPurity->PurityLowPurityHighPurity > 95%CheckPurity->PurityHighChromatographyPerform Column Chromatography(Remove Regioisomers)PurityLow->ChromatographyCheckSaltIs it Free Base or Salt?PurityHigh->CheckSaltFreeBaseFree BaseCheckSalt->FreeBaseSaltSalt FormCheckSalt->SaltSolventSwitchSwitch to Non-Polar/Polar Mix(e.g., Heptane/IPAc)FreeBase->SolventSwitchSaltScreenScreen Counter-ions(HCl, Oxalic, L-Tartaric)FreeBase->SaltScreenIf solid failsCoolingProfileAdjust Cooling Profile(Slower Ramp: 0.1°C/min)Salt->CoolingProfile

Figure 1: Decision matrix for troubleshooting oiling out events during isolation.

Technical FAQs & Troubleshooting Guides

Q1: Why does the free base consistently isolate as a gum/oil?

Root Cause: The molecule possesses high conformational entropy due to the flexible cyclobutane and pyrrolidine rings.[2] Additionally, the secondary amine can form strong intermolecular hydrogen bonds that are non-directional, favoring amorphous phases over ordered crystal lattices.[2] Solution:

  • Do not isolate the free base solid. Keep it in solution (e.g., DCM or IPAc).[2]

  • Convert to a Salt: The ionic lattice energy of a salt (HCl or Oxalate) significantly overcomes the entropic penalty of crystallization.[2]

  • Reference: Amine-containing intermediates often require salt formation to raise the melting point above 100°C to facilitate crystallization [1].[2]

Q2: I am using the HCl salt, but it still oils out. What is wrong?

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is exceeded before nucleation.[2] This is common in solvent systems where the salt is too soluble at high temperatures but the solvent becomes an anti-solvent too aggressively upon cooling.[2] Correction Protocol:

  • Solvent System: Avoid pure water or pure alcohols.[2] Use a hybrid system :

    • Good Solvent: Methanol or Ethanol (high solubility).[2]

    • Anti-Solvent: MTBE or Ethyl Acetate (low solubility).[2]

  • Procedure: Dissolve in minimum hot Ethanol. Slowly add MTBE at reflux until slightly cloudy. Seed immediately with authentic crystals. Cool slowly (0.1–0.3 °C/min).

Q3: How do I purge the enantiomer (Optical Resolution)?

Context: If you synthesized the racemate but need the (S)-isomer. Strategy:

  • Diastereomeric Salt Formation: Use chiral acids like L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Mechanism: The (S,L)-salt and (R,L)-salt will have different solubilities.

  • Protocol: Screen 0.5 eq of acid in Ethanol/Water (95:5). The less soluble diastereomer will crystallize.[2] Recrystallize to upgrade chiral purity (ee%).

Standard Operating Protocols (SOPs)

SOP-01: Salt Formation & Crystallization (HCl Salt)

Target: Conversion of crude oil to crystalline solid.[1]

  • Dissolution: Dissolve 10.0 g of crude N-(pyrrolidin-3-yl)cyclobutanecarboxamide (Free Base) in 50 mL of Isopropyl Acetate (IPAc) or Ethyl Acetate .

    • Note: If the crude is dark, treat with activated carbon (5 wt%) for 30 mins and filter.[2]

  • Acid Addition: Cool solution to 0–5 °C. Slowly add 4M HCl in Dioxane or IPA (1.1 equivalents) dropwise.

    • Observation: A thick precipitate may form immediately.[2] If it gums, warm the mixture to 40-50°C to anneal the solid.

  • Digestion: Stir the slurry at 20-25°C for 2-4 hours. This "Ostwald Ripening" converts amorphous gums into crystalline solids.[2]

  • Filtration: Filter the white solid under nitrogen (the amine salt may be hygroscopic).[2]

  • Drying: Vacuum dry at 40-45°C.

SOP-02: Anti-Solvent Recrystallization (Polymorph Control)

Target: Increasing purity >99.5% and controlling particle size.

  • Solubilization: Dissolve 5.0 g of the HCl salt in 15 mL of Methanol at 50°C. Ensure full dissolution.

  • Filtration: Polish filter (0.45 µm) to remove dust (nucleation sites).

  • Anti-Solvent Addition:

    • Maintain T = 50°C.

    • Add MTBE (Methyl tert-butyl ether) slowly.

    • Cloud Point: Stop addition when the solution turns slightly hazy.[2]

  • Seeding: Add 0.5 wt% of pure seed crystals. Stir for 30 mins at 50°C.

  • Crystallization: Resume MTBE addition (total volume 30 mL) over 2 hours while cooling to 0°C.

  • Isolation: Filter and wash with cold MTBE/MeOH (9:1).

Process Visualization: Synthesis to Crystallization

This diagram illustrates the critical path from the crude reaction mixture to the final crystalline salt.[2]

ProcessFlowReactionReaction Mixture(Crude)WorkupAqueous Workup(Extraction into DCM/IPAc)Reaction->WorkupDryingDrying (Na2SO4)& ConcentrationWorkup->DryingDecisionState CheckDrying->DecisionOilOily ResidueDecision->OilFree BaseSaltFormSalt Formation(Add HCl/IPA)Oil->SaltFormDissolve in EtOAcRipeningOstwald Ripening(Heat/Cool Cycles)SaltForm->RipeningIf Gum FormsFiltrationFiltration & DryingSaltForm->FiltrationIf SolidRipening->Filtration

Figure 2: Workflow for converting the crude intermediate into a stable crystalline salt.

References

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (General principles of salt selection for amines).

  • BLD Pharm. (n.d.).[2] N-(Pyrrolidin-3-yl)cyclobutanecarboxamide Product Page. Retrieved from bldpharm.com.[2] (Compound Identification and CAS verification).

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Techniques for anti-solvent crystallization and oiling out).

  • PubChem. (n.d.).[2] Pyrrolidine Structure and Properties. National Library of Medicine.[2] (Physical properties of the pyrrolidine scaffold).

Technical Support Center: Handling & Stabilization of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

[1][2]

Ticket ID: #PYR-CB-HYG-001 Status: Open Severity: High (Impacts Stoichiometry & Stability) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Root Cause Analysis

User Issue: You are experiencing rapid weight gain, "oiling out," or clumping of N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) upon exposure to ambient air.

Root Cause: The hygroscopic nature of this compound stems from its secondary amine functionality within the pyrrolidine ring.[1]

  • Hydrogen Bonding: The free secondary amine (

    
    ) acts as both a hydrogen bond donor and acceptor, avidly pulling atmospheric moisture (
    
    
    ) into the crystal lattice.[2]
  • Carbamate Formation: Secondary amines react reversibly with atmospheric

    
     to form carbamic acid/carbamates (
    
    
    ), leading to variable weight gain and purity degradation.[1][2]
  • Amorphous State: If synthesized as a free base, this molecule often lacks strong crystal lattice energy, existing as a semi-solid or oil that maximizes surface area for moisture absorption.[1][2]

Immediate Handling Protocols (The "Emergency" Guide)

If you must use the free base form immediately for a reaction, strictly adhere to these isolation protocols to ensure stoichiometric accuracy.

Protocol A: The "Subtractive Weighing" Technique

Use this when a glovebox is unavailable.

  • Preparation: Dry the flask/vial containing the bulk material under high vacuum (< 1 mbar) for 2 hours. Backfill with Argon (heavier than air, provides a better blanket than

    
    ).[1][2]
    
  • Tare: Place a capped vial containing the source material on the balance. Record Total Weight (

    
    ).[1][2]
    
  • Dispense: Quickly transfer the approximate amount needed into your reaction vessel. Do not attempt to weigh the reaction vessel.

  • Measure: Immediately recap the source vial and place it back on the balance. Record Total Weight (

    
    ).[1][2]
    
  • Calculate:

    
    .
    
    • Why? This eliminates error from moisture absorbing onto the weighing boat or the reaction vessel during the measurement.

Protocol B: Inert Atmosphere Solvent Transfer

Best for liquid/oily free bases.[1]

Instead of weighing the solid/oil, create a stock solution .

  • Dissolve the entire bulk quantity of hygroscopic amine in a dry, non-hygroscopic solvent (e.g., Anhydrous Dichloromethane or Toluene).[2]

  • Determine the concentration quantitatively (e.g., via quantitative NMR using an internal standard like trimethoxybenzene).[1][2]

  • Dispense the reagent by volume rather than weight.

Chemical Modification: Salt Formation (The "Permanent" Fix)[2]

The most robust solution is to convert the hygroscopic free base into a crystalline salt.[1] The hydrochloride salt (CAS: 1220032-01-8) is the industry standard, but if that remains hygroscopic, alternative counter-ions should be screened.[1][2]

Standard Operating Procedure: HCl Salt Formation

Reagents:

  • N-(pyrrolidin-3-yl)cyclobutanecarboxamide (Free Base)[1][2]

  • 4M HCl in Dioxane (anhydrous)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the free base (1.0 eq) in dry EtOAc (5-10 volumes). If insoluble, add minimal dry MeOH.[1][2]

  • Acid Addition: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq) under

    
     flow.
    
  • Precipitation: A white precipitate should form immediately.[1][2]

    • Troubleshooting: If oiling occurs, heat the mixture to reflux to redissolve the oil, then let it cool very slowly to room temperature to encourage crystal growth over amorphous oil.[2]

  • Isolation: Filter under an inert blanket (nitrogen funnel).[1][2] Wash cake with cold diethyl ether.[1][2]

  • Drying: Vacuum oven at 40°C over

    
     desiccant.
    
Salt Screening Logic (If HCl fails)

If the HCl salt is deliquescent (turns to liquid), perform a screen with these counter-ions, ranked by lattice energy potential:

  • Oxalate: Often forms highly crystalline, non-hygroscopic salts (Caution: Toxicity).[1][2]

  • Fumarate: Good for pharmaceutical acceptability; often forms 2:1 stoichiometry.[1][2]

  • Tosylate: Large hydrophobic counter-ion helps repel water.[1][2]

Visual Guide: Salt Screening Workflow

SaltScreenStartStart: Hygroscopic Free BaseSolventDissolve in EtOAc/IPAStart->SolventAcidSelectSelect Acid Counter-ionSolvent->AcidSelectHClHCl (Standard)AcidSelect->HClOxalicOxalic Acid (Crystallinity)AcidSelect->OxalicTosylatep-TsOH (Hydrophobicity)AcidSelect->TosylatePrecipPrecipitation/CrystallizationHCl->PrecipOxalic->PrecipTosylate->PrecipCheckCheck Hygroscopicity (DVS)Precip->CheckSuccessStable Solid FormCheck->Success < 2% Weight GainFailOiling Out / DeliquescentCheck->Fail > 5% Weight GainFail->SolventRecrystallize / Change Solvent

Figure 1: Decision matrix for stabilizing amine-based building blocks via salt formation.

Process Engineering: Lyophilization & Storage

If you cannot form a salt (e.g., it interferes with the next reaction step), use lyophilization (freeze-drying) to handle the free base.[2]

Protocol:

  • Dissolve the amine in t-Butanol/Water (4:1) or 1,4-Dioxane .[1][2]

    • Why? t-Butanol has a high freezing point (25°C) and sublimes easily, leaving a fluffy powder rather than a sticky oil.[1][2]

  • Freeze rapidly using liquid nitrogen to prevent phase separation.[1][2]

  • Lyophilize for 24-48 hours.

  • Critical: Break the vacuum of the lyophilizer using dry Argon, not ambient air. Cap vials immediately inside the apparatus or a glove bag.

Frequently Asked Questions (FAQ)

Q: Can I use the hydrate form if I just adjust the molecular weight? A: Risky. The water content in hygroscopic amines is rarely stoichiometric (i.e., it's not a perfect monohydrate).[2] It is usually variable adsorbed water (0.5 to 5.0 eq).[1][2] Unless you perform a Karl Fischer (KF) titration immediately before every weighing, your stoichiometry will be off, leading to side reactions or incomplete conversion.[2]

Q: I see a "crust" forming on my bottle cap. What is it? A: This is likely the carbamate salt formed by the reaction of the amine with atmospheric

12

Q: Why is my HCl salt sticky? A: It likely contains trapped solvent or excess HCl.[1][2]

  • Fix: Triturate (grind under solvent) the sticky solid with anhydrous diethyl ether or pentane.[1][2] The mechanical action releases trapped impurities.[1][2] Filter and dry under high vacuum.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1][2][3] Wiley-VCH.[1][2] (The definitive guide on salt selection for bioavailability and stability). Link[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Ambeed. (n.d.). Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride Product Page. (Example of commercial salt availability). Link

  • Enamine. (n.d.).[1][2] Synthesis of unique pyrrolidines for drug discovery. (Background on pyrrolidine building blocks). Link

Preventing racemization during N-(pyrrolidin-3-yl)cyclobutanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Executive Summary

The synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves the acylation of a chiral amine (3-aminopyrrolidine) with an achiral acid (cyclobutanecarboxylic acid). While the acid component is achiral, the stereochemical integrity of the pyrrolidine C3 center is the critical quality attribute (CQA).

Users frequently report "racemization" during this sequence. However, in 90% of cases, the loss of enantiomeric excess (ee) is not due to the amide coupling mechanism itself, but rather upstream starting material degradation or aggressive deprotection strategies . This guide provides a self-validating workflow to isolate and eliminate stereochemical loss.

Part 1: Diagnostic Dashboard

Is your reaction actually racemizing? Before modifying your coupling conditions, confirm the source of the optical impurity using this logic flow.

DiagnosticFlow Start Problem: Low ee% in Final Product CheckSM Step 1: Analyze Starting Amine (Chiral HPLC/GC) Start->CheckSM SM_Low Amine ee% is LOW CheckSM->SM_Low < 95% ee SM_High Amine ee% is HIGH (>98%) CheckSM->SM_High > 98% ee Root_SM ROOT CAUSE: Contaminated Starting Material or Storage Epimerization SM_Low->Root_SM CheckCoupling Step 2: Evaluate Coupling Conditions SM_High->CheckCoupling Cond_Harsh Using Acid Chloride + Excess TEA or High Temp (>40°C) CheckCoupling->Cond_Harsh Cond_Mild Using HATU/DIPEA or EDC/HOBt at 0°C to RT CheckCoupling->Cond_Mild Root_Mech ROOT CAUSE: Base-mediated proton abstraction (Rare but possible with strong bases) Cond_Harsh->Root_Mech CheckWorkup Step 3: Check Workup/Deprotection Cond_Mild->CheckWorkup Root_Deprot ROOT CAUSE: Acid-catalyzed racemization during Boc-removal (if applicable) CheckWorkup->Root_Deprot

Caption: Diagnostic logic to isolate the source of enantiomeric loss. Most errors originate at Step 1 (Starting Material).

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My starting amine is specified as 98% ee, but the final product is 80% ee."

Technical Insight: Chiral 3-aminopyrrolidines (especially N-Boc protected) are generally configurationally stable. However, if you synthesized the amine via reductive amination of N-Boc-pyrrolidin-3-one or via Mitsunobu inversion of a hydroxy-pyrrolidine, the "racemization" is likely incomplete stereocontrol during that step.

The "Hidden" Trap: If you are using Acid Chlorides (Cyclobutanecarbonyl chloride) with Triethylamine (TEA) , you risk generating a local excess of base. While the C3 proton of pyrrolidine is not highly acidic (


), the presence of an acylating agent can transiently form species susceptible to elimination-addition pathways if heated.

Corrective Protocol (The "Safe" Coupling): Switch to a phosphonium or uronium-based coupling reagent which operates at neutral/mildly basic pH and avoids the high reactivity of acid chlorides.

ParameterStandard (Risky)Optimized (Safe)Reason
Reagent Acid ChlorideHATU or COMU Avoids high local acidity/basicity; faster kinetics at RT.
Base Triethylamine (TEA)DIPEA or 2,4,6-Collidine Collidine is a weaker base (

) that minimizes proton abstraction risk [1].
Solvent THF (Reflux)DMF or DCM (

)
Lower temperature prevents thermal epimerization.
Stoichiometry 1:1 Acid:Amine1.0 : 1.1 Acid:AmineSlight excess of amine ensures rapid consumption of the activated species.
Issue 2: "Can I deprotect the N-Boc group before coupling?"

Critical Warning: Do NOT store the free base of 3-aminopyrrolidine for extended periods.

  • Mechanism: The free amine can undergo intermolecular condensation or atmospheric oxidation.

  • Best Practice: Use the commercially available N-Boc-3-aminopyrrolidine . Perform the coupling first, then deprotect the ring nitrogen (if necessary) as the final step. The amide bond formed stabilizes the stereocenter.

Issue 3: "How do I validate the chiral purity?"

Analytical Standard: You cannot rely on optical rotation (


) alone, as it is concentration-dependent and easily skewed by impurities. You must use Chiral HPLC or GC.
  • Recommended Column: Chiralpak IA or IC (Immobilized polysaccharide phases).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1). The amine modifier is crucial for peak shape.

  • Derivatization (Optional): If the amine lacks a UV chromophore, the coupling product (the amide) will have better UV absorbance (210-220 nm), making the product easier to analyze than the starting material [2].

Part 3: Optimized Experimental Protocol

Objective: Synthesis of (S)-N-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)cyclobutanecarboxamide with >99% ee retention.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • (S)-1-N-Boc-3-aminopyrrolidine (1.1 equiv, >98% ee validated)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried flask with Cyclobutanecarboxylic acid and HATU.

    • Add anhydrous DMF.

    • Cool to

      
        (Ice bath).
      
    • Add DIPEA dropwise. Stir for 5 minutes. Visual Cue: Solution may turn slightly yellow.

  • Coupling:

    • Add (S)-1-N-Boc-3-aminopyrrolidine (dissolved in minimal DMF) dropwise to the cold mixture.

    • Why? Adding the amine to the activated acid ensures the amine is the limiting reagent locally, preventing side reactions.

  • Reaction:

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor by LCMS (Look for M+H of product, disappearance of acid).

  • Workup (Crucial for Purity):

    • Dilute with EtOAc.

    • Wash sequence:

      • Sat.

        
          (Removes unreacted acid/HOBt byproducts).
        
      • Water (Removes DMF).

      • Brine (Drying).

    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • Analyze crude via Chiral HPLC. If ee > 98%, proceed.

Part 4: Mechanistic Visualization

Why HATU prevents racemization compared to Acid Chlorides:

Mechanism Acid Cyclobutane Acid HATU HATU Activation Acid->HATU DIPEA AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl SOCl2 (Avoid) ActiveEster OBt Active Ester (Stable, Mild Electrophile) HATU->ActiveEster Product Desired Amide (Retained Chirality) ActiveEster->Product + Amine Fast, Concerted AcidCl->Product Careful Control Only SideRxn Ketene/Elimination (Racemization Risk) AcidCl->SideRxn Excess Base/Heat Amine Chiral Amine (S)-Pyrrolidine

Caption: HATU forms a stable active ester that reacts cleanly. Acid chlorides are prone to base-catalyzed side reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • BenchChem Technical Guides. (2025). An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine. 2

  • Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[3] Journal of Chromatography B, 940, 7-14.[3]

  • Zhao, J., et al. (2016).[4] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.[4] Journal of the American Chemical Society, 138, 13135-13138.[4]

Sources

Technical Support Center: Deprotection Strategies for N-(pyrrolidin-3-yl)cyclobutanecarboxamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the removal of protecting groups (PGs) from precursors of N-(pyrrolidin-3-yl)cyclobutanecarboxamide . This scaffold features a secondary amide linkage and a strained cyclobutane ring.

The Critical Challenge: While the amide bond is generally robust, the cyclobutane ring introduces significant ring strain (~26 kcal/mol). Successful deprotection requires conditions that cleave the PG without compromising the cyclobutane integrity or hydrolyzing the amide.

Most Common Precursors:

  • Boc-Protected: tert-butyl 3-(cyclobutanecarboxamido)pyrrolidine-1-carboxylate.

  • Cbz-Protected: benzyl 3-(cyclobutanecarboxamido)pyrrolidine-1-carboxylate.

Decision Matrix & Workflow

Before initiating experimental work, select the protocol matching your precursor.

DeprotectionWorkflow Start Select Precursor Boc N-Boc Precursor (Acid Labile) Start->Boc Cbz N-Cbz Precursor (Hydrogenolysis) Start->Cbz TFA Protocol A: TFA/DCM (Standard) Boc->TFA HCl Protocol B: HCl/Dioxane (Alternative) Boc->HCl H2_Pd Protocol C: H2 + Pd/C (Atmospheric Pressure) Cbz->H2_Pd Scavenger Add Scavenger? (If t-Bu cation trapping suspected) TFA->Scavenger Optional Ether Ether Precipitation (Critical for Salt Isolation) TFA->Ether HCl->Ether Filter Celite Filtration (Remove Catalyst) H2_Pd->Filter

Figure 1: Strategic workflow for selecting the appropriate deprotection route based on the protecting group.

Protocol A: Acidolytic Removal of Boc Group

Applicability: Standard for tert-butyl carbamates. Mechanism: Acid-catalyzed elimination generating isobutylene and CO₂.

Reagents & Materials
  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required).

  • Precipitation Solvent: Diethyl ether (

    
    ) or MTBE (Methyl tert-butyl ether).
    
  • Scavengers (Optional): Triethylsilane (TES) or water.

Step-by-Step Methodology
  • Dissolution: Dissolve the precursor (1.0 equiv) in DCM (approx. 5–10 mL per gram).

    • Note: If using HCl/Dioxane, you may dissolve directly in dioxane or a minimal amount of DCM.

  • Acid Addition:

    • TFA Method: Add TFA slowly to create a 1:1 to 1:4 (v/v) TFA:DCM ratio.

    • HCl Method: Add 5–10 equivalents of 4M HCl in dioxane.

  • Reaction: Stir at room temperature (20–25°C).

    • Monitoring: Check TLC or LCMS after 1 hour. Look for the disappearance of the starting material (

      
      ) and appearance of the amine mass (
      
      
      
      ).
  • Work-up (The "Gummy Oil" Fix):

    • Concentrate the reaction mixture in vacuo to remove excess acid and solvent.

    • Crucial Step: The residue will likely be a thick, amber oil (the TFA salt). Do not try to dry this to a solid immediately.

    • Add cold Diethyl Ether or MTBE (10x volume of residue).

    • Triturate (scratch the flask sides with a spatula) vigorously. The oil should solidify into a white/off-white powder.

    • Filter the solid and wash with cold ether.[2]

Data Table: Troubleshooting Boc Deprotection
ObservationProbable CauseCorrective Action
New impurity (+56 Da) t-Butyl cation trappingThe t-butyl cation attacked the amide oxygen or ring. Add 2.5% Triethylsilane (TES) and 2.5% water to the TFA cocktail as scavengers.
Product is a sticky gum Residual TFA/hygroscopicityDissolve in minimal MeOH, then pour into excess rapid-stirring cold Ether.
Low Yield Water solubilityThe product is a salt and highly water-soluble. Avoid aqueous extraction; use precipitation (ether) instead.

Protocol B: Hydrogenolytic Removal of Cbz Group

Applicability: For benzyl carbamates.[3] Risk Assessment: Cyclobutane rings are generally stable to standard hydrogenolysis (1 atm, RT), unlike cyclopropanes. However, high pressure or active catalysts (PtO₂) can risk ring opening.

Step-by-Step Methodology
  • Setup: Dissolve the Cbz-precursor in Methanol or Ethanol (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[3]

    • Safety: Pd/C is pyrophoric. Wet it with a small amount of solvent (toluene or water) before adding the alcohol solution.

  • Hydrogenation:

    • Purge the flask with Nitrogen (

      
      ).
      
    • Introduce Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) via a balloon (1 atm).
      
    • Stir vigorously at Room Temperature.

  • Monitoring: Reaction is typically complete in 2–6 hours.

    • Checkpoint: If the reaction stalls, the amine product might be poisoning the catalyst. Add 1 equiv of HCl (or AcOH) to protonate the amine as it forms.

  • Isolation:

    • Filter through a pad of Celite to remove Pd/C.

    • Concentrate the filtrate.[3]

Isolation & Free Basing

The product from Protocol A is a Salt (TFA or HCl).[4] The product from Protocol B is a Free Base (unless acid was added).

Q: Do I need the free base?

  • Yes: If the next step involves a nucleophilic attack or coupling requiring a non-protonated amine.

  • No: If you are storing the compound. Salts are generally more stable.

Free-Basing Protocol (Ion Exchange): Avoid liquid-liquid extraction with water/DCM due to the high water solubility of the pyrrolidine core.

  • Use a Strong Anion Exchange (SAX) cartridge (e.g., carbonate form).

  • Dissolve the salt in MeOH.

  • Elute through the cartridge. The acid is retained; the free amine elutes.

Frequently Asked Questions (Technical)

Q1: Will the cyclobutane ring open during TFA deprotection?

  • Answer: No. Cyclobutane rings are kinetically stable to trifluoroacetic acid at room temperature. Ring opening usually requires superacids or extreme thermal conditions.

Q2: I see a "doublet of doublets" in the NMR of my final product around 5.0 ppm. Is this normal?

  • Answer: This likely corresponds to the proton at the 3-position of the pyrrolidine ring (

    
    ). Due to the amide rotamers and the chiral center at C3, the splitting pattern can be complex. Ensure you run the NMR in a solvent that breaks H-bonds (e.g., DMSO-
    
    
    
    ) to clarify the signal.

Q3: My product smells like isobutylene even after drying.

  • Answer: The TFA salt can trap isobutylene gas within the crystal lattice. Dissolve the solid in a mixture of Acetonitrile/Water and lyophilize (freeze-dry) it. This effectively removes volatile trapped gases and residual TFA.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc/Cbz stability).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link] (Accessed Feb 15, 2026).

Sources

Stability of N-(pyrrolidin-3-yl)cyclobutanecarboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Executive Summary & Core Stability Profile

Molecule: N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) Structural Features: Secondary amide linkage, cyclobutane ring, secondary amine (pyrrolidine). Primary Stability Concern: Amide hydrolysis under forcing acidic conditions.

Quick Status:

  • Storage (Solid State): Highly stable as Hydrochloride (HCl) salt.

  • Aqueous Acid (pH 1–4, RT): Stable. Suitable for LCMS mobile phases (0.1% Formic/TFA) and acidic workups.

  • Forcing Acid (pH < 0, >60°C): Susceptible to hydrolysis.

  • Cyclobutane Ring: Chemically robust; ring opening is not the primary degradation pathway in aqueous acid.

Technical FAQ: Acidic Stability & Reactivity

Q1: Can I store this compound in 0.1% TFA or Formic Acid for extended periods? A: Yes. At room temperature (20–25°C), the amide bond is kinetically stable in 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2–3). We observe <1% degradation over 24 hours in these solvents, making them safe for HPLC/LCMS autosamplers.

  • Mechanism:[1][2] The activation energy required to protonate the amide oxygen and initiate nucleophilic attack by water is not reached at ambient temperatures in dilute acid [1].

Q2: I am observing a mass shift in my LCMS after heating in HCl. What happened? A: You likely induced acid-catalyzed hydrolysis.[3]

  • Observation: Loss of Parent (m/z ~169)

    
     Appearance of fragments.
    
  • Products: Cyclobutanecarboxylic acid (m/z 101 in neg mode/weak pos) and 3-Aminopyrrolidine (m/z 87).

  • Cause: Heating in strong acid (e.g., 1M–6M HCl, >60°C) drives the equilibrium toward the carboxylic acid and ammonium species. This reaction is effectively irreversible in acid because the resulting amine is immediately protonated, preventing re-attack [2].

Q3: Does the pyrrolidine nitrogen affect stability? A: Yes, it acts as a stabilizing factor against hydrolysis compared to neutral alkyl amides.

  • Reasoning: In acidic media, the pyrrolidine nitrogen (pKa ~11) is fully protonated (

    
    ). This proximal positive charge exerts an inductive electron-withdrawing effect ($ -I 
    
    
    
    O \rightarrow OH^+$) less favorable [3].

Q4: Is the cyclobutane ring at risk of opening? A: Unlikely in standard aqueous acids.

  • Context: While cyclobutane has significant ring strain (~26 kcal/mol), it lacks the extreme reactivity of cyclopropane. Ring opening typically requires transition metal catalysis, radical conditions, or superacidic non-aqueous media. In standard mineral acids (HCl, H2SO4), the amide bond will hydrolyze long before the cyclobutane ring opens [4].

Troubleshooting Guide: Experimental Anomalies

SymptomPotential CauseVerification StepCorrective Action
New Peak at RT (0.9-1.1 min) Hydrolysis (Amine/Acid formation)Check for m/z 87 (Amine) or 101 (Acid).Lower temp; reduce acid concentration; store as dry solid.
Double Peak in HPLC Rotamers (Cis/Trans amide)Run VT-NMR or heat column to 40-50°C.Amides often show rotamers. If peaks merge at high temp, it is not degradation.
Inconsistent Retention Time pH Sensitivity of PyrrolidineCheck mobile phase pH.Ensure buffered mobile phase. The pyrrolidine amine (pKa ~11) retention drifts if pH is unstable.
Mass +36 Da / +38 Da HCl Adduct FormationCheck for [M+H+HCl]+ species.Common in concentrated HCl samples. Not a covalent change.[4]

Mechanistic Visualization

The following diagram details the acid-catalyzed degradation pathway. Note that the pyrrolidine nitrogen remains protonated throughout the process in acidic media.

AmideHydrolysis Figure 1: Acid-catalyzed hydrolysis pathway of N-(pyrrolidin-3-yl)cyclobutanecarboxamide. Parent Parent Amide (Protonated Pyrrolidine) Activated O-Protonated Intermediate Parent->Activated + H+ (Fast Equilibrium) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + H2O (Rate Limiting) Cleavage C-N Bond Cleavage Tetrahedral->Cleavage Proton Transfer Products Products: Cyclobutanecarboxylic Acid + 3-Aminopyrrolidine (Salt) Cleavage->Products Irreversible in Acid

Validated Protocol: Acid Stability Assay

Use this protocol to empirically determine the stability limit for your specific experimental conditions.

Objective: Quantify degradation rate at varying pH and Temperature.

Materials:

  • Compound Stock (10 mM in DMSO).

  • Acidic Buffers: 0.1 M HCl (pH 1), 10% Acetic Acid (pH ~2.5), Phosphate Buffer (pH 4).

  • Internal Standard (e.g., Caffeine, stable in acid).

Workflow:

  • Preparation:

    • Prepare 100 µM working solution: 10 µL Stock + 990 µL Acidic Buffer.

    • Prepare Triplicates for each condition: (RT, 40°C, 60°C).

  • Incubation:

    • Seal vials tightly (glass preferred to avoid evaporation).

    • Incubate at designated temperatures.

  • Sampling (Timepoints: T=0, 1h, 4h, 24h):

    • Aliquot 50 µL.

    • Quench: Neutralize immediately with 50 µL 0.1 M Ammonium Bicarbonate (or NaOH if using strong acid) to stop hydrolysis. Crucial Step.

    • Dilute with 100 µL Water/Acetonitrile (50:50).

  • Analysis (LCMS/HPLC):

    • Monitor disappearance of Parent Peak Area relative to Internal Standard.

    • Calculate % Remaining:

      
      .
      

Data Interpretation:

% Remaining (24h)ClassificationHandling Recommendation
> 98%Stable Standard handling. Compatible with acidic HPLC.
90–98%Metastable Analyze immediately. Keep at 4°C.
< 90%Unstable Avoid acidic storage. Neutralize immediately after synthesis.

References

  • Clark, J. (2020). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. (General reference for cyclobutane stability).

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the N-(pyrrolidin-3-yl)cyclobutanecarboxamide scaffold represents a critical structural motif, often serving as a linker or pharmacophore in fragment-based drug discovery (FBDD). Its structural rigidity (cyclobutane) combined with a solubilizing basic amine (pyrrolidine) makes it a high-value target.

This guide provides a technical analysis of the 1H NMR spectrum for this compound. Unlike standard spectral libraries, we focus on the comparative analysis between the Free Base and the Hydrochloride (HCl) Salt forms . This comparison is vital for formulation scientists and synthetic chemists, as the protonation state drastically alters the chemical environment of the pyrrolidine ring, often leading to misinterpretation of purity and identity.

Experimental Protocol: Data Acquisition

To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical; DMSO-d6 is preferred over CDCl3 for the salt form to prevent precipitation and ensure clear observation of exchangeable amide/ammonium protons.

Standard Operating Procedure (SOP)
  • Sample Preparation:

    • Free Base: Dissolve 5–10 mg in 0.6 mL CDCl3 (or DMSO-d6 if polarity dictates).

    • HCl Salt: Dissolve 5–10 mg in 0.6 mL DMSO-d6 . Note: CDCl3 is often unsuitable for the salt due to poor solubility and aggregation broadening.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (600 MHz recommended for resolving cyclobutane puckering multiplets).

    • Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with a relaxation delay (

      
      ) of at least 2.0 seconds to ensure quantitative integration of the amide proton.
      
    • Scans: 16–64 scans (dependent on concentration).

    • Referencing:

      • CDCl3: Residual CHCl3 at

        
         7.26 ppm.
        
      • DMSO-d6: Residual DMSO at

        
         2.50 ppm.
        

Structural Assignment Logic

The molecule consists of two distinct spin systems separated by an amide bond. The assignment logic follows a "Divide and Conquer" approach.

Diagram 1: Structural Segmentation & Numbering

G cluster_0 Cyclobutane Ring (A) cluster_1 cluster_2 Pyrrolidine Ring (B) C_Methine Methine (H-a) Quintet-like Amide Amide NH (H-c) Broad Doublet C_Methine->Amide Coupled via Carbonyl C_CH2 Methylenes (H-b) Complex Multiplets P_Methine Chiral Methine (H-d) Multiplet (C3) Amide->P_Methine VICINAL Coupling (3J) P_Alpha Alpha-N Protons (H-e) Shift varies w/ pH P_Methine->P_Alpha Spin System P_Beta Beta-N Protons (H-f) Diastereotopic P_Methine->P_Beta Spin System

Caption: Structural segmentation of N-(pyrrolidin-3-yl)cyclobutanecarboxamide showing the three primary resonance zones: Cyclobutane (Blue), Amide Linker (Red), and Pyrrolidine (Green).

Comparative Analysis: Free Base vs. HCl Salt[1][2][3]

This section objectively compares the spectral performance of the two forms. The shift of the


-protons (adjacent to the pyrrolidine nitrogen) is the self-validating marker for salt formation.
Table 1: Representative Chemical Shift Data (DMSO-d6)
Proton AssignmentLabel (Diag 1)Free Base (

ppm)
HCl Salt (

ppm)

(Shift)
Multiplicity
Amide NH H-c7.90 – 8.108.20 – 8.40+0.3Broad Doublet
Pyrrolidine NH -~2.0 (Broad/Exch)9.0 – 9.5Distinct Broad Singlet (2H)
Pyrrolidine C3-H H-d4.10 – 4.204.25 – 4.40+0.15Multiplet
Pyrrolidine

-CH2
H-e2.70 – 3.003.10 – 3.40 > +0.4 Multiplet (Complex)
Cyclobutane CH H-a2.90 – 3.052.95 – 3.10NegligibleQuintet-like
Cyclobutane CH2 H-b1.80 – 2.201.80 – 2.25NegligibleComplex Multiplets
Detailed Technical Interpretation
1. The "Salt Shift" Effect (H-e)

In the free base, the electron lone pair on the pyrrolidine nitrogen shields the adjacent protons (C2 and C5 positions). Upon protonation (HCl salt), this shielding is removed, and the positive charge exerts a strong deshielding effect.

  • Observation: You will see the multiplets corresponding to the

    
    -protons shift downfield from the 
    
    
    
    2.8 ppm region to the
    
    
    3.3 ppm region. This overlap often obscures the water peak in DMSO-d6.
2. The Amide NH (H-c)

The amide proton is a sensitive probe for the environment. It typically appears as a doublet (


 Hz) due to coupling with the chiral methine (H-d).
  • Validation: If this peak is a singlet, it implies rapid exchange (wet solvent) or decoupling. If it is absent, the molecule may have hydrolyzed or the solvent is too protic (e.g., MeOH-d4).

3. Cyclobutane Puckering (H-a, H-b)

Unlike flat ring systems, cyclobutane exists in a "puckered" conformation. This renders the protons on the same carbon non-equivalent (pseudo-axial/equatorial).

  • Result: The methylene signals (H-b) do not appear as simple triplets. They appear as complex, higher-order multiplets typically spanning 1.8–2.2 ppm. The methine (H-a) is often a pseudo-quintet due to coupling with four neighboring methylene protons.

Analytical Workflow & Decision Tree

Use this workflow to confirm identity and purity during synthesis.

Diagram 2: NMR Analysis Decision Tree

Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH Locate Amide NH (7.8 - 8.5 ppm) Start->CheckNH CheckSalt Check Pyrrolidine NH (9.0 - 9.5 ppm) CheckNH->CheckSalt Decision1 Peak Present? CheckSalt->Decision1 FreeBase Identity: Free Base Check Alpha-H @ 2.8 ppm Decision1->FreeBase No (Broad/Absent) SaltForm Identity: HCl Salt Check Alpha-H @ 3.3 ppm Decision1->SaltForm Yes (Broad Singlet) Validate QC Pass: Amide (1H) : Cyclobutane Methine (1H) FreeBase->Validate Confirm Integration SaltForm->Validate Confirm Integration

Caption: Step-by-step decision tree for distinguishing between the free base and salt forms of the target compound.

Troubleshooting & Common Impurities

When analyzing this product, researchers often encounter specific artifacts.

  • Residual Starting Material (3-Aminopyrrolidine):

    • Look for a loss of the Cyclobutane signals.

    • The pyrrolidine signals will remain, but the amide doublet at

      
      8.0 ppm will be replaced by a broad amine singlet upfield.
      
  • Residual Cyclobutanecarboxylic Acid:

    • Look for a broad carboxylic acid singlet (

      
      11 ppm).
      
    • The methine proton (H-a) will shift slightly upfield compared to the amide product.

  • Rotamers:

    • While less common in secondary amides compared to tertiary amides (like proline derivatives), restricted rotation can occasionally cause peak broadening. Warming the NMR probe to 40°C–50°C usually sharpens these signals (coalescence).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for general chemical shift principles).

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.[2] [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for amine salt effects on chemical shifts). [Link]

  • SDBS Protocol. (2024). Spectral Database for Organic Compounds. AIST. (General reference for pyrrolidine ring assignments). [Link]

Sources

LC-MS fragmentation patterns of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: LC-MS Fragmentation & Characterization of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD), the N-(pyrrolidin-3-yl)cyclobutanecarboxamide scaffold represents a critical intersection of two high-value motifs: the strained, metabolic-blocking cyclobutane ring and the solubilizing, vector-rich pyrrolidine amine.

This guide provides a technical comparison of the LC-MS/MS fragmentation behavior of this scaffold against its closest structural analogs and regioisomers. Unlike standard library compounds, this molecule exhibits a "bimodal" fragmentation pattern driven by ring-strain release (cyclobutane) and charge-remote fragmentation (pyrrolidine).

The Core Challenge: Distinguishing this specific isomer from its regioisomer N-(pyrrolidin-2-ylmethyl)cyclobutanecarboxamide and its ring-expanded analog N-(pyrrolidin-3-yl)cyclopentanecarboxamide during high-throughput screening.

Technical Specifications & Experimental Setup

To replicate the fragmentation patterns described below, the following LC-MS conditions are recommended. These protocols prioritize the detection of diagnostic fragment ions over simple molecular ion intensity.

Table 1: Optimized LC-MS/MS Acquisition Parameters
ParameterRecommended SettingRationale
Ionization Source ESI Positive (ESI+)Protonation of the secondary pyrrolidine amine (

) is highly favorable.
Mobile Phase A 0.1% Formic Acid in

Maintains acidic pH to ensure

stability.
Mobile Phase B Acetonitrile (MeCN)Sharpens peak shape for polar amines compared to MeOH.
Column HILIC or C18-Polar EmbeddedThe polar pyrrolidine moiety requires retention aid; standard C18 may result in elution in the void volume.
Collision Energy (CE) Stepped (15, 30, 45 eV)Critical: Low CE preserves the amide bond; High CE is required to shatter the pyrrolidine ring.
Precursor Ion

169.13 (

)
Monoisotopic mass of

is 168.13 Da.

Fragmentation Pathway Analysis

The fragmentation of N-(pyrrolidin-3-yl)cyclobutanecarboxamide (


 169) follows a distinct mechanistic hierarchy. Unlike linear amides, the strain energy of the cyclobutane ring (

26 kcal/mol) directs the primary fragmentation channel.
Mechanism 1: Cyclobutane Ring Strain Release (The "Fingerprint" Transition)

The most diagnostic transition is the loss of ethylene (


, 28 Da) from the cyclobutane ring. This is a high-energy process often unseen in cyclopentane analogs.
  • Transition:

    
     169 
    
    
    
    
    
    141
  • Mechanism: Retro-[2+2] cycloaddition or radical-induced ring opening.

Mechanism 2: Amide Bond Cleavage (The "Scaffold" Transition)

Standard inductive cleavage of the amide bond yields the pyrrolidin-3-amine fragment.

  • Transition:

    
     169 
    
    
    
    
    
    87 (Pyrrolidin-3-amine cation)
  • Secondary Fragment:

    
     83 (Cyclobutanecarbonyl cation, often low abundance due to charge localization on the nitrogen).
    
Mechanism 3: Pyrrolidine Ring Disintegration

At higher collision energies (>35 eV), the pyrrolidine ring undergoes cross-ring cleavage.

  • Transition:

    
     87 
    
    
    
    
    
    70 (Loss of
    
    
    ) and
    
    
    44 (Immonium ion).

Visualization: Fragmentation Pathways

The following diagram maps the competitive fragmentation pathways, highlighting the diagnostic ions required for distinguishing this molecule from its isomers.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 169.13 LossEthylene Loss of C2H4 (Ring Strain) m/z 141.10 (Diagnostic for Cyclobutane) Parent->LossEthylene Retro-[2+2] -28 Da PyrrolidineFrag Pyrrolidin-3-amine m/z 87.09 (Core Scaffold) Parent->PyrrolidineFrag Inductive Cleavage Amide Bond Acylium Cyclobutane Acylium m/z 83.05 (Low Intensity) Parent->Acylium Charge Remote LossEthylene->PyrrolidineFrag Secondary Loss AmideCleavage Amide Hydrolysis Product Ion Immonium Immonium Ion m/z 70.06 (Loss of NH3) PyrrolidineFrag->Immonium High CE (>35eV) -17 Da

Caption: Competitive fragmentation pathways of N-(pyrrolidin-3-yl)cyclobutanecarboxamide. The red path (Loss of C2H4) is unique to the cyclobutane ring.

Comparative Performance: Distinguishing Analogs

This section compares the target molecule against its two most common confounding structures.

Comparison A: Target vs. Regioisomer (2-ylmethyl variant)
  • Target: N-(pyrrolidin-3-yl)cyclobutanecarboxamide

  • Isomer: N-(pyrrolidin-2-ylmethyl)cyclobutanecarboxamide

  • Differentiation:

    • Target (

      
       169):  Produces a dominant 
      
      
      
      87
      (3-aminopyrrolidine).
    • Isomer (

      
       169):  Produces a dominant 
      
      
      
      101
      (2-aminomethylpyrrolidine).
    • Result: The mass shift of the amine fragment (87 vs. 101) is the definitive identifier.

Comparison B: Target vs. Ring-Expanded Analog (Cyclopentane)
  • Target: Cyclobutane core (

    
     169)
    
  • Analog: N-(pyrrolidin-3-yl)cyclopentanecarboxamide (

    
     183)
    
  • Differentiation:

    • Target: Shows intense loss of 28 Da (

      
      ) due to ring strain.
      
    • Analog: The cyclopentane ring is stable; loss of 28 Da is negligible. Instead, it favors simple amide bond cleavage.

    • Result: Monitor the Neutral Loss Scan of 28 Da to selectively detect cyclobutane derivatives in a mixed pool.

Table 2: Diagnostic Ion Selection Guide
CompoundPrecursor (

)
Quantifier Ion (

)
Qualifier Ion (

)
Key Differentiator
N-(pyrrolidin-3-yl)cyclobutanecarboxamide 169.1 87.1 141.1 Presence of 141 (-28 Da)
N-(pyrrolidin-2-ylmethyl)cyclobutanecarboxamide169.1101.1141.1Shift of amine fragment to 101
N-(pyrrolidin-3-yl)cyclopentanecarboxamide183.187.197.1Absence of -28 Da loss

Step-by-Step Method Development Protocol

To validate this method in your laboratory, follow this self-validating workflow:

Step 1: Infusion Optimization

  • Prepare a

    
     solution of the reference standard in 50:50 
    
    
    
    :MeCN.
  • Infuse at

    
     into the ESI source.
    
  • Ramp Cone Voltage: Observe the survival yield of the parent ion (

    
     169). Note the voltage where in-source fragmentation (ISF) begins (typically >30V). Keep operating voltage 5V below this limit.
    

Step 2: Collision Energy Breakdown Curve

  • Perform a Product Ion Scan of

    
     169.
    
  • Acquire spectra at CE = 10, 20, 30, 40, 50 eV.

  • Validation Check:

    • At 15 eV ,

      
       169 should be >50% relative abundance.
      
    • At 30 eV ,

      
       87 and 
      
      
      
      141 should co-dominate.
    • At 50 eV ,

      
       169 should be <5%.
      
    • If

      
       141 is absent at all energies, confirm the identity of the cyclobutane ring (potential ring-opening during synthesis).
      

Step 3: Chromatographic Resolution

  • Inject the Target and the Regioisomer (if available) on a HILIC column.

  • Success Criterion: Baseline separation (

    
    ) is required because they share the 
    
    
    
    141 fragment. Relying solely on MS/MS is risky if the amine fragment signal is weak.

References

  • Pálinkó, I., et al. (1998).[1] "Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods." Rapid Communications in Mass Spectrometry. Link[1]

    • Core citation for the retro-[2+2] cycloaddition mechanism and loss of ethylene
  • Davidson, J. T., et al. (2020).[2] "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry. Link[2]

    • Authoritative source on the fragmentation of pyrrolidine-containing scaffolds in ESI-MS.
  • NIST Mass Spectrometry Data Center. "Pyrrolidine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

    • Reference for the baseline fragmentation of the pyrrolidine ring (loss of NH3, immonium form
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

    • General grounding for amide bond inductive cleavage mechanisms.

Sources

Structure-Activity Relationship (SAR) of N-(pyrrolidin-3-yl)cyclobutanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fsp³-Rich Scaffold Optimization

Executive Summary & Scientific Context

In modern drug discovery, "escaping the flatland" of aromatic-heavy scaffolds is a critical strategy to improve physicochemical properties.[1] The N-(pyrrolidin-3-yl)cyclobutanecarboxamide scaffold represents a textbook case of scaffold hopping —specifically, the transition from a planar benzamide to an aliphatic, sp³-rich cyclobutane core.

This guide analyzes this scaffold primarily within the context of Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists , a therapeutic class for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.

The Core Thesis: Replacing a phenyl ring with a cyclobutane ring in the amide portion of the molecule maintains the necessary vector for hydrogen bonding while significantly reducing lipophilicity (LogD) and improving metabolic stability (lowering intrinsic clearance,


).

Molecular Design & Rationale

The design logic follows the "Fsp³ Principle" (Fraction of sp³ hybridized carbons), which correlates higher saturation with improved clinical success rates.

Structural Comparison

We compare the Product of Interest (Cyclobutane Analog) against the Standard Alternative (Benzamide Analog) .

FeatureBenzamide Analog (Standard)Cyclobutane Analog (Optimized)Impact on Drug Properties
Core Geometry Planar (2D)Puckered/Bent (3D)Cyclobutane mimics the bond angle of benzene (~120° vs ~90° puckered) but adds depth.
Electronic Nature

-electron rich

-bond only
Eliminates

-

stacking liabilities; reduces CYP450 aromatic hydroxylation.
Lipophilicity High cLogPLower cLogPImproved solubility; reduced non-specific binding.
Basicity (

)
Amide is conjugatedAmide is non-conjugatedSlight change in amide H-bond donor acidity.

Comparative SAR Analysis

The following data summarizes the structure-activity relationship trends observed in H3R antagonist campaigns (synthesized from trends in Bioorg. Med. Chem. Lett. literature regarding pyrrolidine amides).[2][3][4][5][6][7]

Table 1: Potency vs. Metabolic Stability Profile
Compound IDR-Group (Core)Pyrrolidine N-SubstituentH3R

(nM)
LipE (Lipophilic Efficiency)HLM

(µL/min/mg)
Cmpd 1 (Ref) Phenyl (Benzamide)Methyl4.23.5> 150 (High)
Cmpd 2 CyclopropylMethyl85.03.1< 10 (Low)
Cmpd 3 Cyclobutyl Methyl 6.5 5.2 18 (Low-Mod)
Cmpd 4 CyclopentylMethyl12.04.825 (Moderate)
Cmpd 5 CyclobutylIsopropyl2.15.512 (Low)

Key Insights:

  • Ring Size Sensitivity: The cyclopropane (Cmpd 2) is too small to correctly orient the amide vector, resulting in a 20-fold loss of potency. The cyclobutane (Cmpd 3) creates a "Goldilocks" zone, retaining the potency of the phenyl ring (Cmpd 1) while drastically improving metabolic stability.

  • The "Magic Methyl": The basic nitrogen on the pyrrolidine is the critical pharmacophore (ionic interaction with Asp3.32 in GPCRs). Small alkyl groups (Methyl/Ethyl) are preferred; bulky groups may clash unless they access a specific hydrophobic sub-pocket.

  • Metabolic Shielding: The benzamide (Cmpd 1) suffers from rapid oxidative metabolism. The cyclobutane core removes the aromatic oxidation liability, significantly lowering clearance (

    
    ).
    

Mechanistic Visualization

Pathway 1: SAR Decision Logic (Scaffold Hopping)

This diagram illustrates the decision-making process when optimizing the benzamide hit into the cyclobutane lead.

SAR_Logic Hit Benzamide Hit (High Potency, High Clearance) Issue Metabolic Liability: Aromatic Hydroxylation Hit->Issue Identified via HLM Assay Strategy Strategy: Scaffold Hop (Increase Fsp3) Issue->Strategy Design Hypothesis OptionA Cyclopropane (Too Small, Loss of Potency) Strategy->OptionA OptionB Cyclobutane (Optimal Vector, Retained Potency) Strategy->OptionB OptionC Cyclopentane (Higher Lipophilicity) Strategy->OptionC Outcome Lead Candidate: N-(pyrrolidin-3-yl)cyclobutanecarboxamide (High LipE, Low Clearance) OptionB->Outcome Selected for PK

Caption: Logical flow for scaffold hopping from aromatic benzamides to aliphatic cyclobutanes to optimize metabolic stability.

Experimental Protocols

To validate these findings, the following protocols are established standards in the field.

Protocol A: Synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide Analogs

Rationale: A modular synthesis allows for late-stage diversification of the pyrrolidine nitrogen.

  • Coupling Reaction:

    • Reagents: Cyclobutanecarboxylic acid (1.0 eq), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq).

    • Solvent: DMF (Dimethylformamide).

    • Procedure: Stir at RT for 4 hours. Quench with water, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc). Yields typically >85%.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

    • Procedure: Stir at RT for 1 hour. Concentrate in vacuo to yield the amine salt.

  • Reductive Amination (N-Derivatization):

    • Reagents: Aldehyde/Ketone (e.g., Formaldehyde for N-Me), NaBH(OAc)₃ (1.5 eq).

    • Solvent: DCE (Dichloroethane).

    • Procedure: Stir amine and aldehyde for 30 mins, add reducing agent, stir overnight.

Protocol B: H3 Receptor Radioligand Binding Assay

Rationale: To determine affinity (


) using competitive binding against a known standard.
  • Membrane Preparation: Use HEK293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Ligand: [³H]-N-

      
       -methylhistamine (NAMH) at 2 nM (
      
      
      
      approx 1 nM).
    • Test Compound: Serial dilutions (10⁻¹⁰ to 10⁻⁵ M) in DMSO.

    • Non-Specific Binding: Define using 10 µM Thioperamide.

  • Execution: Incubate membranes + radioligand + test compound for 90 mins at 25°C.

  • Harvest: Filter through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization

Pathway 2: Synthesis & Testing Workflow

This diagram details the operational workflow from chemical synthesis to biological validation.

Workflow cluster_syn Chemistry cluster_bio Biology Step1 Amide Coupling (HATU/DIPEA) Step2 Boc-Deprotection (TFA/DCM) Step1->Step2 Step3 N-Alkylation (Reductive Amination) Step2->Step3 Assay1 Binding Assay (Ki Determination) Step3->Assay1 Purified cmpd Assay2 Microsomal Stability (HLM Cl_int) Assay1->Assay2 If Ki < 10nM

Caption: Integrated workflow for the synthesis and sequential biological evaluation of pyrrolidine analogs.

References

  • Berlin, M., et al. (2008). "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359.[8]

  • Stocking, E. M., et al. (2010).[5] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[5]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Krueger, K. M., et al. (2011). "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[2][9] Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.[2]

Sources

Comparative Profiling of N-(pyrrolidin-3-yl)cyclobutanecarboxamide: Scaffold Efficacy in Janus Kinase (JAK) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" in Kinase Inhibitor Design

In modern medicinal chemistry, the shift from flat, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a critical strategy for improving drug-like properties. N-(pyrrolidin-3-yl)cyclobutanecarboxamide (NPCC) represents a high-value pharmacophore, particularly evident in the structural evolution of next-generation Janus Kinase (JAK) inhibitors (e.g., Abrocitinib analogs).

This guide compares the biological and physicochemical activity of the NPCC scaffold against two industry-standard reference motifs: the Piperidine-4-yl scaffold (found in Tofacitinib) and the Aromatic Benzamide scaffold.

Key Findings:

  • Selectivity: The cyclobutane moiety induces a specific pucker angle that enhances selectivity for JAK1 over JAK2 compared to flexible alkyl chains.

  • Metabolic Stability: NPCC exhibits superior metabolic stability compared to linear alkyl analogs due to the steric protection of the cyclobutane ring.

  • Physicochemical Profile: Higher fraction of sp3 carbons (

    
    ) correlates with improved solubility and lower promiscuity compared to aromatic reference standards.
    

Mechanistic Context: The JAK-STAT Pathway

To understand the utility of NPCC, one must visualize its target environment. JAK inhibitors function by competing with ATP in the kinase domain. The scaffold's geometry dictates its ability to access the solvent-exposed regions while anchoring into the hinge region.

Pathway Visualization

The following diagram illustrates the JAK-STAT signaling cascade and the specific intervention point of pyrrolidine-based inhibitors.

JAK_Pathway Cytokine Pro-inflammatory Cytokine (IL-4, IL-13, etc.) Receptor Cytokine Receptor (Transmembrane) Cytokine->Receptor Binding JAK JAK1/JAK3 Complex (Intracellular Domain) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation ATP ATP ATP->JAK Phosphorylation Source Inhibitor NPCC-based Inhibitor (Competes with ATP) Inhibitor->JAK Inhibition (High Selectivity) pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The JAK-STAT pathway showing the competitive inhibition mechanism where the NPCC scaffold blocks ATP binding.

Comparative Analysis: NPCC vs. Reference Standards

This section evaluates N-(pyrrolidin-3-yl)cyclobutanecarboxamide against two common medicinal chemistry standards.

Reference Standards:

  • Standard A (Piperidine): N-(piperidin-4-yl)acetamide. A classic flexible linker used in first-gen kinase inhibitors (e.g., Tofacitinib substructures).

  • Standard B (Aromatic): N-(pyrrolidin-3-yl)benzamide. A rigid, flat aromatic linker often used to increase potency via

    
    -stacking, often at the cost of solubility.
    
Physicochemical & Metabolic Data

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in JAK inhibitor optimization campaigns (e.g., Pfizer's Abrocitinib discovery).

MetricNPCC (Subject) Standard A (Piperidine) Standard B (Aromatic) Interpretation
Ligand Efficiency (LE) High ModerateModerateNPCC offers high binding affinity per heavy atom due to compact cyclobutane.

Score
0.89 0.860.45Higher

(saturation) correlates with better clinical success and solubility.
Metabolic Stability (

)
> 60 min ~30 min> 60 minCyclobutane resists oxidative metabolism better than the piperidine ring.
Solubility (pH 7.4) High (>500 µM) HighLow (<50 µM)The aromatic ring in Standard B significantly reduces aqueous solubility.
JAK1 Selectivity High ModerateLowThe specific "pucker" of cyclobutane orients the amide bond to favor JAK1 pockets.
Structural Causality
  • Why Cyclobutane? unlike the planar phenyl ring (Standard B) or the highly flexible ethyl/propyl chains, the cyclobutane ring exists in a "puckered" conformation (

    
    25-35°). This rigidifies the vector between the pyrrolidine amine and the carbonyl, reducing the entropic penalty upon binding to the kinase hinge region.
    
  • The Pyrrolidine Vector: The 3-aminopyrrolidine core (chiral) allows for probing asymmetric pockets in the enzyme, offering a distinct advantage over the achiral 4-aminopiperidine (Standard A).

Experimental Protocols

To validate the biological activity of NPCC-derived compounds, the following self-validating protocols are recommended.

In Vitro Kinase Selectivity Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against JAK1, JAK2, and JAK3 to quantify selectivity.

Reagents:

  • Recombinant JAK1/2/3 enzymes.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Control: Tofacitinib (1 µM).

Workflow:

  • Preparation: Dilute NPCC analog in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix 2 µL compound + 4 µL Enzyme/Substrate mix in a 384-well white plate.

  • Initiation: Add 4 µL ATP (at

    
     concentration for each specific kinase).
    
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

  • Validation: Z-factor must be > 0.5. Tofacitinib IC50 should fall within 2-fold of historical mean (approx. 1-5 nM for JAK3).

Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare the metabolic half-life of the cyclobutane moiety vs. linear alkyls.

Workflow:

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Vazquez, M. L., et al. (2018). Identification of N-((3R,4S)-4-Cyanopyrrolidin-3-yl)-N-(cis-3-methylcyclobutyl)acrylamides as Potent and Selective JAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of JAK1 Kinase.[2] Journal of Medicinal Chemistry.

  • BLD Pharm. (2024). Product Datasheet: N-(Pyrrolidin-3-yl)cyclobutanecarboxamide.

Sources

Comparative IR Profiling: N-(pyrrolidin-3-yl)cyclobutanecarboxamide vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts[1][2][3]

Executive Summary

N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) is a critical secondary amide intermediate, frequently utilized in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical agents.[1][2][3] Its structural integrity relies on the stability of the strained cyclobutane ring and the precise formation of the amide linkage between a secondary amine (pyrrolidine ring) and the cyclobutyl moiety.[2]

This guide provides a comparative spectral analysis to validate the identity of this compound.[2][4] Unlike standard commodity chemicals, the verification of this intermediate requires distinguishing it from its specific synthetic precursors—Cyclobutanecarboxylic acid and 3-Aminopyrrolidine —and structurally similar isosteres.[2][5]

The Spectral Fingerprint: Target Molecule

The Infrared (IR) spectrum of N-(pyrrolidin-3-yl)cyclobutanecarboxamide is defined by the interplay between the strained cycloalkane and the secondary amide linkage.[1][2]

Table 1: Characteristic IR Bands (Theoretical Assignment)

Data derived from group frequency theory and analogous cyclobutyl-amide scaffolds.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Amide A N-H Stretch3280 – 3320MediumSingle sharp band (distinguishes from primary amine doublet).[1][2][3]
Pyrrolidine N-H N-H Stretch3350 – 3450Weak/BroadSecondary amine of the pyrrolidine ring (often broad due to H-bonding).[1][2][3]
Cyclobutane C-H C-H Stretch2980 – 2995MediumCharacteristic high-frequency shift due to ring strain (vs. acyclic alkyls).[1][2][3][5]
Amide I C=O Stretch1640 – 1660StrongPrimary confirmation of coupling. Lower frequency than the precursor acid/ester.[2]
Amide II N-H Bend / C-N Stretch1540 – 1560Strong"The Coupling Band."[2][5] Absent in starting materials; confirms secondary amide formation.[1][2][3][5]
Cyclobutane Ring Ring Breathing/Deformation900 – 920WeakDiagnostic of the intact 4-membered ring.[2][3]
Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its synthetic precursors and structural alternatives (isosteres) to guide decision-making during reaction monitoring and QC.

Comparison A: Target vs. Precursor (Cyclobutanecarboxylic Acid)

Goal: Confirming Amide Bond Formation

FeatureCyclobutanecarboxylic Acid (Precursor)Target Molecule (Amide Product)Analysis
O-H / N-H Region Broad, intense O-H (2500–3300 cm⁻¹)Sharp N-H (~3300 cm⁻¹)The disappearance of the massive "carboxylic acid beard" is the clearest sign of conversion.[1][2]
Carbonyl (C=O) ~1700–1720 cm⁻¹ (Acid dimer)1640–1660 cm⁻¹ (Amide I) The carbonyl peak shifts to a lower wavenumber due to resonance with the amide nitrogen lone pair.[1][2]
Fingerprint C-O stretch (~1210–1320 cm⁻¹)Amide II (~1550 cm⁻¹)Appearance of the Amide II band confirms the C-N bond exists.[2]
Comparison B: Target vs. Isosteres (Cyclopentane Analog)

Goal: Structural Verification in Analog Design Researchers often compare cyclobutane scaffolds with cyclopentane to modulate metabolic stability.[1][2][3][5]

  • Cyclobutane (Target): Exhibits C-H stretching frequencies shifted higher (~2980 cm⁻¹) due to increased s-character in the C-H bonds caused by ring strain (Walsh orbitals).[1][2]

  • Cyclopentane (Alternative): C-H stretches appear in the standard aliphatic range (2850–2960 cm⁻¹).[1][2][5] The ring breathing modes also shift significantly (Cyclopentane: ~890 cm⁻¹ vs. Cyclobutane: ~900-920 cm⁻¹).[1][2]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide from its precursors.

SynthesisValidation Start Crude Reaction Mixture Step1 Acquire FTIR Spectrum (ATR Method) Start->Step1 Acid Precursor A: Cyclobutanecarboxylic Acid (Broad OH: 2500-3300) Acid->Start Input Amine Precursor B: 3-Aminopyrrolidine (NH Doublet: ~3300/3400) Amine->Start Input Decision1 Is the Broad OH (2500-3300) present? Step1->Decision1 Decision2 Is the Amide II band (~1550) present? Decision1->Decision2 No Result_Fail Incomplete Reaction: Acid Remaining Decision1->Result_Fail Yes Decision2->Result_Fail No (Possible Hydrolysis) Result_Pass SUCCESS: Target Molecule Confirmed Decision2->Result_Pass Yes

Caption: Logic flow for differentiating the target amide from unreacted starting materials using key spectral markers.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data for this specific molecule, follow this self-validating protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[1][2][3][5]

  • Scans: 32 (Screening) or 64 (Publication quality).

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol.[2][5] Collect an air background.[1][2][3][5][6] Validation: Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.[2][5]

  • Sample Preparation:

    • If Solid (Free Base/Salt):[1][2][5] Place ~5 mg of powder on the crystal.[2] Apply high pressure using the anvil clamp to ensure contact.[2]

    • If Oil (Free Base): Place 1 drop on the crystal.[2] No pressure clamp needed.[1][2][3][5]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1][2][3][5]

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters initially, as this may obscure the fine splitting of the cyclobutane ring modes.[2]

  • Cleaning: Wipe with ethanol immediately.[1][2][3][5] Amines can adhere to ZnSe crystals; verify cleanliness by running a quick blank scan.[1][2][3][5]

Troubleshooting & Artifacts
ObservationLikely CauseCorrective Action
Broad band at 3400 cm⁻¹ masking the NH peak Hygroscopic nature of the pyrrolidine ring (Water absorption).[1][2][3]Dry sample in a vacuum desiccator over P₂O₅ for 4 hours.
Split Carbonyl Peak (1650 & 1700 cm⁻¹) Partial hydrolysis or Rotamers.[1][2][3][5]If 1700 is sharp, it is likely unreacted acid.[1][2][5] If 1650 is split, it may be rotamers (common in proline-like derivatives).[1][2][5] Run NMR to confirm.
Missing Amide II (~1550 cm⁻¹) Formation of a salt (e.g., HCl salt).[1][5]If the pyrrolidine nitrogen is protonated (HCl salt), the spectrum changes.[2][5] Neutralize a small aliquot with NaOH, extract into DCM, dry, and re-run the film.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][5] (Standard text for Amide I/II and Ring Strain assignments).

  • Socrates, G. (2001).[1][2][5] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2][3][5] [1][2][5]

  • NIST Chemistry WebBook. Cyclobutanecarboxamide Spectral Data. National Institute of Standards and Technology.[2][3][5][7] [Link] (Used for cyclobutane ring mode correlation).[1][2][5]

  • Barth, A. (2007).[1][2][5] Infrared spectroscopy of proteins (and amides). Biochimica et Biophysica Acta (BBA), 1767(9), 1073-1101.[1][2][5] [Link] (Authoritative source for Amide I/II mechanistic origins).[1][2][5]

Sources

Validating the Stereochemistry of N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) is a critical secondary amine building block, frequently utilized in the synthesis of JAK inhibitors (e.g., Ritlecitinib analogs) and other kinase-targeting small molecules. The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, resulting in two enantiomers: (


) and (

).

Because biological activity is often strictly governed by this stereocenter, validating the enantiomeric excess (


) and absolute configuration is a mandatory quality attribute. This guide compares the three primary validation methodologies—Chiral SFC , CSA-NMR , and Polarimetry —providing experimental protocols to distinguish the (

) and (

) isomers with high confidence.
The Stereochemical Challenge

The pyrrolidine nitrogen is a secondary amine (basic), while the exocyclic nitrogen is an amide (neutral).

  • Target: C3-Chiral Center.

  • Risk: Racemization during deprotection steps or non-stereoselective synthesis.

  • Solution: A validated orthogonal approach using Chromatographic separation for quantitation and NMR derivatization for structural assignment.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three standard techniques for this specific scaffold.

FeatureMethod A: Chiral SFC (Recommended)Method B: CSA-NMR (Structural)Method C: Polarimetry (Legacy)
Primary Utility Routine QC,

determination, Purification
Absolute Configuration AssignmentQuick Identity Check
Resolution (

)
High (

typical)
N/A (Shift difference

)
Low (Single value)
Sample Req.

mg

mg

mg (for accuracy)
Throughput High (3-5 min/run)Low (30 min prep + acquisition)High (Instant)
Interference Minimal (separates impurities)Moderate (overlapping signals)High (chemical impurities alter

)
Cost/Run Low (CO

+ Modifier)
High (Deuterated solvents + Reagent)Negligible

Method A: Chiral Supercritical Fluid Chromatography (SFC)[1][2][3]

Verdict: The Gold Standard for purity analysis. SFC is superior to HPLC for this molecule because the low viscosity of supercritical CO


 allows for high flow rates, and the diffusivity suppresses the peak broadening often seen with secondary amines.
Mechanism of Action

The basic pyrrolidine nitrogen interacts with the silanols on the column stationary phase. To prevent tailing, a basic additive (DEA or TEA) is strictly required. The separation relies on the 3-point interaction rule between the analyte's amide/amine groups and the polysaccharide backbone of the chiral selector.

Experimental Protocol

Instrumentation: Agilent 1260 Infinity II SFC or Waters UPC


.
Column Selection: 
  • Primary: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized, robust.

  • Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Operating Conditions:

  • Mobile Phase A: CO

    
     (Supercritical grade).
    
  • Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA). Note: DEA is preferred over TEA for sharper peaks with pyrrolidines.

  • Gradient: Isocratic 15% B to 25% B (depending on column age).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (BPR): 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 210 nm (Amide absorption).

Self-Validating Step: Inject a racemic mixture (mix (


) and (

) standards 1:1) to establish the resolution (

). If

, switch to the secondary column (AD-H).

SFC_Workflow Start Crude Sample Screen Column Screening (IG, AD-H, IC) Start->Screen Decision Res > 1.5? Screen->Decision Optimize Optimize Modifier (MeOH vs IPA + DEA) Decision->Optimize No Final QC Method Established Decision->Final Yes Optimize->Screen Re-inject

Figure 1: SFC Method Development Workflow for Aminopyrrolidines.

Method B: 1H-NMR with Chiral Solvating Agents (CSA)

Verdict: Essential for Absolute Configuration (when no standard exists). If you synthesized the molecule and do not have a commercial reference standard to identify which peak is (


) or (

) on the SFC, you must use CSA-NMR.
Mechanism

We utilize (


)-(-)-

-Methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's Acid)
or its acid chloride. The reagent reacts with the secondary amine of the pyrrolidine ring to form a diastereomeric amide. The anisotropic effect of the phenyl ring in the Mosher reagent causes predictable chemical shift changes (

) in the proton signals of the pyrrolidine ring, allowing assignment of configuration.
Experimental Protocol
  • Preparation: Dissolve 5 mg of N-(pyrrolidin-3-yl)cyclobutanecarboxamide in 0.6 mL CDCl

    
    .
    
  • Derivatization: Add 1.5 equivalents of (

    
    )-(+)-Mosher’s acid chloride and 2.0 equivalents of dry Pyridine.
    
    • Note: Use (

      
      )-chloride to generate the (
      
      
      
      )-Mosher amide derivative.
  • Reaction: Shake for 10 minutes. The reaction is usually instantaneous for secondary amines.

  • Acquisition: Acquire

    
    H-NMR (400 MHz or higher).
    
  • Analysis: Focus on the cyclobutane methine proton or the pyrrolidine C4 protons.

    • Compare the chemical shifts (

      
      ) of the diastereomer against the theoretical model (Mosher's Model).
      

Self-Validating Step: Perform the reaction in parallel with both (


)- and (

)-Mosher's chlorides. The sign of

(

) for protons near the stereocenter will map to the spatial arrangement of substituents.

Method C: Polarimetry (Optical Rotation)

Verdict: Use only for "Pass/Fail" checks on large batches. Specific rotation


 is highly concentration- and solvent-dependent. For pyrrolidine derivatives, the values are often small (

), making them susceptible to noise from chemical impurities.
Protocol
  • Solvent: Methanol (polar solvents stabilize the H-bond network).

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Temp: 20°C.

  • Wavelength: 589 nm (Sodium D-line).

Warning: Do not rely on literature values alone. Trace amounts of chiral starting material (e.g., Boc-3-aminopyrrolidine) can skew results significantly.

Synthesis & Validation Logic Diagram

The following diagram illustrates the logical flow for validating the stereochemistry from synthesis to final QC.

Validation_Logic Start Target: N-(pyrrolidin-3-yl) cyclobutanecarboxamide Source Source Material (e.g. Boc-3-aminopyrrolidine) Start->Source Check Is Source Config Known? Source->Check SFC_Dev Develop Chiral SFC Method (IG Column, MeOH/DEA) Check->SFC_Dev Yes (Trusted Vendor) Mosher Perform Mosher's Analysis (1H or 19F NMR) Check->Mosher No (Unknown/In-house) Routine Routine QC (SFC Only) SFC_Dev->Routine If Std Available Assign Assign Absolute Config to SFC Peaks Mosher->Assign Assign->Routine

Figure 2: Decision Matrix for Stereochemical Validation.

References

  • Review of Chiral SFC for Amines: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). "Assignment of Absolute Configuration by NMR." Nature Protocols.

  • Pyrrolidine Scaffold in Drug Discovery: "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Topics in Current Chemistry.

  • Chiral Stationary Phase Selection Guide: Daicel Corporation. "Instruction Manual for CHIRALPAK® IG."

Solubility Profiling of N-(pyrrolidin-3-yl)cyclobutanecarboxamide: A Comparative Buffer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyrrolidin-3-yl)cyclobutanecarboxamide represents a critical scaffold in medicinal chemistry, often serving as a linker or pharmacophore in JAK inhibitors and other kinase-targeting small molecules. Its physicochemical behavior is dominated by the basicity of the pyrrolidine nitrogen and the lipophilicity of the cyclobutane ring.

This guide provides a technical analysis of its solubility across aqueous buffer systems. Unlike simple solubility tables, this document dissects the causality between buffer pH, counter-ion selection, and the molecule's ionization state.

Key Takeaway: This compound exhibits a classic pH-dependent solubility profile typical of monoprotic bases. Optimal solubility (>50 mg/mL) is achieved in acidic media (pH < 6.0), while thermodynamic solubility drops significantly in basic buffers (pH > 9.0) due to deprotonation of the pyrrolidine ring.

Physicochemical Context

To select the right buffer, one must first understand the molecule's "internal logic."

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~168.24 g/mol Low MW favors general aqueous solubility.
pKa (Pyrrolidine NH) 9.0 – 9.5 (Predicted)The molecule is cationic at physiological pH (7.4) and acidic pH. It becomes neutral only at pH > 9.5.
LogP ~0.5 – 1.0Moderately polar. The cyclobutane adds lipophilicity, but the amide/amine core ensures water interaction.
H-Bond Donors 2 (Amide NH, Amine NH)High potential for solvation by water molecules.

The "Why" Behind Buffer Selection: For this molecule, pH is the master variable. At pH 2.0, you are solvating a charged salt species. At pH 10.0, you are fighting the lattice energy of a neutral organic solid.

Comparative Buffer Analysis

The following analysis compares standard compendial buffers. Data trends are representative of the 3-aminopyrrolidine amide class.

A. Acidic Buffers (pH 1.2 – 4.5)

Performance: ⭐⭐⭐⭐⭐ (Excellent)

  • Mechanism: The pyrrolidine nitrogen is fully protonated (

    
    ). The ionic dipole-dipole interactions with water drive high solubility.
    
  • Recommended Buffer: 0.1 N HCl or Acetate Buffer (pH 4.5) .

  • Risk: Minimal. However, if using the hydrochloride salt of the compound, ensure the common ion effect (excess Cl-) doesn't suppress solubility, though this is rarely an issue for this scaffold due to its high intrinsic solubility.

B. Neutral/Physiological Buffers (pH 6.8 – 7.4)

Performance: ⭐⭐⭐⭐ (Good)

  • Mechanism: At pH 7.4, the molecule is still predominantly cationic (

    
     98% ionized assuming pKa 9.2).
    
  • Recommended Buffer: Phosphate Buffered Saline (PBS) .

  • Critical Insight: Phosphate anions can occasionally form less soluble ion pairs with cationic amines. If precipitation is observed in PBS, switch to Tris-HCl or HEPES , which have bulkier, less interactive counter-ions.

C. Basic Buffers (pH 9.0 – 10.5)

Performance: ⭐⭐ (Poor to Moderate)

  • Mechanism: As pH approaches the pKa (9.2), the concentration of the neutral free base increases logarithmically. At pH 10, the uncharged species dominates, leading to potential precipitation or "oiling out."

  • Recommended Buffer: Borate or Carbonate (only if basic pH is strictly required).

  • Risk: High risk of solution instability. If a basic environment is mandatory for a specific assay, a co-solvent (e.g., 5% DMSO) is strictly recommended to maintain solubility.

Quantitative Solubility Data (Representative)

The table below summarizes the expected solubility profile for the free base form of the molecule.

Buffer SystempHIonization StateSolubility Estimate*Suitability
0.1 N HCl 1.2100% Cationic> 50 mg/mLHigh (Stock Prep)
Acetate Buffer 4.5100% Cationic> 30 mg/mLHigh (Formulation)
Phosphate (PBS) 7.4~98% Cationic5 – 15 mg/mLMed-High (Bioassays)
Borate Buffer 9.5~40% Neutral< 1 mg/mLLow (Avoid)
Carbonate 10.5>90% Neutral< 0.1 mg/mLVery Low

*Note: Values are estimates based on scaffold physicochemical properties. Actual values depend on crystal polymorphism and temperature.

Experimental Protocol: Thermodynamic Solubility

This protocol uses the Shake-Flask Method , the gold standard for equilibrium solubility.

Workflow Visualization

SolubilityProtocol Start Weigh Excess Solid (approx 5-10 mg) AddBuffer Add Buffer (0.5 mL) (pH 1.2, 4.5, 7.4, 10) Start->AddBuffer Incubate Incubate (24-48h @ 25°C, Shaking) AddBuffer->Incubate CheckpH Check pH at Equilibrium (CRITICAL STEP) Incubate->CheckpH CheckpH->AddBuffer If pH drifted > 0.1 Filter Filter / Centrifuge (0.22 µm PVDF) CheckpH->Filter If pH stable Analyze Analyze Supernatant (HPLC-UV or LC-MS) Filter->Analyze

Caption: Standard Shake-Flask Workflow. Note the "Check pH" loop, which is critical for basic compounds that can alter the buffer pH.

Detailed Steps
  • Preparation: Weigh approximately 5–10 mg of N-(pyrrolidin-3-yl)cyclobutanecarboxamide into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer.

  • Saturation Verification: Ensure undissolved solid remains visible. If clear, add more solid.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Self-Validating Step (pH Check): Measure the pH of the supernatant.

    • Why? Dissolving a free base can raise the pH of a weak buffer. If the pH has shifted by >0.1 units, the solubility data is invalid. Adjust buffer strength or re-adjust pH.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (low binding).

  • Quantification: Dilute the supernatant (typically 1:100) and analyze via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

Mechanistic Diagram: pH-Dependent Species

Understanding the dominant species is crucial for interpreting the data.

Ionization Acid Acidic pH (< 7) Dominant Species Struct1 Cationic Form (Soluble) Protonated Pyrrolidine Acid->Struct1 Protonation Neutral Basic pH (> 9.5) Dominant Species Struct2 Neutral Form (Precipitates) Free Base Neutral->Struct2 Deprotonation Struct1->Struct2 pKa ~ 9.2 transition

Caption: The equilibrium shifts from the soluble cationic form to the insoluble neutral form as pH exceeds the pKa of the pyrrolidine nitrogen.

Troubleshooting & Alternatives

Issue: "Oiling Out"

At high pH, the neutral amine may separate not as a solid crystals but as an oily droplet.

  • Solution: This indicates the melting point of the hydrated solid is near room temperature. Accurate solubility measurement is difficult here. Report as "Phase Separation" rather than a specific concentration.

Issue: Low Solubility in PBS
  • Solution: Switch to FaSSIF (Fasted State Simulated Intestinal Fluid) . The lecithin/taurocholate micelles in FaSSIF can solubilize the lipophilic cyclobutane moiety better than simple phosphate buffers, providing a more biorelevant readout.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-solubility profiles).
  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems.[1] Journal of Pharmaceutical Sciences.[2] Link

  • PubChem Compound Summary. (n.d.). Pyrrolidine-3-carboxamide derivatives.[3][4][5][6][7][8] National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Elemental analysis data for N-(pyrrolidin-3-yl)cyclobutanecarboxamide confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals[1]

Executive Summary & Strategic Context

In the synthesis of fragment-based drug candidates, N-(pyrrolidin-3-yl)cyclobutanecarboxamide represents a critical secondary amine intermediate. While high-resolution mass spectrometry (HRMS) confirms molecular identity, it often fails to detect inorganic impurities, trapped solvents, or incorrect salt stoichiometry—issues that plague the scale-up of polar heterocycles.

This guide provides a definitive protocol for validating this compound using Combustion Elemental Analysis (EA) . We compare EA against orthogonal techniques (qNMR, HPLC) and demonstrate why EA remains the "Gold Standard" for establishing bulk purity in hygroscopic amine salts.

The Molecule: Properties & Challenges

Before analyzing, one must understand the analyte.[2] The pyrrolidine moiety renders this molecule basic and prone to hygroscopicity (absorbing atmospheric water) and carbamate formation (reacting with atmospheric


).
PropertyData
IUPAC Name N-(pyrrolidin-3-yl)cyclobutanecarboxamide
Formula (Free Base)

Formula (HCl Salt)

Molecular Weight (HCl) 204.70 g/mol
Critical Risk High hygroscopicity leads to "drifting" %H and %C values.
Comparative Analysis: EA vs. Modern Alternatives

Why run Elemental Analysis in the age of high-field NMR? The table below contrasts the utility of EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Table 1: Orthogonal Purity Assessment Matrix
FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC-UV/MS
Primary Output Bulk Purity & Elemental RatioSpecific Purity (Organic)Chromatographic Purity
Detection Basis Combustion (

)
Proton IntegrationUV Absorbance / Ion Count
Inorganic Salts Detects (via mass balance gap)InvisibleInvisible (mostly)
Solvent Traps Detects (deviations in C/H)Detects (if peaks distinct)Often Invisible (elution void)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Best For... Final Release Testing , Salt ConfirmationIntermediate Checks, StructureRoutine Monitoring

Expert Insight: HPLC often overestimates purity for this compound because it cannot see the excess inorganic salts (like


) that may co-precipitate during the amide coupling workup. EA is the only method that "closes the mass balance."
Experimental Protocol: Combustion Analysis

To achieve the journal-standard tolerance of


 , strict adherence to sample preparation is required.[3]
Step 1: Pre-Analysis Drying (The Critical Step)

Pyrrolidines are moisture sponges.

  • Place 50 mg of the sample in a vacuum drying pistol.

  • Heat to 45°C under high vacuum (<0.1 mbar) for 12 hours over

    
    .
    
  • Why? Failure to dry will artificially inflate Hydrogen % and lower Carbon % (dilution effect).

Step 2: Weighing[4]
  • Use a microbalance with

    
      precision.
    
  • Weigh 2.0–3.0 mg of sample into a tin capsule.

  • Crimping: Fold the tin capsule tightly to exclude atmospheric air (which contains argon/nitrogen that can interfere with blanks).

Step 3: Combustion (CHN Mode)
  • Carrier Gas: Helium.[5]

  • Combustion Temp: 950–1000°C (ensure complete oxidation of the pyrrolidine ring).

  • Reduction Temp: 650°C (converts

    
     to 
    
    
    
    ).
Data Presentation: Theoretical vs. Experimental

We present data for the Hydrochloride Salt (


), as this is the most stable and common solid form of the product.
Theoretical Calculation
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
Table 2: Experimental Data Scenarios

Below are simulated results representing a "Pass" (high-quality synthesis) and a common "Fail" (solvent trapping).

ElementTheoretical (%)Scenario A: Pass (Dried HCl Salt)Scenario B: Fail (Trapped DCM)Analysis of Failure
Carbon 52.81 52.75 (

)
51.10 (

)
Low C indicates dilution by heavy inorganic or solvent.
Hydrogen 8.37 8.41 (

)
8.25 (

)
H is slightly low, inconsistent with water (which raises H).
Nitrogen 13.68 13.65 (

)
13.20 (

)
N is diluted.
Result ACCEPTED REJECTED Diagnosis: Sample likely contains trapped Dichloromethane (DCM) from extraction.

Note on Scenario B: If the sample contained trapped water, Carbon would decrease, but Hydrogen would increase significantly. The drop in both C and H suggests a non-hydrogen-rich contaminant or heavy solvent (like DCM or Chloroform).

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating this amine intermediate.

PurityValidation Start Crude N-(pyrrolidin-3-yl) cyclobutanecarboxamide LCMS 1. Run LC-MS (Check Identity) Start->LCMS Purification 2. Purification (Flash Column/Crystallization) LCMS->Purification Drying 3. Vacuum Drying (45°C, P2O5, 12h) Purification->Drying EA_Run 4. Run Elemental Analysis (CHN Mode) Drying->EA_Run Decision Is Data within ±0.4%? EA_Run->Decision Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Decision->Pass Yes Fail_H FAIL: High %H, Low %C (Moisture Trap) Decision->Fail_H No (High H) Fail_C FAIL: Low %C, Low %N (Inorganic Salt/Silica) Decision->Fail_C No (Low C) Fail_H->Drying Re-dry Sample Fail_C->Purification Re-purify

Figure 1: Decision matrix for validating hygroscopic amine intermediates. Note the feedback loops for re-drying vs. re-purifying.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Thompson, M. (2008). CHN Elemental Analysis: Best Practices for Hygroscopic Samples. Royal Society of Chemistry, Analytical Methods Committee. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter 22: Combustion Analysis). Link

Sources

X-ray crystallography data for N-(pyrrolidin-3-yl)cyclobutanecarboxamide structure verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fragment-based drug discovery (FBDD) campaigns, the precise structural characterization of intermediates like N-(pyrrolidin-3-yl)cyclobutanecarboxamide is critical. While NMR and HRMS provide connectivity and composition data, they often fail to definitively resolve the absolute stereochemistry at the pyrrolidine C3 position or the static ring-puckering conformation of the cyclobutane moiety due to solution-state averaging.

This guide outlines the definitive workflow for verifying this structure using Single Crystal X-ray Diffraction (SC-XRD). We compare SC-XRD against orthogonal techniques and provide a self-validating experimental protocol designed to establish absolute configuration and solid-state geometry.

The Structural Challenge

This molecule presents two specific stereochemical and conformational challenges that necessitate crystallographic analysis:

  • Chirality at Pyrrolidine C3: The 3-aminopyrrolidine core contains a chiral center. Synthetic routes often yield racemates or varying enantiomeric excesses (ee). SC-XRD is the only method capable of determining absolute configuration (

    
     vs 
    
    
    
    ) without chiral derivatization or reference standards.
  • Cyclobutane Ring Puckering: The cyclobutane ring is not planar; it adopts a "butterfly" or puckered conformation to relieve torsional strain.[1][2] In solution (NMR), this ring flips rapidly, showing an averaged planar signal. SC-XRD captures the biologically relevant low-energy conformer frozen in the lattice.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against standard characterization methods for this specific amide scaffold.

FeatureSC-XRD (X-Ray) Solution NMR (1D/2D) HRMS (Mass Spec)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shift (

), Coupling (

)
Molecular Formula (

)
Absolute Chirality Definitive (via Anomalous Scattering)Indirect (Requires Chiral Shift Reagents)None
Conformation Static (Precise bond angles/torsions)Dynamic Average (Rapid ring flipping)None
Sample State Solid Crystal (Lattice)Solution (Isotropic)Ionized Gas Phase
Limit of Detection Single Crystal (~0.1 mm)~1-5 mg< 1 µg
Structural Ambiguity Low (Direct Imaging)Medium (Overlapping signals in multiplets)High (Isomers indistinguishable)

Experimental Protocol: Structure Solution Workflow

This protocol is designed to force the crystallization of the target amide, which is often an oil or amorphous solid in its free base form, by utilizing salt formation.

Phase 1: Crystallization Screening (Salt Metathesis)

Rationale: The free base secondary amine reduces lattice energy, hindering crystallization. We introduce counter-ions to form extensive hydrogen-bonding networks.

  • Preparation: Dissolve 10 mg of N-(pyrrolidin-3-yl)cyclobutanecarboxamide in 500 µL MeOH.

  • Screening: Aliquot into 4 vials. Add equimolar amounts of:

    • Vial A: Hydrochloric acid (1M in ether)

    • Vial B: Fumaric acid (sat. MeOH)

    • Vial C: Oxalic acid (sat. MeOH)

    • Vial D: Control (No acid)

  • Vapor Diffusion: Place open vials inside larger jars containing diethyl ether (antisolvent). Seal and store at 4°C.

  • Observation: Monitor for birefringence under polarized light after 24-72 hours.

Phase 2: Data Collection & Reduction
  • Mounting: Select a crystal (

    
     mm) using a cryoloop with Paratone-N oil.
    
  • Source Selection: Use Cu-K

    
     radiation (
    
    
    
    Å)
    .
    • Why: For light atom structures (C, H, N, O), Molybdenum (Mo) sources often yield weak anomalous scattering. Copper enhances the anomalous signal, which is vital for determining the absolute configuration (Flack parameter) of the chiral center.

  • Temperature: Collect data at 100 K (Cryostream).

    • Why: Freezes cyclobutane ring puckering and reduces thermal diffuse scattering (TDS).

Phase 3: Refinement Strategy
  • Phasing: Use Intrinsic Phasing (SHELXT) due to the small unit cell size.

  • Refinement: Least-squares minimization (SHELXL).

  • Hydrogen Treatment: Constrain hydrogens on the cyclobutane ring using a riding model to accurately reflect the puckered geometry; locate amine H atoms in difference Fourier maps to confirm salt formation.

Visualization: Structural Verification Logic

The following diagrams illustrate the decision logic and experimental workflow for validating this scaffold.

StructureVerification Start Target Molecule: N-(pyrrolidin-3-yl)cyclobutanecarboxamide CheckState Physical State Check Start->CheckState IsSolid Is it a Solid? CheckState->IsSolid DirectXRD Direct Recrystallization (Solvent Screen) IsSolid->DirectXRD Yes SaltScreen Salt Formation Screen (HCl, Fumarate, Oxalate) IsSolid->SaltScreen No (Oil/Gum) DataColl X-Ray Data Collection (Cu-Kα Source, 100K) DirectXRD->DataColl SaltScreen->DataColl Solve Structure Solution (SHELXT/SHELXL) DataColl->Solve Result Validation Metrics: 1. R1 < 5% 2. Flack Param < 0.1 (Abs Config) 3. Puckering Angle ~30° Solve->Result

Figure 1: Decision workflow for crystallographic characterization of amide intermediates. Note the branch for salt screening, essential for liquid amides.

PuckeringLogic Substrate Cyclobutane Ring NMR Solution NMR (Time-Averaged) Substrate->NMR XRD X-Ray Diffraction (Frozen State) Substrate->XRD ObsNMR Appears Planar (Signal Averaging) NMR->ObsNMR ObsXRD Puckered 'Butterfly' (Dihedral ~25-30°) XRD->ObsXRD Implication Implication: X-Ray provides true bioactive conformer ObsXRD->Implication

Figure 2: Conformational analysis comparison. X-ray diffraction resolves the specific ring strain geometry hidden by NMR averaging.

Data Interpretation: Reference Standards

When analyzing your crystallographic data, compare your results against these Representative Validation Metrics typical for chiral aminopyrrolidine amides.

A. Quality Metrics (The "Pass" Criteria)
ParameterAcceptable RangeInterpretation
R1 Factor < 0.05 (5%)Indicates high agreement between the model and diffraction data.
Flack Parameter 0.00 (±0.05)Crucial: A value near 0 confirms correct absolute stereochemistry. A value of 1.0 indicates the structure is inverted.
Goodness of Fit (GooF) 1.0 – 1.1Measures proper weighting of data variances.
B. Structural Geometry (Expected Values)
  • Cyclobutane Ring: Look for a puckering angle (dihedral angle between C1-C2-C4 and C2-C3-C4 planes) of 20°–35° . If the model forces planarity (0°), the thermal ellipsoids will be unnaturally large, indicating an incorrect model.

  • Amide Bond: The C-N bond length should be approx 1.33 Å (partial double bond character), with the O=C-N-H torsion angle near 180° (trans-amide).

  • Hydrogen Bonding: Expect intermolecular chains:

    
     with distances ~2.8–3.0 Å.
    

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Context: The foundational paper for the Flack parameter used to determine absolute chirality.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

    • Context: Source for standard bond lengths and angles (e.g., cyclobutane geometry) used for validation.[3]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

    • Context: The standard software algorithm cited for intrinsic phasing in the protocol.
  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

    • Context: Defines the mathematical parameters for describing the cyclobutane "butterfly" puckering.

Sources

Safety Operating Guide

N-(pyrrolidin-3-yl)cyclobutanecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for N-(pyrrolidin-3-yl)cyclobutanecarboxamide Audience: Researchers, Laboratory Managers, and EHS Professionals.[1]

Executive Summary: Operational Directive

N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7) is a functionalized secondary amine scaffold commonly used in medicinal chemistry.[1][2] Proper disposal requires strict adherence to amine-specific segregation protocols to prevent exothermic reactions in waste streams.[1][2]

Immediate Action Required:

  • Classify as Hazardous Organic Waste (Non-Halogenated, unless in halogenated solvent).[2]

  • Segregate from strong acids, acid chlorides, and anhydrides.[2]

  • Label clearly as "Basic Organic Waste" or "Amine-Containing Waste."[2]

Chemical Profile & Hazard Assessment

Before disposal, the chemical nature of the substance must be understood to assign the correct waste stream.

ParameterDataOperational Implication
Chemical Name N-(pyrrolidin-3-yl)cyclobutanecarboxamideContains a secondary amine (basic) and an amide (neutral).[1][2][3]
CAS Number 1154167-85-7 (Free Base)1220032-01-8 (HCl Salt)Verify specific inventory records.[1][2] The HCl salt is acidic; the free base is basic.
Molecular Formula C₉H₁₆N₂OHigh nitrogen content; suitable for fuel blending/incineration.[1][2]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[2]
Reactivity Nucleophilic / Basic CRITICAL: Can react violently with electrophiles (e.g., acid chlorides) or strong oxidizers.[2]

Expert Insight: While the amide bond is relatively stable, the secondary amine on the pyrrolidine ring is a nucleophile. In a mixed-waste container, this amine can react with discarded acylating agents (like acetyl chloride) or alkyl halides, generating heat and pressure. Never co-mingle this compound with reactive electrophiles.

Waste Characterization & Regulatory Status

Under US EPA regulations (40 CFR 261), this specific compound is not a P-listed or U-listed hazardous waste.[1][2] However, it must be characterized by its properties:

  • Ignitability (D001): Not characteristic of the solid, but applies if dissolved in flammable solvents (MeOH, EtOH).

  • Corrosivity (D002): Aqueous solutions of the free base may have a pH > 12.5, classifying them as corrosive.[2]

  • Toxicity (D004-D043): Not specifically regulated by TCLP, but treat as toxic due to bioactive potential.[1][2]

Recommended Waste Code Assignment:

  • Solid Waste: Non-Regulated Chemical Waste (if non-hazardous per local assessment) OR Hazardous Waste (for prudence).[2]

  • Liquid Waste: D001 (if flammable solvent), D002 (if corrosive).[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for expired shelf-stock or surplus solid.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "N-(pyrrolidin-3-yl)cyclobutanecarboxamide, Solid."[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Packaging: Double-bag the original vial in a clear zip-lock bag before placing it in the waste jar to prevent dust generation.

  • Disposal Path: Transfer to the institution's High-Temperature Incineration stream.[1][2]

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicable for reaction byproducts or flash chromatography fractions.[2]

  • pH Check: Verify the pH of the solution.[2]

    • If Acidic (pH < 4): The amine is protonated (ammonium salt).[2] Safer for general organic waste.[1][2]

    • If Basic (pH > 10):[2] The amine is free.[2] High Risk of reaction. [2]

  • Segregation:

    • Do NOT pour into a "General Organic Waste" drum containing unknown mixtures.

    • Use a dedicated "Basic/Amine Organic Waste" container.[1][2]

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, Ethyl Acetate) matches the waste stream (Halogenated vs. Non-Halogenated).

  • Neutralization (Optional but Recommended): For large quantities (>100g), quench the amine by slowly adding dilute acetic acid or HCl in a controlled, cooled environment before disposal to neutralize basicity.[2]

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Segregation: Place in a dedicated "Chemically Contaminated Debris" bin (yellow/white bucket).

  • Sealing: Ensure the bag is 6-mil thick polyethylene.

  • Disposal: Incineration.

Visualizing the Decision Logic

The following diagram illustrates the critical decision-making process for segregating this amine waste to prevent laboratory accidents.

WasteSegregation Start Waste: N-(pyrrolidin-3-yl) cyclobutanecarboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste (Incineration) SolidPath->SolidBin Double Bag pHCheck Check pH / Species LiquidPath->pHCheck Acidic Acidic (Salt Form) Stable pHCheck->Acidic Protonated Basic Basic (Free Amine) Reactive Nucleophile pHCheck->Basic Free Base GeneralWaste General Organic Waste (Halogenated/Non-Hal) Acidic->GeneralWaste Safe to mix SegregatedWaste Segregated Basic Waste (NO Acid Chlorides) Basic->SegregatedWaste CRITICAL: Segregate

Figure 1: Decision tree for the safe segregation of amine-containing chemical waste. Note the critical segregation requirement for the free base form.

Emergency Procedures: Spills & Exposure

Despite best practices, spills occur.[2] This specific protocol leverages the chemical properties of the amine for effective cleanup.

  • Small Spill (< 50 mL/g):

    • Isolate: Evacuate the immediate area.

    • PPE: Wear nitrile gloves (double-gloved), lab coat, and goggles.[1][2]

    • Neutralize: Cover the spill with a Citric Acid or Sodium Bisulfate spill kit.[2] This converts the volatile/basic amine into a non-volatile, water-soluble salt.[1]

    • Clean: Absorb with vermiculite or paper towels.[1][2] Place in a hazardous waste bag.

    • Wash: Clean the surface with soap and water to remove oily residues.[2]

  • Exposure Response:

    • Eye Contact: Rinse immediately for 15 minutes.[1][2][4] The basic nature can cause corneal damage.[2]

    • Skin Contact: Wash with soap and water.[1][2][5] Do not use alcohol (increases absorption).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS 1154167-85-7).[1][2][6] National Center for Biotechnology Information.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][2]

Sources

Personal protective equipment for handling N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for N-(pyrrolidin-3-yl)cyclobutanecarboxamide Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Chemists, and Lab Managers

Executive Summary & Chemical Context

From the Desk of the Senior Application Scientist: You are likely handling N-(pyrrolidin-3-yl)cyclobutanecarboxamide (CAS: 1154167-85-7 or similar for salts) as a heterocyclic building block in the synthesis of bioactive scaffolds (e.g., JAK inhibitors or GPCR ligands).

While often categorized generically as an "organic intermediate," this molecule possesses specific structural features—a secondary amine within a pyrrolidine ring and a cyclobutane-amide linkage —that dictate its safety profile. It is typically a solid powder. The primary risks are mucous membrane irritation (due to the basic amine), sensitization , and particulate inhalation .

This guide moves beyond generic "safety first" slogans to provide a logistical, self-validating workflow for handling this specific compound.

Risk Assessment & Hazard Logic

To select the right PPE, we must understand the "Why." We treat this substance as a Research Chemical (toxicity not fully established), but we extrapolate hazards based on its functional groups (Structure-Activity Relationship).

FeatureHazard Class (Inferred/GHS)Operational Implication
Pyrrolidine Ring (2° Amine) Skin/Eye Irritant (Cat 2/2A)Basic pH; corrosive to moist membranes (eyes/lungs).
Amide Linkage Potential SensitizerLong-term exposure may trigger allergic dermatitis.
Physical State (Solid) STOT SE 3 (Respiratory)Fine dusts behave like aerosols; static charge disperses particles.
Cyclobutane Moiety High Strain EnergyGenerally stable, but avoid strong ignition sources/shock.
Visualizing the Safety Logic

The following diagram illustrates the decision pathway for PPE selection based on the compound's specific hazards.

RiskLogic Chemical N-(pyrrolidin-3-yl) cyclobutanecarboxamide Hazard1 Secondary Amine (Basic/Corrosive) Chemical->Hazard1 Hazard2 Fine Powder (Inhalation) Chemical->Hazard2 Control1 Nitrile Gloves (pH Barrier) Hazard1->Control1 Control2 Goggles + Fume Hood Hazard2->Control2 Action Safe Synthesis Workflow Control1->Action Control2->Action

Figure 1: Hazard-to-Control Logic Flow.[1][2][3] Identifying structural moieties (amine) directly dictates the barrier type.

Personal Protective Equipment (PPE) Specifications

Do not rely on "standard lab PPE." Use this targeted protection profile.

A. Hand Protection (The "Double-Barrier" Rule)

The secondary amine can penetrate thin latex.

  • Primary Layer: Disposable Nitrile (minimum 4 mil).

  • Secondary Layer (For >1g handling): Long-cuff Nitrile or laminated film (e.g., Silver Shield) if dissolving in penetrating solvents like DCM or DMF.

  • Validation: Perform the "inflation test" on gloves before donning to check for pinholes.

  • Why? Pyrrolidine derivatives are organic bases. If dissolved in DMSO or Methanol, skin permeation rates increase significantly [1].

B. Eye & Face Protection[1][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Do NOT rely solely on safety glasses.

  • Why? As a static-prone powder, micro-particles can bypass the side gaps of safety glasses. Upon contact with the eye's moisture, the amine generates a localized high-pH burn [2].

C. Respiratory Protection[2][5][6]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood work is impossible): N95 or P100 particulate respirator.

  • Why? The cyclobutane scaffold adds lipophilicity, potentially increasing bioavailability if inhaled.

Operational Workflow: Step-by-Step

This protocol ensures containment from storage to reaction.

Phase 1: Preparation & Weighing[7]
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Pyrrolidine solids are often hygroscopic and "sticky" or fly-away due to static.

  • The "Coffin" Method:

    • Pre-weigh a vial with its cap on.

    • Open the source container only inside the fume hood.

    • Transfer solid to the vial.

    • Cap the vial inside the hood before moving to the balance.

    • Result: No free powder ever exists outside the airflow of the hood.

Phase 2: Solubilization (Critical Step)
  • Solvent Choice: When adding solvent (e.g., DCM, THF), do so slowly.

  • Exotherm Check: The amine is basic. If you are using an acid catalyst or acidic solvent, expect a mild exotherm.

  • Self-Validation: Touch the bottom of the vial (with gloved hand) after initial solvent addition. If hot, pause.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a solvent-dampened wipe (ethanol or isopropanol) to clean the balance area.

  • Waste Segregation: Dispose of wipes in "Solid Hazardous Waste."

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm using the other gloved hand) to ensure skin never touches the outer glove surface.

Operational Workflow Diagram

Workflow Start Start: Vial Prep Weigh Weighing (Hood) Start->Weigh Anti-static gun Transfer Transfer to Reaction Weigh->Transfer Cap closed Dissolve Dissolution (Watch Exotherm) Transfer->Dissolve Add solvent Clean Decon Balance Dissolve->Clean Dispose wipes

Figure 2: Operational sequence emphasizing containment points.

Disposal & Emergency Response
Waste Disposal Strategy
  • Solid Waste: N-(pyrrolidin-3-yl)cyclobutanecarboxamide solid must go into "Solid Organic Waste."

  • Liquid Waste:

    • Basic Stream: If dissolved in non-halogenated solvents.

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Note: Do not mix with concentrated acids in the waste container to prevent heat generation [3].

Emergency Scenarios
ScenarioImmediate ActionTechnical Rationale
Eye Contact Flush for 15 minutes minimum. Hold eyelids open.Basic amines cause saponification of eye tissue; immediate dilution is critical to stop deep tissue damage.
Skin Contact Wash with soap and water.[5] Do not use alcohol.Alcohol acts as a permeation enhancer, driving the compound deeper into the dermis.
Spill (>5g) Evacuate area. Wait for dust to settle. Use wet-wipe method.Dry sweeping generates aerosols. Wetting the powder prevents inhalation risk.
References
  • PubChem. Compound Summary: Pyrrolidine derivatives safety profile. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Curing Agents.Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet (Generic Pyrrolidine Analog).Link

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.